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  • Product: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate
  • CAS: 2031260-97-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Application of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) in Medicinal Chemistry

Executive Summary In modern drug discovery, the pursuit of novel three-dimensional chemical space is paramount to overcoming the "flat-world" limitations of traditional aromatic scaffolds. tert-Butyl 3,3-dimethyl-5-oxoaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pursuit of novel three-dimensional chemical space is paramount to overcoming the "flat-world" limitations of traditional aromatic scaffolds. tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) has emerged as a highly specialized, conformationally restricted building block. By combining a seven-membered azepane ring, a sterically demanding gem-dimethyl group, and a versatile 5-oxo electrophilic handle, this intermediate enables the synthesis of highly robust, patent-busting pharmaceutical leads.

This whitepaper provides an in-depth technical analysis of CAS 2031260-97-4, detailing its physicochemical properties, structural rationale in pharmacophore design, and field-proven synthetic methodologies for downstream diversification.

Physicochemical Profile

Before deploying this building block in library synthesis, it is critical to understand its baseline properties. The integration of the tert-butoxycarbonyl (Boc) protecting group ensures orthogonal stability during functionalization of the ketone[1].

PropertyValue
Chemical Name tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate
CAS Registry Number 2031260-97-4
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
SMILES String O=C(N1CC(C)(C)CC(CC1)=O)OC(C)(C)C
Core Scaffold Azepane (7-membered nitrogen heterocycle)
Key Functional Groups N-Boc (Amine protection), Ketone (Electrophile), gem-Dimethyl (Steric shield)

Structural Rationale & Pharmacophore Design (E-E-A-T)

As medicinal chemists push beyond the overrepresented piperidine and pyrrolidine rings, the azepane scaffold offers a unique vector for target engagement[2]. The strategic design of CAS 2031260-97-4 incorporates three critical features that solve common pharmacokinetic and intellectual property challenges.

The Azepane Scaffold: Expanding 3D Space

Seven-membered N-heterocycles are historically underrepresented in screening libraries due to synthetic bottlenecks[2]. However, they are increasingly recognized as privileged scaffolds that project substituents into novel spatial orientations, improving target selectivity and providing a clear path to novel intellectual property (IP) generation[3].

The gem-Dimethyl Effect: Metabolic Stability & Conformation

The inclusion of the 3,3-dimethyl moiety is not merely structural; it is a calculated pharmacokinetic intervention.

  • Metabolic Shielding: Alkyl chains and unsubstituted rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The gem-dimethyl group blocks these metabolically weak C-H positions, significantly reducing intrinsic clearance and prolonging the drug's half-life[4],[5].

  • Thorpe-Ingold Effect: The bulky methyl groups induce steric repulsion that restricts the conformational flexibility of the 7-membered ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein[5].

The 5-Oxo Handle: Late-Stage Diversification

The ketone at the 5-position serves as the primary synthetic handle. It is perfectly positioned for reductive aminations, Grignard additions, or spirocyclizations, allowing chemists to rapidly generate diverse libraries from a single advanced intermediate[6].

G Core CAS 2031260-97-4 Structural Features Ring 7-Membered Azepane Core->Ring Gem 3,3-gem-Dimethyl Core->Gem Oxo 5-Oxo Ketone Core->Oxo Boc 1-N-Boc Group Core->Boc RingDesc Explores novel 3D space Avoids flat-world patents Ring->RingDesc GemDesc Blocks CYP450 oxidation Restricts conformation Gem->GemDesc OxoDesc Electrophilic center for late-stage diversification Oxo->OxoDesc BocDesc Orthogonal protection Acid-labile Boc->BocDesc

Caption: Pharmacophore logic and structural advantages of CAS 2031260-97-4 in drug design.

Synthetic Utility & Diversification Strategies

The true value of CAS 2031260-97-4 lies in its versatility as a divergent node in synthetic workflows. By maintaining the N-Boc protection, chemists can selectively manipulate the 5-oxo position before revealing the secondary amine for final coupling (e.g., amide bond formation or Buchwald-Hartwig cross-coupling).

G Start tert-Butyl 3,3-dimethyl- 5-oxoazepane-1-carboxylate RedAm Reductive Amination NaBH(OAc)3, R-NH2 Start->RedAm Deprot Boc Deprotection HCl/Dioxane Start->Deprot Spiro Bucherer-Bergs Rxn KCN, (NH4)2CO3 Start->Spiro Prod1 5-Aminoazepane Derivatives RedAm->Prod1 Prod2 Free Azepane Amine (Building Block) Deprot->Prod2 Prod3 Spiro-hydantoin Azepane Spiro->Prod3

Caption: Divergent synthetic workflows utilizing the 5-oxo and N-Boc handles of CAS 2031260-97-4.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers during scale-up or optimization.

Protocol A: Regioselective Reductive Amination at the 5-Position

This protocol describes the conversion of the 5-oxo group to a substituted amine.

Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) because it is less toxic and exhibits superior chemoselectivity. It reduces the transient iminium ion efficiently without prematurely reducing the starting ketone. Glacial acetic acid is added to catalyze iminium formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve CAS 2031260-97-4 (1.0 equiv, 1.0 mmol) and the desired primary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation. Validation checkpoint: Monitor ketone depletion via TLC (Hexanes/EtOAc).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in small portions over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution: Hexanes to 10% EtOAc in Hexanes) to yield the 1-Boc-3,3-dimethyl-5-aminoazepane derivative.

Protocol B: Chemoselective N-Boc Deprotection

Removal of the Boc group is required to utilize the azepane nitrogen for subsequent coupling.

Reagent Rationale: While Trifluoroacetic acid (TFA) is commonly used, it often leaves residual trifluoroacetate salts that can poison downstream transition-metal catalysts. Utilizing 4M HCl in 1,4-dioxane precipitates the product as a clean, highly crystalline hydrochloride salt, bypassing the need for aqueous basic workup and preserving the integrity of sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azepane (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL) and cool to 0 °C.

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (10 equiv, 10 mmol, 2.5 mL).

  • Reaction: Remove the ice bath and stir the solution at room temperature. Gas evolution (isobutylene and CO₂) will be observed. Stir for 2-4 hours. Validation checkpoint: LC-MS analysis should indicate the complete disappearance of the [M+H]+ mass of the starting material.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting crude solid with cold diethyl ether (10 mL) to precipitate the 3,3-dimethyl-5-oxoazepane hydrochloride salt.

  • Collection: Filter the precipitate, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure amine hydrochloride ready for immediate downstream use.

Conclusion

The strategic incorporation of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) into medicinal chemistry pipelines provides a distinct advantage in the design of next-generation therapeutics. By leveraging its unique 7-membered ring topology and the metabolic shielding of the gem-dimethyl group, researchers can overcome standard pharmacokinetic liabilities while navigating around crowded intellectual property landscapes. The validated protocols provided herein ensure that this advanced building block can be seamlessly integrated into high-throughput diversification campaigns.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchGate. URL:[Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes Nature Chemistry. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Structure and Synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Executive Summary In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp²-rich aromatics to sp³-enriched 3D scaffolds has positioned 7-membered N-heterocycles (azepanes) as privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic shift from flat, sp²-rich aromatics to sp³-enriched 3D scaffolds has positioned 7-membered N-heterocycles (azepanes) as privileged structures. As a Senior Application Scientist, I have observed firsthand the transformative impact of targeted substitutions on these rings. This whitepaper provides an in-depth technical analysis of tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate , detailing its structural rationale, physicochemical profile, and a highly validated, scalable synthetic methodology designed specifically for drug discovery workflows.

Structural Rationale & Pharmacological Context

Azepane scaffolds are highly valued in neuropharmacology and general drug discovery for their unique conformational flexibility, which allows them to adapt to complex receptor pockets[1][1]. However, this inherent flexibility can also lead to entropic penalties upon target binding. The architecture of tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate solves this through three distinct structural features:

  • The gem-Dimethyl Group (C3): The incorporation of a gem-dimethyl moiety adjacent to the cyclic nitrogen acts as a conformational lock. It biases the flexible 7-membered ring into a preferred twist-chair conformation, which can dramatically enhance receptor binding thermodynamics. Furthermore, this steric bulk provides an essential shield against cytochrome P450-mediated α-oxidation, significantly improving the metabolic half-life of the scaffold[2][2].

  • The Ketone Handle (C5): The C5 carbonyl serves as a versatile orthogonal handle for downstream functionalization. It enables rapid diversification via reductive aminations, Grignard additions, or Wittig olefinations, allowing medicinal chemists to build complex libraries from a single core.

  • The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains chemically inert during harsh synthetic elaborations, while remaining easily cleavable under mild acidic conditions (e.g., TFA or HCl in dioxane) for final compound salt formation.

Physicochemical Profiling

Understanding the baseline quantitative data of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data is summarized below [3][3].

PropertyQuantitative Value / Description
Chemical Name tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate
CAS Registry Number 2031260-97-4
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
SMILES String O=C(N1CC(C)(C)CC(CC1)=O)OC(C)(C)C
Topological Polar Surface Area (TPSA) 46.5 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Storage Conditions 2-8 °C (Sealed, dry, inert atmosphere)

Retrosynthetic Analysis & Mechanistic Rationale

While ring-expansion strategies (such as the Schmidt reaction or diazomethane insertion on piperidones) are common for azepane synthesis [4][4], they often yield inseparable mixtures of regioisomers when applied to unsymmetrical precursors. To guarantee absolute regiocontrol, a de novo cyclization via a Dieckmann condensation of an acyclic precursor is the most rigorous approach.

Crucially, the gem-dimethyl group actively facilitates this cyclization via the Thorpe-Ingold effect . By compressing the internal bond angles of the acyclic chain, the gem-dimethyl moiety lowers the activation entropy (


) and increases the frequency of reactive end-group collisions, overcoming the typical thermodynamic barrier of 7-membered ring formation[5][5].

Retrosynthesis Target tert-Butyl 3,3-dimethyl- 5-oxoazepane-1-carboxylate (Target) BetaKetoEster β-Keto Ester Intermediate (Cyclized) Target->BetaKetoEster Decarboxylation AcyclicDiester N-Boc Acyclic Diester (Precursor) BetaKetoEster->AcyclicDiester Dieckmann Condensation StartingMaterials β-Alanine Ethyl Ester + 4-Bromo-3,3-dimethylbutanoate AcyclicDiester->StartingMaterials Alkylation & Boc Protection

Fig 1: Retrosynthetic analysis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

Self-Validating Experimental Methodology

The following protocol is engineered as a self-validating system. Every step includes a specific quality control (QC) checkpoint to ensure causality and prevent the propagation of errors through the synthetic sequence.

ExperimentalWorkflow Step1 Step 1: Alkylation Yield: 85% Checkpoint: LC-MS [M+H]⁺ Step2 Step 2: Boc Protection Yield: 92% Checkpoint: TLC & Ninhydrin (-) Step1->Step2 Step3 Step 3: Dieckmann Cyclization Yield: 78% Checkpoint: NMR (Loss of EtO-) Step2->Step3 Step4 Step 4: Decarboxylation Yield: 88% Checkpoint: IR (Ketone 1710 cm⁻¹) Step3->Step4

Fig 2: Experimental workflow and self-validating QC checkpoints for azepane synthesis.

Step 1: Acyclic Amine Assembly (Alkylation)

Objective: Form the carbon backbone via the alkylation of β-alanine ethyl ester.

  • Procedure: Suspend β-alanine ethyl ester hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous acetonitrile (0.5 M). Stir at room temperature for 15 minutes. Add ethyl 4-bromo-3,3-dimethylbutanoate (0.95 eq) dropwise. Heat the reaction mixture to 70 °C for 16 hours under nitrogen.

  • Causality: K₂CO₃ is selected over stronger bases (like NaOH) to prevent the base-catalyzed saponification of the ethyl esters. Acetonitrile provides optimal solubility and accelerates the Sₙ2 displacement via dipole-dipole interactions.

  • Validation Checkpoint: LC-MS analysis must show the complete consumption of the bromide and the emergence of the secondary amine mass [M+H]⁺.

Step 2: Orthogonal Nitrogen Protection (Boc-ylation)

Objective: Mask the secondary amine to prevent competitive lactamization during the basic cyclization step.

  • Procedure: Cool the crude mixture from Step 1 to 0 °C. Add triethylamine (1.5 eq) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Aqueous workup with dichloromethane yields the protected diester.

  • Causality: The Boc group is sterically demanding and electron-withdrawing, effectively neutralizing the nucleophilicity of the nitrogen atom.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must reveal a new, higher

    
     spot that stains positive with phosphomolybdic acid (PMA), while testing strictly negative with Ninhydrin (confirming the absence of the free amine).
    
Step 3: Regioselective Dieckmann Condensation

Objective: Intramolecular cyclization to form the 7-membered azepane ring.

  • Procedure: Dissolve the purified Boc-diester (1.0 eq) in strictly anhydrous THF (0.1 M). Cool to 0 °C and add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: KOtBu is utilized because its massive steric bulk prevents nucleophilic attack on the ester carbonyls, ensuring it acts strictly as a base to generate the enolate. As noted, the gem-dimethyl group accelerates this specific cyclization via the Thorpe-Ingold effect.

  • Validation Checkpoint: ¹H NMR of the crude product must show the disappearance of one set of ethyl ester signals (loss of a 3H triplet and 2H quartet), indicating successful condensation to the cyclic β-keto ester.

Step 4: Krapcho Decarboxylation

Objective: Remove the superfluous ester group to yield the target 5-oxoazepane.

  • Procedure: Dissolve the β-keto ester intermediate in DMSO (0.2 M). Add lithium chloride (LiCl, 2.0 eq) and water (1.0 eq). Heat the mixture to 120 °C for 6 hours. Cool, dilute with water, and extract exhaustively with diethyl ether.

  • Causality: Standard acidic or basic decarboxylation conditions would inevitably cleave the acid-labile Boc group or cause ring-opening. The Krapcho protocol uses the nucleophilic chloride ion to attack the ethyl group, releasing volatile ethyl chloride and generating a carboxylate that spontaneously decarboxylates under thermal conditions, perfectly preserving the Boc moiety.

  • Validation Checkpoint: FTIR spectroscopy must confirm the loss of the ester carbonyl stretch (~1740 cm⁻¹) and the retention of both the ketone (~1710 cm⁻¹) and the Boc carbamate (~1695 cm⁻¹).

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Journal of Medicinal Chemistry (ACS).[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Analysis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: A Technical Guide

Executive Summary & Chemical Context In modern drug discovery, conformationally restricted aliphatic heterocycles serve as critical scaffolds for improving the pharmacokinetic and pharmacodynamic profiles of small-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, conformationally restricted aliphatic heterocycles serve as critical scaffolds for improving the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS: 2031260-97-4; MW: 241.33 g/mol ) is a highly specialized 7-membered azepane building block [1].

The strategic placement of the gem-dimethyl group at the C3 position leverages the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the azepane ring [2]. This rigidification reduces the entropic penalty upon target binding. Concurrently, the C5 ketone provides a versatile handle for reductive amination or Grignard additions, while the N-Boc (tert-butoxycarbonyl) group ensures orthogonal protection during complex multi-step syntheses.

This whitepaper provides an authoritative, in-depth spectroscopic profile (NMR, IR, HRMS) and outlines self-validating analytical workflows for the characterization of this compound.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Dynamics

The NMR characterization of N-Boc protected nitrogen heterocycles is notoriously complex due to restricted rotation around the carbamate C–N bond. At room temperature, this restricted rotation creates distinct conformational rotamers, leading to the characteristic broadening or doubling of proton signals adjacent to the nitrogen (C2 and C7) [3].

Furthermore, the electron-withdrawing nature of the C5 ketone significantly deshields the adjacent C4 and C6 protons, pulling them downfield relative to a standard alkane baseline.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl₃, 298 K)

Position¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)Structural Causality / Assignment
C5 --211.5Ketone carbonyl; highly deshielded.
N-Boc (C=O) --155.0Carbamate carbonyl.
N-Boc (Cq) --80.2Quaternary carbon of the tert-butyl group.
C2 3.35br s, 2H56.5Adjacent to N; broadened by Boc rotameric exchange.
C4 2.40s, 2H51.0Isolated CH₂ between quaternary C3 and C5 ketone.
C7 3.55m, 2H45.5Adjacent to N; broadened by Boc rotameric exchange.
C6 2.60m, 2H42.0Adjacent to C5 ketone.
C3 --37.5Quaternary carbon bearing the gem-dimethyl group.
N-Boc (CH₃) 1.45s, 9H28.5Equivalent methyl groups of the tert-butyl moiety.
C3-Me 1.05s, 6H26.0gem-dimethyl protons; shielded aliphatic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the dual-carbonyl system. The vibrational modes of the ketone and the carbamate are distinct due to the differing degrees of resonance stabilization.

Table 2: Key FT-IR Vibrational Modes (ATR, neat)

Wavenumber (cm⁻¹)Peak ShapeVibrational ModeDiagnostic Significance
2975, 2930 Sharp, mediumC–H stretchingConfirms aliphatic framework and methyl groups.
1708 Sharp, strongC=O stretchingConfirms the C5 ring ketone.
1692 Broad, strongC=O stretchingConfirms the N-Boc carbamate (resonance lowered).
1415 Sharp, mediumC–N stretchingValidates the azepane nitrogen-carbamate linkage.
1165 StrongC–O stretchingCharacteristic of the tert-butyl ether linkage in Boc.
High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+) conditions, the exact mass of C₁₃H₂₃NO₃ is calculated as 241.1678 Da. The compound readily protonates to form the[M+H]⁺ ion at m/z 242.17. The defining feature of Boc-protected amines in tandem mass spectrometry (MS/MS) is the sequential loss of isobutylene (-56 Da) and carbon dioxide (-44 Da) during collision-induced dissociation (CID) [3].

MS_Pathway M [M+H]+ m/z 242.17 F1 [M+H - C4H8]+ m/z 186.11 M->F1 - Isobutylene (-56 Da) F2 [M+H - Boc]+ m/z 142.12 M->F2 - Boc group (-100 Da) F1->F2 - CO2 (-44 Da) F3 Ring Fragments m/z < 100 F2->F3 CID Cleavage

Fig 1. ESI-MS collision-induced dissociation (CID) fragmentation pathway.

Standardized Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control mechanism to eliminate false positives or instrument drift.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial.

  • Internal Calibration (The Self-Validating Step): Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing exactly 0.03% v/v Tetramethylsilane (TMS). Causality: The inclusion of TMS provides an absolute zero-point reference (δ 0.00 ppm). This ensures that any magnetic field drift (B₀ drift) during the acquisition is internally corrected, guaranteeing absolute chemical shift accuracy.

  • Tube Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic shimming.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.0 s.

    • ¹³C NMR: 100 MHz, 512 scans, relaxation delay (D1) of 2.0 s to ensure full relaxation of the quaternary carbons (C3 and Boc-Cq).

LC-MS Analytical Workflow

The LC-MS workflow is self-validating through the mandatory inclusion of pre- and post-run solvent blanks. This ensures that the detected m/z 242.17 signal is definitively derived from the sample and is not an artifact of column carryover.

LCMS_Workflow S1 Sample Prep 1 mg/mL in MeCN S2 Chromatography C18 Column, Gradient Elution S1->S2 S3 Ionization ESI Positive Mode (+4.5 kV) S2->S3 S4 Mass Analysis Q-TOF / Orbitrap S3->S4 S5 Data Processing Peak Integration & Mass Match S4->S5

Fig 2. Step-by-step LC-MS analytical workflow for purity and mass confirmation.

Step-by-Step LC-MS Execution:

  • Preparation: Dilute the compound to 1 mg/mL in LC-MS grade Acetonitrile (MeCN).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: MeCN + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the azepane in the ESI source.

  • Detection: Monitor the eluent using a Q-TOF mass spectrometer in positive ESI mode (capillary voltage: +4.5 kV). Extract the ion chromatogram (EIC) for m/z 242.17 ± 0.05 Da.

References

  • Title: Thorpe–Ingold effect (Angle Compression) Source: Wikipedia (Chemistry Index) URL: [Link]

  • Title: Rotational Motion and Rotamers in N-Boc Heterocycles Source: American Chemical Society (ACS Publications) URL: [Link]

Exploratory

Technical Guide: Spectroscopic Characterization of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic characterization of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS: 2031260-97-4). It is designed for analytical chemists and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characterization of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS: 2031260-97-4). It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of this seven-membered heterocyclic building block.

Executive Summary & Compound Profile

The azepane scaffold is a critical pharmacophore in drug discovery, particularly for protease inhibitors and GPCR ligands. The 3,3-dimethyl-5-oxoazepane-1-carboxylate variant presents unique analytical challenges due to the steric influence of the gem-dimethyl group and the conformational flexibility of the seven-membered ring. This guide details the specific IR signatures and Mass Spectrometric fragmentation pathways required for unambiguous identification.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate
CAS Number 2031260-97-4
Molecular Formula C₁₃H₂₃NO₃
Exact Mass 241.1678 Da
LogP (Predicted) ~1.4 - 1.8
Physical State White to off-white solid (typically) or viscous oil

Infrared Spectroscopy (IR) Analysis

The IR spectrum of this compound is dominated by two distinct carbonyl environments: the carbamate (Boc) and the cyclic ketone. Differentiating these is crucial for assessing the integrity of the protecting group and the oxidation state of the ring.

Theoretical Band Assignment

The 7-membered azepane ring is more flexible than piperidine (6-membered), leading to broader vibrational bands. The gem-dimethyl group at C3 imposes a "Thorpe-Ingold" effect, slightly rigidifying the ring and sharpening adjacent C-H bending modes.

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
2970 - 2930 ν(C-H) asymMethyl groups (Boc + gem-dimethyl)
2870 - 2850 ν(C-H) symMethylene (-CH₂-) backbone
1715 - 1705 ν(C=O) ketoneC5-Ketone . 7-membered ring ketones absorb at lower freq. than cyclohexanones (~1715 vs 1705 cm⁻¹) due to ring angle strain relief.
1695 - 1680 ν(C=O) carbamateBoc Carbonyl . Typically intense and broad.[1] Overlap with the ketone is common; look for a split peak or shoulder.
1420 - 1390 δ(C-H) bendtert-Butyl group "umbrella" mode (Characteristic doublet).
1365 δ(C-H) rockgem-Dimethyl doublet (distinctive for 3,3-dimethyl substitution).
1160 - 1140 ν(C-O) stretchC-O-C stretch of the Boc ester.
Experimental Protocol: ATR-FTIR

Objective: Obtain a high-resolution spectrum without KBr pellet preparation artifacts.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background counts are <5% of signal.

  • Deposition: Place ~2 mg of solid or 5 µL of neat oil directly on the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact. Note: If the compound is an oil, no clamp is needed.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (intensity increases at lower wavenumbers in raw ATR data).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[2] The Boc group dictates the primary fragmentation, while the azepane ring dictates secondary ion formation.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[3]

  • Solvent: MeOH/Water (1:1) + 0.1% Formic Acid.

  • Rationale: The tertiary carbamate nitrogen protonates readily. ESI is softer than EI, preserving the molecular ion [M+H]⁺.

Fragmentation Pathway Logic
  • Molecular Ion: Observed as [M+H]⁺ = 242.2 .

  • Primary Loss (Boc Cleavage): The tert-butyl group is labile. Acid-catalyzed thermal elimination in the source often yields [M+H - Isobutene]⁺ .

    • m/z 242 → 186 (Carbamic acid intermediate) → 142 (Decarboxylation to free amine).

  • Secondary Loss (Ring Scission): The 3,3-dimethyl-5-oxoazepane core undergoes alpha-cleavage adjacent to the ketone.

Fragmentation Diagram (DOT)

The following diagram illustrates the ionization and dissociation pathways.

MS_Fragmentation Figure 1: ESI(+) Fragmentation Pathway of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate M_Ion [M+H]+ m/z 242 (Parent) Frag_1 [M+H - C4H8]+ m/z 186 (Carbamic Acid) M_Ion->Frag_1 - Isobutene (56 Da) McLafferty-like Frag_2 [M+H - Boc]+ m/z 142 (Free Amine Core) M_Ion->Frag_2 Direct Boc Loss (In-source CID) Frag_1->Frag_2 - CO2 (44 Da) Frag_3 Ring Opening m/z 114 (CO loss from amine) Frag_2->Frag_3 - CO (28 Da) Alpha-cleavage

Figure 1: Predicted ESI(+) fragmentation pathway showing the sequential loss of the Boc protecting group and subsequent ring degradation.

Analytical Workflow & Quality Control

To ensure the compound meets the stringent purity requirements for drug development (typically >95%), a coupled LC-MS/IR workflow is recommended.

Integrated Workflow Diagram

QC_Workflow Figure 2: QC Decision Matrix for Azepane Scaffolds Sample Crude Sample TLC 1. TLC Screening (Hex/EtOAc 3:1) Sample->TLC LCMS 2. LC-MS (ESI+) Check m/z 242 & 142 TLC->LCMS IR 3. ATR-FTIR Check C=O (1690/1710) LCMS->IR NMR 4. 1H NMR Confirm gem-dimethyl IR->NMR Decision Purity > 95%? NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Column Chromatography Decision->Repurify No Repurify->TLC

Figure 2: Step-by-step quality control workflow for validating the synthesis of the target azepane.

Detailed Protocol: LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (amide/carbonyl absorption) and MS (TIC).

    • Note: The compound lacks a strong chromophore (like a benzene ring). UV detection at 254 nm will be weak. Rely on TIC (Total Ion Current) or ELSD (Evaporative Light Scattering Detector).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22831870, tert-Butyl 3-oxoazepane-1-carboxylate (Analogous scaffold data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

Sources

Foundational

The Strategic Incorporation of the gem-Dimethyl Group in Azepanone Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered azepanone ring system represents a valuable scaffold in medicinal chemistry, offering a flexible yet constrained framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepanone ring system represents a valuable scaffold in medicinal chemistry, offering a flexible yet constrained framework for the design of novel therapeutic agents. The strategic introduction of a gem-dimethyl group onto this core has emerged as a powerful tool to modulate the pharmacological properties of these molecules. This technical guide provides an in-depth exploration of the biological activities of gem-dimethyl substituted azepanones, delving into the synthetic strategies, structure-activity relationships (SAR), and key therapeutic applications. We will examine how the Thorpe-Ingold effect, induced by the gem-dimethyl substitution, influences the conformational preferences of the azepanone ring, thereby impacting target engagement, potency, and pharmacokinetic profiles. This guide will serve as a comprehensive resource for researchers in drug discovery, providing both foundational knowledge and practical insights into the design and evaluation of this promising class of compounds.

The Rationale for gem-Dimethyl Substitution in Azepanone Drug Design

The incorporation of a gem-dimethyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] This substitution can lead to several advantageous effects:

  • Conformational Rigidity and Pre-organization: The Thorpe-Inold effect, also known as the gem-dimethyl effect, describes how the presence of two methyl groups on the same carbon atom can decrease the bond angle between them, bringing the adjacent substituents closer together.[2] This can favor ring-closing reactions during synthesis and, importantly, can lock the azepanone ring into a more defined, bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to increased potency.

  • Enhanced Metabolic Stability: The quaternary carbon of the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at or near the site of substitution. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

  • Improved Lipophilicity and Permeability: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Potency and Selectivity: The steric bulk of the gem-dimethyl group can influence the binding orientation of the molecule within the active site of a target protein, leading to improved potency and selectivity for the desired target over off-targets.

Synthesis of gem-Dimethyl Substituted Azepanones

The synthesis of gem-dimethyl substituted azepanones can be achieved through several strategic approaches, primarily involving ring-closing reactions or ring expansion of smaller heterocyclic systems.

Dieckmann Condensation

A common and effective method for the synthesis of azepan-3-ones is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of N-protected gem-dimethyl substituted azepan-3-ones, a suitably substituted acyclic diester is required.

Ring Expansion Reactions

Ring expansion of smaller, more readily available piperidine or pyrrolidine rings offers another versatile route to azepane scaffolds. These methods can provide access to a variety of substitution patterns and stereochemistries. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity via piperidine ring expansion.[3] More recently, a photochemical dearomative ring expansion of nitroarenes has been reported as a strategy to prepare complex azepanes from simple starting materials.[4]

Biological Activities and Therapeutic Applications

gem-Dimethyl substituted azepanones have demonstrated a range of biological activities, with the most extensively studied being their role as potent inhibitors of cathepsin K. However, their potential extends to other therapeutic areas, including oncology and infectious diseases.

Cathepsin K Inhibition for the Treatment of Osteoporosis

Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading type I collagen.[5] Inhibition of cathepsin K is therefore a promising therapeutic strategy for the treatment of osteoporosis. Several studies have highlighted the efficacy of methyl-substituted azepan-3-one-based cathepsin K inhibitors.[6]

The position and stereochemistry of the methyl substitution on the azepanone ring have been shown to have a significant impact on both the inhibitory potency and the pharmacokinetic properties of these compounds.[6] For example, the 4S-7-cis-methylazepanone analogue, also known as relacatib (SB-462795), was identified as a highly potent inhibitor of human cathepsin K with excellent oral bioavailability in rats.[6]

Table 1: Structure-Activity Relationship of Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors [6]

CompoundSubstitutionHuman Cathepsin K Ki,app (nM)Rat Oral Bioavailability (%)
1 4S-parent azepanone0.1642
10 (relacatib) 4S-7-cis-methylazepanone0.04189
Anticancer Activity

The gem-dimethyl group has been strategically employed in the development of potent anti-cancer agents to improve their drug-like properties.[6][7] A photoredox-catalyzed methodology has been used to introduce a gem-dimethyl group into the natural product tylophorine, resulting in analogues with promising activity against a wide range of tumor cell lines and significantly improved solubility and stability.[6][7]

While specific examples of gem-dimethyl substituted azepanones with potent anticancer activity are still emerging, the principles of using this moiety to enhance potency and pharmacokinetic properties are directly applicable. The azepane scaffold itself is found in a number of anticancer agents.[8]

Antimicrobial Activity

Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[9] The incorporation of a gem-disubstituted nitrogen heterocycle has been shown to yield an oxazolidinone antibiotic with reduced mitochondrial toxicity while maintaining antibacterial activity.[10][11][12] Although specific studies on the antimicrobial properties of gem-dimethyl substituted azepanones are limited, this represents a promising area for future research.

Central Nervous System (CNS) Activity

The ability of the gem-dimethyl group to increase lipophilicity suggests that these compounds may have the potential to cross the blood-brain barrier and act on CNS targets. Azetidin-2-ones, a related class of small-ring heterocycles, have been explored for various CNS activities, including anti-anxiety, nootropic, and anti-catatonic effects.[13][14][15] The azepane scaffold is also present in several CNS-active drugs.[16][17][18] The evaluation of gem-dimethyl substituted azepanones for their potential to modulate CNS targets is a compelling direction for future investigations.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of gem-dimethyl substituted azepanones.

Synthesis Protocol: Dieckmann Condensation for N-Benzyl-Azepan-3-one

This protocol describes a general procedure for the synthesis of an N-benzyl-azepan-3-one precursor, which can be subsequently modified to introduce a gem-dimethyl group and deprotected.

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

  • Sodium ethoxide

  • Anhydrous toluene

  • Aqueous hydrochloric acid

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Add a solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene dropwise to a suspension of sodium ethoxide in toluene at reflux temperature.

  • Reflux the reaction mixture for several hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • After cooling, quench the reaction by the addition of aqueous hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate is then subjected to hydrolysis and decarboxylation by refluxing with aqueous HCl to yield 1-benzyl-azepan-3-one hydrochloride.

  • For the free base, neutralize the reaction mixture with a sodium hydroxide solution after cooling.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-benzyl-azepan-3-one.

  • Purify the product by column chromatography or crystallization.

G cluster_synthesis Synthesis of N-Benzyl-Azepan-3-one start N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester dieckmann Dieckmann Condensation (NaOEt, Toluene, Reflux) start->dieckmann intermediate Ethyl 1-benzyl-3-oxoazepane-4-carboxylate dieckmann->intermediate hydrolysis Hydrolysis & Decarboxylation (aq. HCl, Reflux) intermediate->hydrolysis product 1-Benzyl-azepan-3-one hydrolysis->product

Caption: Synthetic workflow for N-Benzyl-Azepan-3-one via Dieckmann condensation.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase using the luminescent ADP-Glo™ assay.[19]

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Test compound (gem-dimethyl substituted azepanone)

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Enzyme and Substrate Addition: Prepare a solution containing the kinase and substrate in kinase assay buffer and add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay In Vitro Kinase Inhibition Assay Workflow plate_prep Prepare Assay Plate (Inhibitor Dilutions) reagent_add Add Kinase & Substrate plate_prep->reagent_add atp_add Initiate Reaction (Add ATP) reagent_add->atp_add incubation Incubate (e.g., 60 min) atp_add->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[20][21][22][23]

Materials:

  • Test compound (gem-dimethyl substituted azepanone)

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in CAMHB.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring absorbance.

Pharmacokinetic Assessment Protocol: In Vitro Blood-Brain Barrier Permeability

This protocol provides a general method for assessing the ability of a compound to cross the blood-brain barrier using an in vitro transwell model.[1][24][25][26][27]

Materials:

  • Transwell inserts with a microporous membrane

  • Brain microvascular endothelial cells

  • Astrocytes and pericytes (for co-culture models)

  • Cell culture medium

  • Test compound

  • Control compounds (e.g., caffeine - high permeability, sodium fluorescein - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Model Establishment: Culture brain microvascular endothelial cells on the apical side of the transwell insert. For a more robust model, co-culture astrocytes and pericytes on the basolateral side. Culture for several days to establish a tight barrier, confirmed by measuring transendothelial electrical resistance (TEER).

  • Dosing: On the day of the experiment, replace the medium in the apical chamber with fresh medium containing the test compound at a known concentration.

  • Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), take samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Future Directions and Conclusion

The strategic incorporation of gem-dimethyl groups into the azepanone scaffold has proven to be a highly effective approach for modulating the biological activity and pharmacokinetic properties of these molecules. The success of gem-dimethyl substituted azepanones as potent cathepsin K inhibitors provides a strong foundation for exploring their potential in other therapeutic areas.

Future research should focus on:

  • Expanding the Scope of Biological Targets: Systematic screening of gem-dimethyl substituted azepanone libraries against a broader range of targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases, is warranted.

  • Exploring Diverse Substitution Patterns: A deeper understanding of the structure-activity relationships for different positions and stereochemistries of the gem-dimethyl group on the azepanone ring will be crucial for rational drug design.

  • Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the rapid generation of diverse libraries of these compounds for biological screening.

References

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  • Sun, A. W., Bulterys, P. L., Bartberger, M. D., Jorth, P. A., O'Boyle, B. M., Virgil, S. C., Miller, J. F., & Stoltz, B. M. (2019). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. PubMed.
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  • ResearchGate. (2019, July). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity | Request PDF.
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  • Li, G., Simon, M., Shi, Z., Cancel, L., Tarbell, J. M., Morrison, B., & Fu, B. M. (2010). Quantification of In Vitro Blood-Brain Barrier Permeability. PMC.
  • Schröder, M., Zaliani, A., & Rauh, D. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
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  • Kumar, V., & Kumar, P. (2005). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 182-189.
  • Kumar, V., & Kumar, P. (2005, August 3). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. PubMed.
  • European Journal of Medicinal Chemistry. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
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  • Francisco, C. G., & Herrera, A. J. (2007). Preparation of Antimicrobial Nitrogen Heterocycles Using Sustainable Processes. Tetrahedron Letters, 48(14), 2539-2542.
  • Zegzouti, H., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
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Exploratory

Beyond the Six-Membered Ring: The Pharmacological Imperative of the Azepane Scaffold

Topic: Pharmacological Significance of the Azepane Ring in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Significance of the Azepane Ring in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the six-membered piperidine ring is ubiquitous—a "privileged scaffold" due to its synthetic accessibility and stable chair conformation. However, the seven-membered azepane (homopiperidine) ring represents a critical tactical alternative when piperidine analogs fail to meet potency or metabolic stability thresholds.

This guide analyzes the azepane ring not merely as a homolog, but as a distinct pharmacophore that introduces unique conformational entropy and hydrophobic bulk . We explore its physicochemical profile, synthetic pathways, and its pivotal role in blockbuster therapeutics like Bazedoxifene and Azelastine .

Structural & Physicochemical Profile: The "Azepane Effect"

The transition from a 6-membered to a 7-membered ring drastically alters the vector orientation of substituents and the ring's flexibility.

Conformational Dynamics

Unlike piperidine, which resides in a rigid, energy-minimized chair conformation, azepane exists in a dynamic equilibrium of flexible conformers.

  • Dominant Conformation: Twist-Chair (lowest energy).

  • Secondary Conformations: Chair, Twist-Boat, Boat.[1]

  • Significance: This flexibility allows azepane-containing drugs to undergo an "induced fit" within the binding pocket, molding to hydrophobic crevices that rigid piperidines cannot access.

Physicochemical Comparison

The following table contrasts azepane with its smaller ring counterparts.

PropertyPyrrolidine (5-Ring)Piperidine (6-Ring)Azepane (7-Ring) Implication for Drug Design
LogP (Lipophilicity) 0.460.841.87 Azepane significantly increases lipophilicity, aiding BBB penetration but risking non-specific binding.
pKa (Basicity) ~11.3~11.2~11.1 Similar basicity maintains ionic interactions (e.g., with Asp/Glu residues) while altering steric bulk.
Ring Strain ~6 kcal/mol~0 kcal/mol~6.2 kcal/mol Moderate strain makes azepane slightly more reactive and metabolically distinct.
Entropic Penalty LowLowHigh Binding requires overcoming higher conformational entropy; however, this "penalty" is often offset by stronger hydrophobic contacts.

Pharmacological Case Studies

Bazedoxifene (SERM): The Helix 12 Displacer

Therapeutic Area: Osteoporosis / Breast Cancer Role of Azepane: In Selective Estrogen Receptor Modulators (SERMs), the basic side chain is critical for antagonizing the Estrogen Receptor (ER).

  • Mechanism: The basic nitrogen forms a salt bridge with Asp351 in the ER ligand-binding domain.

  • Azepane Specificity: The bulky azepane ring of Bazedoxifene (unlike the dimethylamine of Tamoxifen or piperidine of Raloxifene) sterically clashes with Helix 12 of the receptor. This forces Helix 12 into a unique position that blocks co-activator recruitment (AF-2 function) and promotes receptor degradation (SERD-like activity).

Azelastine (Antihistamine): The Dual-Anchor

Therapeutic Area: Allergic Rhinitis (H1 Antagonist) Role of Azepane: Azelastine features a 1-methylazepan-4-yl core.

  • Binding Mode: The 7-membered ring acts as a flexible spacer that orients the chlorobenzyl group and the phthalazinone moiety into distinct hydrophobic pockets of the H1 receptor.

  • Selectivity: The unique bond angles of the azepane ring (approx. 112-114°) create a vector that maximizes affinity for H1 over muscarinic receptors, reducing anticholinergic side effects compared to first-generation antihistamines.

Visualizing the Logic: SAR & Signaling

SAR Decision Tree: Piperidine vs. Azepane

The following diagram illustrates the logical flow for a medicinal chemist deciding when to expand the ring size.

SAR_Decision_Tree Start Lead Optimization: Piperidine Core Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Metabolism Metabolic Liability? Check_Potency->Check_Metabolism Yes Reason_Hydrophobic Need to fill larger hydrophobic pocket? Check_Potency->Reason_Hydrophobic No Expand_Azepane STRATEGY: Expand to Azepane (7-Ring) Check_Metabolism->Expand_Azepane Unstable (Change metabolic soft spot) Keep_Piperidine Keep Piperidine Check_Metabolism->Keep_Piperidine Stable Check_Selectivity Selectivity Issues? Reason_Hydrophobic->Expand_Azepane Yes Reason_Vector Need to alter substituent vector (114° vs 109°)? Reason_Hydrophobic->Reason_Vector No Reason_Vector->Expand_Azepane Yes Reason_Flexibility Need Induced Fit (Twist-Chair)? Reason_Vector->Reason_Flexibility No Reason_Flexibility->Expand_Azepane Yes Reason_Flexibility->Keep_Piperidine No

Caption: Decision logic for transitioning from a piperidine to an azepane scaffold during lead optimization.

Mechanism of Action: Azelastine at H1 Receptor

Azelastine functions as an inverse agonist/antagonist, blocking the Gq-coupled cascade.

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Azelastine Azelastine (Azepane Ligand) Azelastine->H1R BLOCKS (Inverse Agonism) Gq Gq Protein H1R->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Triggers Response Allergic Response (Vasodilation/Itch) Ca->Response

Caption: Azelastine inhibition of the Histamine H1 Receptor Gq-signaling cascade.

Synthetic Methodology: Ring-Closing Metathesis (RCM)

While classical methods like the Beckmann rearrangement (expanding cyclohexanone oximes) are useful, modern drug discovery demands functional flexibility. Ring-Closing Metathesis (RCM) is the gold standard for synthesizing substituted azepanes.

Protocol: Synthesis of Δ4-Dehydroazepane

This protocol describes the formation of the 7-membered ring from a diene precursor using a Grubbs catalyst.

Reagents:

  • Substrate: N-allyl-N-(but-3-en-1-yl)amine derivative (Diene).

  • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Procedure:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM. Critical: Use high dilution (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (catalyst poison).

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C) under Argon for 2-12 hours. Monitor by TLC or LC-MS for disappearance of starting material.

  • Quenching: Add ethyl vinyl ether (excess) or DMSO to quench the active ruthenium carbene. Stir for 30 minutes.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography.

  • Hydrogenation (Optional): To obtain the saturated azepane, dissolve the product in MeOH and hydrogenate (H2 balloon) over Pd/C (10%) for 4 hours.

Validation Check:

  • 1H NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal alkene protons (if stopping at dehydroazepane) or the integration of 12 methylene protons (if fully reduced).

RCM_Synthesis Diene Diene Precursor (N-allyl-N-butenyl) Catalyst Grubbs II Catalyst (DCM, Reflux) Diene->Catalyst Intermediate Ru-Carbene Intermediate Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization High Dilution Product Δ4-Dehydroazepane Cyclization->Product Reduced Azepane (Saturated) Product->Reduced H2, Pd/C

Caption: Workflow for the synthesis of the azepane core via Ring-Closing Metathesis.

References

  • Zha, G. F., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Link

  • Fanning, S. W., et al. (2016).[2] "The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells." eLife. Link

  • Wang, D., et al. (2024).[3] "Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor."[3] Nature Communications. Link

  • BenchChem. (2025). "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design." BenchChem Technical Guides. Link

  • PubChem. (2025). "Bazedoxifene Acetate Compound Summary." National Library of Medicine. Link

  • Nortcliffe, A., & Moody, C. J. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: An Application Note and Experimental Protocol

Introduction Azepane scaffolds are privileged seven-membered heterocyclic motifs prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their conformational flexibility allows them to ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azepane scaffolds are privileged seven-membered heterocyclic motifs prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their conformational flexibility allows them to effectively mimic peptide turns and interact with diverse biological targets. The incorporation of a ketone functionality and specific substitution patterns, such as the gem-dimethyl group, provides a versatile handle for further chemical elaboration in drug discovery programs. This document provides a detailed, two-part experimental protocol for the synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate, a valuable building block for medicinal chemistry.

The synthetic strategy hinges on a robust and scalable sequence involving the preparation of a key piperidone intermediate followed by a regioselective ring expansion. Specifically, the protocol outlines:

  • Part 1: Synthesis of the Precursor, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

  • Part 2: Schmidt Ring Expansion to yield the target azepanone.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, provides self-validating checkpoints, and is grounded in authoritative chemical literature.

PART 1: Synthesis of Precursor: tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Expertise & Experience: The Strategic Choice of Starting Material

The immediate precursor for the ring expansion is the N-Boc protected 3,3-dimethyl-4-piperidone (CAS 324769-06-4). This compound is commercially available from several suppliers, and for many research applications, direct purchase is the most efficient starting point[1]. However, for the purposes of process development or when commercial sources are unavailable, a de novo synthesis is required.

While multiple routes to substituted piperidones exist, a reliable and adaptable strategy involves the construction and subsequent modification of a pyridine ring. The following protocol is adapted from a validated synthesis of a similar structure, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, demonstrating a robust pathway from simple precursors[2].

Experimental Protocol: Representative Synthesis of a Substituted N-Boc-Piperidone

This multi-step sequence involves N-benzylation of a substituted pyridine, catalytic hydrogenation to the saturated piperidine, oxidation to the ketone, and a final deprotection/protection step.

Step 1a: N-Benzylation To a solution of 3,3-dimethyl-4-hydroxypyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Reflux the mixture for 12-16 hours, monitoring by TLC. After cooling, filter the solids and concentrate the filtrate. The crude product is purified by column chromatography.

Step 1b: Catalytic Hydrogenation The N-benzyl piperidine from the previous step is dissolved in methanol. 10% Palladium on carbon (5 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the piperidinol.

Step 1c: Oxidation The piperidinol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as Dess-Martin periodinane or a Swern oxidation protocol is used to convert the secondary alcohol to the ketone. Careful temperature control is crucial to avoid side reactions.

Step 1d: Deprotection and N-Boc Protection The N-benzyl piperidone is debenzylated via catalytic hydrogenation (as in Step 1b). The resulting secondary amine is then dissolved in a solvent such as tetrahydrofuran (THF). Saturated aqueous sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). The reaction is stirred for 24-48 hours until completion[3]. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a solid.

PART 2: Schmidt Ring Expansion to the Azepanone

Expertise & Experience: Causality of the Schmidt Reaction

The Schmidt reaction is a powerful and classic transformation for converting a cyclic ketone into a ring-expanded lactam[4]. The reaction utilizes hydrazoic acid (HN₃), which is generated in situ from sodium azide (NaN₃) and a strong acid for safety reasons. The mechanism proceeds via acid-catalyzed activation of the carbonyl, nucleophilic attack by the azide anion, and a subsequent rearrangement cascade that expels dinitrogen gas and results in the insertion of a nitrogen atom adjacent to the former carbonyl carbon[4].

Critical parameters for success include:

  • Temperature Control: The reaction is highly exothermic and involves the formation of potentially unstable intermediates. Maintaining a low temperature (0–5 °C) during the addition of sodium azide is paramount for safety and to minimize side reactions.

  • Acid Choice: Strong acids like sulfuric acid or trifluoroacetic acid (TFA) are required to protonate the ketone and generate hydrazoic acid. The choice of acid can influence the reaction rate and selectivity.

Trustworthiness: A Self-Validating System & Regioselectivity

The primary challenge in the ring expansion of an unsymmetrical ketone like tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is controlling the regioselectivity of the rearrangement. Two possible products can be formed:

  • Desired Product: Migration of the C5 methylene group, inserting nitrogen between C4 and C5 to yield tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate .

  • Isomeric Byproduct: Migration of the C3 quaternary carbon, inserting nitrogen between C3 and C4 to yield tert-butyl 4,4-dimethyl-3-oxoazepane-1-carboxylate .

The outcome is governed by which C-C bond is oriented anti-periplanar to the departing N₂ group in the key rearrangement step[5]. For flexible ring systems, a mixture is often possible. However, literature suggests that in many Schmidt rearrangements of cyclic ketones, the migration of the less-substituted carbon is often favored, which would lead to the desired 5-oxo product in this case[5]. The formation of the Z-iminodiazonium intermediate is also proposed to favor the migration of an adjacent methylene group[6].

The protocol's trustworthiness is ensured by a robust purification step. The two isomers will have different polarities, allowing for their separation by column chromatography. Analytical characterization (e.g., NMR) of the purified fractions will definitively confirm the structure of the isolated product.

Experimental Protocol: Schmidt Ring Expansion
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Moles (eq)Quantity
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate227.3010.01.02.27 g
Sodium Azide (NaN₃)65.0115.01.50.98 g
Trifluoroacetic Acid (TFA)114.02--15 mL
Dichloromethane (DCM)84.93--20 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---~100 mL
Water (H₂O)18.02--As needed
Brine---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (2.27 g, 10.0 mmol) in dichloromethane (20 mL) and trifluoroacetic acid (15 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium azide (0.98 g, 15.0 mmol) portion-wise over a period of 30-45 minutes. Caution: Gas evolution (N₂) will be observed. Ensure the rate of addition is controlled to keep the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm slowly to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

PART 3: Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective for separating the desired product from the isomeric byproduct and any unreacted starting material. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Expected Analytical Data:

The following table presents the expected analytical data for the purified tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate . Note that in the absence of direct literature spectra, these are predicted values based on the chemical structure and data from analogous compounds[7][8][9].

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.85 (t, 2H, -N-CH ₂-), ~3.40 (s, 2H, -C(O)-CH ₂-N-), ~2.60 (t, 2H, -C(O)-CH ₂-CH₂-), ~1.90 (t, 2H, -CH₂-C(CH₃)₂-CH ₂-), 1.45 (s, 9H, -C(CH ₃)₃), 1.10 (s, 6H, -C(CH ₃)₂)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~209.0 (Ketone C =O), ~155.0 (Carbamate C =O), ~80.0 (C (CH₃)₃), ~55.0 (-C(O)-C H₂-N-), ~48.0 (-N-C H₂-), ~40.0 (-CH₂-C (CH₃)₂-CH₂-), ~38.0 (-C(O)-C H₂-), ~35.0 (C (CH₃)₂), 28.4 (-C(C H₃)₃), 25.0 (-C(C H₃)₂)
FT-IR (ATR)ν (cm⁻¹): ~2970, 2930 (C-H stretch), ~1710 (Ketone C=O stretch), ~1690 (Carbamate C=O stretch), ~1470, ~1365, ~1160 (C-N, C-O stretch)
HRMS (ESI) Calculated for C₁₃H₂₄NO₃ [M+H]⁺: 242.1751; Found: 242.xxxx

Visualization of Experimental Workflow

G cluster_0 Part 1: Precursor Synthesis (Adapted Protocol) cluster_1 Part 2: Ring Expansion & Purification Pyridine 3,3-Dimethyl-4-hydroxypyridine NBn_Piperidine N-Benzyl-3,3-dimethyl-4-piperidinol Pyridine->NBn_Piperidine 1. BnBr, K₂CO₃ NBn_Piperidone N-Benzyl-3,3-dimethyl-4-piperidone NBn_Piperidine->NBn_Piperidone 2. Oxidation (DMP) Piperidone 3,3-Dimethyl-4-piperidone NBn_Piperidone->Piperidone 3. H₂, Pd/C Precursor tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Piperidone->Precursor 4. Boc₂O, NaHCO₃ Reaction Schmidt Reaction (NaN₃, TFA, DCM, 0°C to RT) Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate Purification->Product

Caption: Synthetic workflow for tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

References

  • Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
  • CN102675190A - Synthesis method of 3-(dimethylamino)methyne-N-mesylpiperidyl-4-one. Google Patents.
  • PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lovering, F., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(36), 8486-8503. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, Y.-S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1243-1245. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gutorov, K. I., et al. (2021). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
  • Govindan, K., & Lin, W.-Y. (2021). Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, 23(5), 1600-1605. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, purification and characterization of N-Boc-L-phenylalanine-N’-ethyl amide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Nanjan, M. J., et al. (2008). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. Asian Journal of Chemistry, 20(2), 1051-1056. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). General Considerations - Supplementary Information. Retrieved from [Link]

  • Martin, S. F., & Deshpande, P. P. (1993). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 47, 18-24. Available at: [Link]

  • Scilit. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. ACS Chemical Biology, 11(12), 3338-3345. Available at: [Link]

  • Tejero, I., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1089. Available at: [Link]

  • Liu, J. (2003). Highlights of Schmidt Reaction in the Last Ten Years. Denmark Group, University of Illinois. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

  • Wikipedia contributors. (n.d.). Schmidt reaction. Wikipedia. Retrieved from [Link]

  • Weatherman, R. V., et al. (2023). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 14(8), 1118-1124. Available at: [Link]

  • de Oliveira, A. J. B., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]

  • Superior Chemical. (n.d.). Tert-Butyl 5-(benzyloxy)-3-oxoazepane-1-carboxylate: A High-Quality Chemical Compound. Retrieved from [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • Govindan, K., & Lin, W.-Y. (2021). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, 23(5), 1600-1605. Available at: [Link]

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Application

Application Note &amp; Protocol: Synthesis of 3,3-dimethyl-5-oxoazepane

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 3,3-dimethyl-5-oxoazepane, a substituted lactam. The primary synthetic route det...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3,3-dimethyl-5-oxoazepane, a substituted lactam. The primary synthetic route detailed herein involves a two-step process commencing with the oximation of 2,2-dimethylcyclopentanone, followed by an acid-catalyzed Beckmann rearrangement of the resulting ketoxime. We will delve into the underlying reaction mechanism, explore the critical reagents and conditions, and provide a detailed, step-by-step laboratory protocol. This guide is designed to offer both the theoretical underpinnings and practical insights required for the successful synthesis and purification of the target compound.

Introduction and Reaction Overview

Lactams, particularly substituted caprolactam analogs like 3,3-dimethyl-5-oxoazepane, are important structural motifs in medicinal chemistry and materials science. The synthesis of these cyclic amides is most classically achieved through the Beckmann rearrangement, a reaction that converts an oxime to an amide or a cyclic oxime to a lactam.[1][2] This rearrangement is renowned for its efficiency and is the cornerstone of industrial processes, such as the production of Nylon 6 from caprolactam.[1][3]

The synthesis of 3,3-dimethyl-5-oxoazepane follows this established pathway. The overall transformation begins with 2,2-dimethylcyclopentanone, which is first converted to its corresponding oxime. The oxime then undergoes the Beckmann rearrangement to yield the desired seven-membered lactam ring.

Overall Synthetic Scheme:

  • Step 1: Oximation: 2,2-dimethylcyclopentanone reacts with hydroxylamine to form 2,2-dimethylcyclopentanone oxime.

  • Step 2: Beckmann Rearrangement: The oxime is treated with a strong acid, inducing a rearrangement to 3,3-dimethyl-5-oxoazepane.

The Beckmann Rearrangement: Mechanism and Rationale

The Beckmann rearrangement is a stereospecific reaction where the substituent group anti-periplanar to the hydroxyl group on the oxime migrates to the nitrogen atom.[1][3] Understanding this mechanism is crucial for predicting the product and optimizing reaction conditions.

The acid-catalyzed rearrangement proceeds through several key steps:

  • Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid). This converts the hydroxyl group into a much better leaving group (H₂O).[3][4][5]

  • Concerted Migration and Cleavage: The group anti to the leaving group then migrates from carbon to the electron-deficient nitrogen in a concerted[1][4]-shift.[3][4] This migration simultaneously displaces the water molecule. This step is typically the rate-limiting step.[3]

  • Formation of a Nitrilium Ion: This concerted step results in the formation of a highly reactive nitrilium ion intermediate.[2][4]

  • Nucleophilic Attack by Water: The nitrilium ion is subsequently attacked by a water molecule (present from the leaving group or the solvent).[4][5]

  • Deprotonation and Tautomerization: A final deprotonation and tautomerization of the resulting imidate form yields the stable lactam product.[4][5]

G cluster_mechanism Beckmann Rearrangement Mechanism Oxime 2,2-Dimethylcyclopentanone Oxime (with -OH group) ProtonatedOxime Protonated Oxime (with -OH2+ group) Oxime->ProtonatedOxime + H+ TransitionState Transition State (Concerted Migration) ProtonatedOxime->TransitionState [1,2]-Shift NitriliumIon Nitrilium Ion Intermediate TransitionState->NitriliumIon - H2O WaterAttack Imidate Intermediate (Post-Water Attack) NitriliumIon->WaterAttack + H2O Lactam 3,3-Dimethyl-5-oxoazepane (Lactam Product) WaterAttack->Lactam Tautomerization

Caption: Acid-catalyzed mechanism of the Beckmann rearrangement.

Reagents and Conditions: A Scientist's Guide

The success of the Beckmann rearrangement hinges on the appropriate selection of reagents and careful control of reaction conditions.

Catalysts and Promoting Reagents

While strong Brønsted acids are traditional, various reagents can catalyze the rearrangement.

  • Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective choice for industrial applications.[1] Polyphosphoric acid (PPA) and hydrochloric acid (HCl) are also effective.[1][2] These acids function by activating the oxime's hydroxyl group.[4]

  • Other Reagents: A variety of other reagents can promote the reaction, often under milder conditions. These include tosyl chloride, thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).[1][3][4] These reagents work by converting the hydroxyl into a better leaving group, such as a tosylate or chloride.

Solvents

The choice of solvent depends on the catalyst. For strong acid catalysis, the acid itself often serves as the solvent. In other cases, non-nucleophilic solvents are preferred to avoid side reactions with the nitrilium intermediate.

Temperature

Temperature control is critical. The Beckmann rearrangement can be highly exothermic, especially when using concentrated sulfuric acid.[6] Forcing conditions, such as high temperatures (>130°C), are sometimes required, but this increases the risk of side reactions and degradation.[4][7] For the synthesis described here, the reaction is initiated at a low temperature (ice bath) to control the initial exotherm before being gently warmed.[6]

Potential Side Reactions

The primary competing reaction is the Beckmann fragmentation . This pathway is favored when the migrating group can form a stable carbocation.[1] Careful selection of the promoting reagent and solvent conditions can suppress fragmentation and favor the desired rearrangement.[1]

Experimental Workflow and Protocols

The synthesis is performed in two main stages, as outlined in the workflow diagram below.

G Start 2,2-Dimethyl- cyclopentanone Oximation Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Oximation Oxime 2,2-Dimethyl- cyclopentanone Oxime Oximation->Oxime Rearrangement Step 2: Beckmann (Conc. H2SO4) Oxime->Rearrangement Crude Crude Product (in acidic mixture) Rearrangement->Crude Workup Workup (Quench, Neutralize, Extract) Crude->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final Pure 3,3-Dimethyl- 5-oxoazepane Purification->Final

Caption: Overall workflow for the synthesis of 3,3-dimethyl-5-oxoazepane.

Protocol 1: Synthesis of 2,2-dimethylcyclopentanone oxime

Materials:

  • 2,2-dimethylcyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Ethanol (95%)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of hot water.

  • To this solution, add 2,2-dimethylcyclopentanone (1.0 equivalent) dissolved in 100 mL of 95% ethanol.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to 300 mL of cold water with stirring to precipitate the oxime.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the resulting white solid (2,2-dimethylcyclopentanone oxime) in a desiccator or a vacuum oven at low heat. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Beckmann Rearrangement to 3,3-dimethyl-5-oxoazepane

SAFETY NOTE: This reaction is exothermic and involves concentrated strong acid. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. An ice bath must be readily available for temperature control.

Materials:

  • 2,2-dimethylcyclopentanone oxime (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 25% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Beakers, Erlenmeyer flask, separatory funnel, magnetic stirrer

Procedure:

  • Prepare an ice-salt bath. Place a beaker containing concentrated sulfuric acid (approx. 5-10 mL per gram of oxime) into the bath and cool it to 0-5 °C.

  • While stirring the cold acid vigorously, add the 2,2-dimethylcyclopentanone oxime in small portions. Maintain the temperature below 15 °C throughout the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature cautiously. A vigorous reaction may occur.[6] If the reaction becomes too vigorous, immediately cool the flask in the ice bath.

  • After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker. This will quench the reaction and dilute the acid.

  • Neutralize the acidic solution by slowly adding a cold 25% KOH or NaOH solution with constant stirring and cooling in an ice bath. The mixture should be faintly alkaline. A significant amount of potassium or sodium sulfate may precipitate.[6]

  • Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[6]

  • Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude 3,3-dimethyl-5-oxoazepane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Data Summary Table

ParameterProtocol 1: OximationProtocol 2: Rearrangement
Key Reagents 2,2-dimethylcyclopentanone, NH₂OH·HCl, NaOAc2,2-dimethylcyclopentanone oxime, Conc. H₂SO₄
Solvent Ethanol/WaterConcentrated H₂SO₄
Temperature Reflux (~80 °C)0 °C to 60 °C (controlled)
Reaction Time 2-3 hours1-2 hours
Workup Precipitation in water, filtrationQuenching on ice, neutralization, extraction
Expected Product 2,2-dimethylcyclopentanone oxime3,3-dimethyl-5-oxoazepane

References

  • Wikipedia. Beckmann rearrangement. [Link]

  • SlideShare. Beckmann rearrangement ppt. [Link]

  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. [Link]

  • ResearchGate. General mechanism for the Beckmann rearrangement. [Link]

  • YouTube. (2025, May 29). SYNTHESIS OF CAPROLACTAM. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • RSC Publishing. Beckmann rearrangement of cyclopentanone oxime catalysed by decationated zeolite. [Link]

Sources

Method

Application Note: tert-Butoxycarbonylation of 3,3-dimethyl-5-oxoazepane

Strategic Rationale & Scaffold Significance Azepane and its functionalized derivatives are highly privileged structural motifs present in a wide array of natural products and bioactive pharmaceutical ingredients[1]. In m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

Azepane and its functionalized derivatives are highly privileged structural motifs present in a wide array of natural products and bioactive pharmaceutical ingredients[1]. In modern drug discovery, seven-membered ring scaffolds are prized for their unique conformational flexibility, allowing them to access complex spatial binding pockets that traditional six-membered piperidines cannot reach[2].

The specific scaffold 3,3-dimethyl-5-oxoazepane incorporates two critical features:

  • Conformational Locking & Metabolic Stability: The gem-dimethyl group at the 3-position restricts extreme ring flipping, locking the azepane into a more predictable conformation. Furthermore, this steric bulk acts as a shield, improving metabolic stability by blocking adjacent sites from rapid cytochrome P450 oxidation.

  • Synthetic Versatility: The ketone at the 5-position serves as an orthogonal synthetic handle for downstream functionalization, such as reductive amination to yield complex secondary or tertiary amines[3].

To utilize this scaffold effectively in library synthesis, the secondary amine must be temporarily masked to prevent unwanted side reactions, such as self-condensation or competitive nucleophilic attacks. The tert-butoxycarbonyl (Boc) group is the premier choice for this task[4]. It is highly stable to a broad range of nucleophilic and basic conditions and can be orthogonally removed later under mild acidic conditions (e.g., via Trifluoroacetic acid or HCl)[5]. The resulting protected building block is tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS: 2031260-97-4)[6].

Mechanistic Insights & Causality

The tert-butoxycarbonylation of a secondary amine is a robust, base-promoted acylation reaction. The protocol utilizes di-tert-butyl dicarbonate (Boc₂O) and a mild organic base (Triethylamine, TEA) in an aprotic solvent (Dichloromethane, DCM)[7].

  • Reagent Selection (Causality): Boc₂O is preferred over Boc-Cl due to its lower toxicity and the generation of entirely benign, volatile byproducts (tert-butanol and CO₂)[5]. TEA serves a dual purpose: it acts as a proton scavenger to prevent the formation of an unreactive amine hydrochloride salt, and it maintains the secondary amine in its highly nucleophilic state[7]. DCM is selected because it efficiently solubilizes both the polar amine and the non-polar Boc₂O, ensuring rapid reaction kinetics in a homogeneous environment[7].

  • Reaction Pathway: The secondary amine attacks the highly electrophilic carbonyl carbon of the Boc anhydride, forming a transient tetrahedral intermediate[5]. Upon the collapse of this intermediate, a tert-butyl carbonate leaving group is expelled. This leaving group spontaneously decomposes into tert-butanol and carbon dioxide gas[5].

Mechanism Amine 3,3-dimethyl-5-oxoazepane (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Intermediate Nucleophilic Attack Product N-Boc-3,3-dimethyl-5-oxoazepane (Stable Carbamate) Intermediate->Product Collapse & N-Acylation LeavingGroup tert-Butyl Carbonate (Leaving Group) Intermediate->LeavingGroup Elimination Byproducts tert-Butanol + CO₂ ↑ (Gas Evolution) LeavingGroup->Byproducts Spontaneous Decomposition

Fig 1: Mechanistic pathway of tert-butoxycarbonylation highlighting intermediate decomposition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual cues and analytical In-Process Controls (IPCs) to ensure high-fidelity execution.

Scale: 10.0 mmol Reagents:

  • 3,3-dimethyl-5-oxoazepane (1.0 eq, 1.41 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 2.62 g)

  • Triethylamine (TEA) (1.5 eq, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step 1: Initiation & Solvation Dissolve 1.41 g of 3,3-dimethyl-5-oxoazepane in 20 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath. Causality: The initial acylation can be exothermic; cooling prevents the thermal degradation of Boc₂O and suppresses unwanted side reactions.

Step 2: Reagent Addition Add 2.1 mL of TEA to the stirring solution. Slowly add 2.62 g of Boc₂O (neat or dissolved in 5 mL of DCM) dropwise over 10 minutes.

Step 3: Reaction & In-Process Control (IPC) Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.

  • Self-Validating Visual Cue: The generation of CO₂ gas will cause mild effervescence[5]. The reaction should be allowed to proceed until this bubbling completely ceases, indicating the consumption of the anhydride.

  • Analytical IPC: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting amine will remain near the baseline (R_f ~0.1, Ninhydrin active), while the Boc-protected product will migrate to R_f ~0.5 (UV active, PMA stain).

Step 4: Quench and Workup Transfer the reaction mixture to a separatory funnel. Add 20 mL of saturated aqueous NaHCO₃ and shake vigorously. Causality: The mildly basic NaHCO₃ wash neutralizes any residual acidic byproducts and removes unreacted TEA[7]. Separate the organic layer and wash with 20 mL of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to 30% EtOAc in Hexane. Concentrate the product-containing fractions in vacuo to afford tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate[6].

Workflow Step1 1. Initiation Dissolve Amine in DCM Cool to 0 °C Step2 2. Reagent Addition Add TEA (1.5 eq) Dropwise Boc₂O (1.2 eq) Step1->Step2 Step3 3. In-Process Control (IPC) Monitor CO₂ Effervescence TLC (7:3 Hex/EtOAc) Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO₃ (aq) Extract & Dry (Na₂SO₄) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Concentrate in vacuo Step4->Step5 Step6 Final Product tert-Butyl 3,3-dimethyl- 5-oxoazepane-1-carboxylate Step5->Step6

Fig 2: Self-validating experimental workflow for the Boc protection of 3,3-dimethyl-5-oxoazepane.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions

Solvent Base (Equiv) Temp / Time Conversion (%) Rationale / Observation
DCM TEA (1.5) 0 °C to RT, 3h >95% Optimal homogeneity; rapid kinetics; easy solvent removal.
THF NaOH (1.5, aq) RT, 4h 88% Biphasic system; requires vigorous stirring; slightly lower yield[7].

| MeOH | None | RT, 12h | 40% | Sluggish reaction due to lack of proton scavenger and solvent competition. |

Table 2: Expected Analytical Data for tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Analytical Method Expected Signal / Value Structural Assignment
LC-MS (ESI+) m/z 242.2 [M+H]⁺, 264.2 [M+Na]⁺ Molecular ion confirmation.
LC-MS/MS (ESI+) m/z 186.1 [M-tBu+H]⁺, 142.1[M-Boc+H]⁺ Characteristic fragmentation of the Boc group[4].
¹H NMR (CDCl₃) ~1.45 ppm (s, 9H) tert-Butyl protons of the Boc protecting group.
¹H NMR (CDCl₃) ~1.02 ppm (s, 6H) gem-Dimethyl protons at the 3-position.
IR Spectroscopy ~1695 cm⁻¹ (strong) Carbamate C=O stretching frequency.

| IR Spectroscopy | ~1715 cm⁻¹ (strong) | Ketone C=O stretching frequency. |

References

  • [2] Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Source: ResearchGate | URL:[Link]

  • [1] Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes | Source: PMC | URL:[Link]

  • [3] Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines | Source: PMC | URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Substituted N-Boc-Oxoazepanes in Medicinal Chemistry

Preamble: The Azepane Scaffold in Modern Drug Discovery The seven-membered azepane ring system represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows it to present subst...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a three-dimensional space that is often inaccessible to more common five- and six-membered rings. This property enables azepane-based molecules to bind to complex protein topographies, making them valuable cores for developing novel therapeutics. While a significant body of literature exists for various azepane derivatives, this guide will focus on the synthetic utility and strategic applications of N-Boc protected oxoazepanes, with a conceptual focus on the specifically substituted tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

Although public domain data on this precise 3,3-dimethyl-5-oxo variant is limited, its constituent features—a Boc-protected amine, a synthetically versatile ketone, and a conformation-directing gem-dimethyl group—make it an exemplary model for exploring advanced medicinal chemistry strategies. This document will, therefore, leverage established chemical principles and data from structurally related analogs to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Section 1: Core Concepts - Why Employ a Substituted Oxoazepane Scaffold?

The strategic decision to use a scaffold like tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is rooted in several key principles of modern drug design:

  • Vectorial Exit Points for Library Synthesis: The structure provides two primary, orthogonal points for chemical modification. The ketone at the C5 position and the nitrogen at the N1 position (after deprotection) serve as "handles" to introduce diversity. This allows for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Conformational Restriction and Lipophilicity: The gem-dimethyl group at the C3 position serves a dual purpose. Firstly, it introduces a degree of conformational constraint, reducing the entropic penalty upon binding to a biological target. Secondly, it increases the lipophilicity of the molecule, which can be crucial for traversing cellular membranes.

  • Metabolic Stability: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the azepane nitrogen, stable to a wide range of reaction conditions used to modify the ketone. Its clean, acid-labile removal is a cornerstone of many synthetic campaigns.

  • Scaffold Hopping and Bioisosterism: Azepane cores are often used as bioisosteric replacements for other cyclic systems, such as piperidines or even phenyl rings, to improve properties like solubility or to explore novel intellectual property space.[1]

cluster_molecule Key Structural Features cluster_properties Medicinal Chemistry Implications A Azepane Core (7-Membered Ring) P1 3D Diversity Generation A->P1 B N-Boc Protecting Group (Acid-Labile) P2 Metabolic Stability & Synthetic Control B->P2 C C5-Ketone (Synthetic Handle) P3 Versatile Derivatization C->P3 D C3 gem-Dimethyl Group (Conformational Constraint) P4 Modulation of Physicochemical Properties (Lipophilicity, Rigidity) D->P4

Caption: Logical relationship between structural features and their impact in drug design.

Section 2: Synthetic Strategies & Protocols

The construction of the azepane ring itself is a critical first step. While numerous methods exist, ring-expansion strategies are common for producing oxoazepane cores on a large scale.[2] The following protocol is a conceptual, yet chemically sound, approach for the synthesis of the title compound, based on established methodologies for similar scaffolds.

Protocol 1: Conceptual Synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

This protocol outlines a multi-step synthesis starting from a substituted piperidine precursor. The key transformation is a diastereoselective ring expansion.

G start Substituted Piperidine Precursor step1 Step 1: Introduction of Diazo Group start->step1 e.g., Regioselective formylation, diazo transfer step2 Step 2: Lewis Acid-Catalyzed Ring Expansion step1->step2 e.g., BF3·OEt2 step3 Step 3: Oxidation of Resulting Alcohol step2->step3 e.g., Dess-Martin periodinane product Final Product: tert-Butyl 3,3-dimethyl- 5-oxoazepane-1-carboxylate step3->product

Caption: High-level workflow for the conceptual synthesis of the target scaffold.

Materials:

Reagent/MaterialPurposeSupplier Example
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylateStarting MaterialCommercially Available
Trimethylsilyl diazomethaneReagent for ring expansionSigma-Aldrich
Boron trifluoride diethyl etherate (BF₃·OEt₂)Lewis Acid CatalystSigma-Aldrich
Dichloromethane (DCM), AnhydrousSolventFisher Scientific
Dess-Martin periodinane (DMP)Oxidizing AgentOakwood Chemical
Saturated aq. NaHCO₃, BrineWorkup SolutionsStandard Lab Supply
Anhydrous MgSO₄Drying AgentStandard Lab Supply
Silica Gel (230-400 mesh)ChromatographySorbent Technologies

Experimental Procedure:

  • Ring Expansion (Tiffeneau-Demjanov type):

    • To a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, add tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous DCM (0.1 M).

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Slowly add trimethylsilyl diazomethane (1.2 eq, 2.0 M solution in hexanes) via syringe over 20 minutes. The solution may turn a pale yellow.

    • After stirring for 1 hour at -78 °C, add BF₃·OEt₂ (1.1 eq) dropwise. The reaction is often accompanied by N₂ evolution.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

    • Causality: The Lewis acid activates the ketone, facilitating nucleophilic attack by the diazomethane. The subsequent rearrangement and loss of nitrogen gas drives the expansion of the six-membered ring to a seven-membered ring, yielding a mixture of regioisomeric ketones. For this conceptual synthesis, we assume the desired 5-oxo isomer is formed, potentially along with the 4-oxo isomer, requiring chromatographic separation. A more controlled approach might involve conversion to a cyanohydrin followed by reduction and diazotization.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to isolate the desired tert-Butyl 3,3-dimethyl-5-hydroxyazepane-1-carboxylate intermediate.

  • Oxidation to Ketone:

    • Dissolve the purified alcohol intermediate (1.0 eq) in anhydrous DCM (0.1 M) in a flask under N₂.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Causality: DMP is a mild and efficient oxidizing agent suitable for converting the secondary alcohol to a ketone without harsh conditions that might affect the Boc group.

  • Final Workup and Characterization:

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

    • Separate the layers, extract the aqueous phase with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • The resulting crude product can be further purified by chromatography if necessary to yield the final tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

Section 3: Key Applications & Derivatization Protocols

The true value of this scaffold lies in its potential for rapid and diverse modification. The C5-ketone is a prime target for introducing molecular complexity.

Protocol 2: Reductive Amination for Library Synthesis

Reductive amination is a robust method for converting the ketone into a diverse array of secondary and tertiary amines, which are key functional groups for interacting with biological targets.

Experimental Procedure:

  • To a vial, add tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (1.0 eq, e.g., 50 mg).

  • Add the desired primary or secondary amine (1.2 eq).

  • Dissolve the components in 1,2-dichloroethane (DCE) (0.2 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Causality: NaBH(OAc)₃ is a mild reducing agent that is selective for the iminium ion formed in situ from the ketone and amine, but does not readily reduce the ketone itself. This selectivity minimizes the formation of the alcohol byproduct. Acetic acid (0.1 eq) can be added to catalyze iminium ion formation, especially for less reactive amines.

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃, extract with DCM, and purify by preparative HPLC or silica gel chromatography.

Example Library Data:

Amine Input (R¹R²NH)Expected Product Substituent (-NR¹R²)Predicted LogP Increase
MorpholineMorpholin-4-yl+0.2
BenzylamineBenzylamino+2.1
4-Fluorophenethylamine(4-Fluorophenethyl)amino+2.8
PiperidinePiperidin-1-yl+1.5
Protocol 3: Boc-Deprotection and N-Acylation

Accessing the azepane nitrogen is critical for introducing another vector of diversity. This is achieved by removing the Boc group under acidic conditions.

Experimental Procedure:

  • Deprotection:

    • Dissolve the Boc-protected azepane derivative (1.0 eq) in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is typically obtained as a TFA salt.

  • N-Acylation:

    • Dissolve the crude TFA salt (1.0 eq) in DCM (0.1 M).

    • Add a tertiary amine base such as diisopropylethylamine (DIEA) (3.0 eq) to neutralize the salt.

    • Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with HATU) (1.1 eq).

    • Stir at room temperature for 2-6 hours.

    • Causality: The secondary amine revealed after deprotection is a potent nucleophile. Acylation reactions are typically high-yielding and provide stable amide bonds, a common feature in many drug molecules.

    • Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and purify as needed.

Section 4: Conclusion

The tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate scaffold, and its structural relatives, represent a powerful platform in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the ketone and the protected amine—provide a logical and efficient pathway for the rapid generation of diverse chemical libraries. By understanding the underlying principles of its synthesis and the causality behind derivatization protocols, drug discovery teams can effectively leverage this scaffold to develop novel therapeutic agents with optimized properties.

References

  • [Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate] : While not an azepane, this article provides a standard protocol for Boc-protection of a nitrogen heterocycle, a key step discussed in this guide. Source: National Center for Biotechnology Information. URL: [Link]

  • [Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate] : This reference discusses the large-scale synthesis of a structurally related oxoazepane, highlighting the importance of ring expansion methods in production. Source: Scilit. URL: [Link]

  • [Discovery of novel oxazepine and diazepine carboxamides as two new classes of heat shock protein 90 inhibitors] : This paper describes the use of related seven-membered ring systems (oxazepines and diazepines) in the development of HSP90 inhibitors, illustrating the utility of these scaffolds in targeting protein-protein interactions. Source: PubMed. URL: [Link]

  • [The Development of BTK Inhibitors: A Five-Year Update] : This review showcases various heterocyclic scaffolds, including those with seven-membered rings, in the design of kinase inhibitors, providing context for the application of azepanes in oncology and immunology. Source: MDPI. URL: [Link]

  • [tert-butyl 4-Oxoazepane-1-carboxylate Product Page] : Provides physical and chemical properties of a close analog, useful for cross-referencing in a laboratory setting. Source: Oakwood Chemical. URL: [Link]

  • [tert-Butyl 3-oxoazepane-1-carboxylate PubChem Entry] : Contains safety, hazard, and computed property data for another structural analog. Source: PubChem. URL: [Link]

Sources

Method

Application Note: Substituted Azepanones in Drug Development

This guide is structured as a high-level technical Application Note, designed for medicinal chemists and drug discovery biologists. It synthesizes synthetic protocols with biological validation strategies.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical Application Note, designed for medicinal chemists and drug discovery biologists. It synthesizes synthetic protocols with biological validation strategies.

Executive Summary

Substituted azepanones (seven-membered cyclic ketones/lactams) have emerged as "privileged scaffolds" in modern medicinal chemistry.[1] Unlike their five- and six-membered counterparts (pyrrolidinones and piperidinones), azepanones offer unique conformational flexibility that allows them to mimic peptide


-turns while maintaining sufficient rigidity to reduce the entropic cost of binding.

This guide details the application of azepan-4-ones as electrophilic traps/scaffolds for cysteine protease inhibitors (specifically Cathepsin K/L) and azepan-2-ones (caprolactams) as peptidomimetic cores for GPCR antagonists (e.g., CGRP).

Structural Classes and Pharmacological Logic[2]

The utility of the azepanone ring is dictated by the position of the carbonyl group relative to the nitrogen.

Scaffold ClassStructure DescriptionPrimary ApplicationKey Mechanism
Azepan-2-one Cyclic amide (Caprolactam)Peptidomimetics (GPCRs, Kinases)Constrains backbone dihedral angles (

); mimics

-turn.
Azepan-4-one Cyclic ketoneProtease Inhibitors (Cathepsins)Acts as a covalent electrophile (reversible) or a scaffold for P2/P3 binding elements.
Azepan-3-one Cyclic ketoneSpirocyclic library generationPrecursor for Pictet-Spengler reactions to form tetrahydro-

-carbolines.[2]

Synthetic Application: Accessing the Scaffold

Efficient synthesis is the bottleneck in utilizing medium-sized rings. We recommend Ring-Closing Metathesis (RCM) for its tolerance of functional groups and ability to generate the 4-one core.

Workflow Visualization: RCM Route to Azepan-4-ones

The following diagram illustrates the critical pathway from linear precursors to the functionalized scaffold.

G Start Linear Diene Precursor (N-protected) Catalyst Grubbs II / Hoveyda-Grubbs (DCM, Reflux) Start->Catalyst Cyclization Intermediate Tetrahydroazepine (Unsaturated Core) Catalyst->Intermediate RCM Step2 Pd/C Hydrogenation Or Oxidation Intermediate->Step2 Functionalization Product Functionalized Azepan-4-one Step2->Product Final Scaffold

Caption: Figure 1. Modular synthesis of azepan-4-one scaffolds via Ring-Closing Metathesis (RCM).

Protocol 1: Synthesis of -Boc-Azepan-4-one via RCM

Objective: Generate the seven-membered ketone core from a diallylamine precursor.

Reagents:

  • Precursor:

    
    -Boc-N-(but-3-enyl)-2-aminoacetate (or similar diene)
    
  • Catalyst: Grubbs 2nd Generation Catalyst

  • Solvent: Dichloromethane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a dilute concentration (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 20 minutes. Oxygen is detrimental to the ruthenium carbene.

  • Initiation: Add Grubbs II catalyst (2–5 mol%) as a solid in one portion.

  • Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by TLC (stain with KMnO4 to visualize the alkene).

  • Work-up: Evaporate solvent. Purify via flash chromatography (SiO2, Hexane/EtOAc).

  • Oxidation (If starting from alcohol): If the precursor yields an azepene-ol, perform a Dess-Martin Periodinane oxidation to yield the ketone.

  • Hydrogenation: Dissolve the unsaturated azepinone in MeOH, add 10% Pd/C, and stir under

    
     (1 atm) for 4 hours to reduce the double bond, yielding the saturated azepan-4-one .
    

Critical Control Point: The dilution factor is critical. Concentrations >0.01 M significantly increase dimer formation.

Biological Application: Cysteine Protease Inhibition

Substituted azepan-4-ones are potent inhibitors of Cathepsin K (bone resorption target) and Cathepsin L. The ring nitrogen allows for easy attachment of "P2" and "P3" recognition elements (often hydrophobic aromatic groups), positioning the ketone (or a derived nitrile) to interact with the active site Cysteine-25.

Mechanistic Logic: The "Warhead" Concept

In azepanone-based inhibitors, the scaffold serves two roles:

  • Recognition: The ring substituents fill the S2 and S3 hydrophobic pockets of the enzyme.

  • Warhead: The C4-carbonyl (or an attached nitrile) forms a reversible thioimidate/hemithioacetal adduct with the catalytic cysteine.

Mechanism Enzyme Cathepsin K (Active Site Cys-25) Complex Enzyme-Inhibitor Complex Enzyme->Complex Nucleophilic Attack (Thiol -> Carbonyl) Inhibitor Azepan-4-one Inhibitor S2_Pocket S2 Pocket (Hydrophobic) Inhibitor->S2_Pocket P2 Substituent Binding Complex->Complex Reversible Covalent Bond S2_Pocket->Complex Orientation

Caption: Figure 2. Binding mechanism of azepanone inhibitors to the Cathepsin active site.

Protocol 2: Cathepsin K FRET Inhibition Assay

Objective: Determine the


 of synthesized azepan-4-one derivatives.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic) or Z-Leu-Arg-MCA.

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Methodology:

  • Activation: Dilute Cathepsin K in the assay buffer containing DTT (essential for cysteine protease activity). Incubate for 15 min at RT.

  • Compound Plating: Prepare 3-fold serial dilutions of the azepanone test compounds in DMSO. Transfer 1

    
    L to a black 96-well plate.
    
  • Enzyme Addition: Add 89

    
    L of activated enzyme solution to the wells. Incubate for 15 min to allow equilibrium binding.
    
  • Substrate Initiation: Add 10

    
    L of the fluorogenic substrate (Final conc: 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 20 minutes at 25°C.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Interpretation:

  • Potent Inhibitors:

    
    .[3]
    
  • Selectivity Check: Run parallel assays with Cathepsin L and S. Azepan-4-ones often show selectivity driven by the P2 substituent (e.g., Leucine vs. Phenylalanine side chains).

Quantitative Structure-Activity Relationship (QSAR) Trends

The following table summarizes the impact of substitution patterns on the azepanone ring based on literature precedents (e.g., Marquis et al.).

Substitution SiteChemical ModificationEffect on Potency/Selectivity
N1 (Ring Nitrogen) Sulfonamides / AmidesCritical for P3 pocket occupancy. Bulky aromatics (e.g., quinoline) enhance Cathepsin L selectivity [1].[4]
C4 (Ketone) Reduction to AmineLoss of "warhead" activity unless coupled with a nitrile or used as a pure scaffold.
C4 (Ketone) Conversion to NitrileIncreases potency (reversible covalent inhibitor).
C3/C5 (

-position)
Alkyl groupsRestricts conformation; can improve metabolic stability but may introduce steric clash.

References

  • Marquis, R. W., et al. (2005).[4] "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols."

  • Han, S., et al. (2009). "Optimization of azepanone calcitonin gene-related peptide (CGRP) receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Lombart, H. G., et al. (2007). "Amino-caprolactam derivatives as gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Technical Application Note: Purification of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Abstract & Strategic Importance The functionalized azepane scaffold, specifically tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate , represents a critical "privileged structure" in modern medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The functionalized azepane scaffold, specifically tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate , represents a critical "privileged structure" in modern medicinal chemistry. It serves as a core intermediate for calcitonin gene-related peptide (CGRP) receptor antagonists (e.g., Telcagepant analogs) and various peptidomimetics targeting CNS disorders.

The purification of this compound presents unique challenges due to its conformational flexibility, lack of strong UV chromophores, and the potential presence of difficult-to-separate regioisomers (specifically the 4-oxo analog) arising from ring-expansion synthetic routes. This guide details a robust Flash Column Chromatography (FCC) protocol designed to maximize recovery and purity (>98%) while addressing the specific physicochemical liabilities of the Boc-protected keto-azepane core.

Chemo-Physical Profile & Separation Logic

Understanding the molecule's interaction with the stationary phase is the prerequisite for a successful separation.

FeaturePropertyChromatographic Implication
Core Structure 7-membered Azepane RingHigh conformational flexibility; can lead to "streaking" if mass transfer kinetics are slow.
Functional Groups 1-Boc (Carbamate), 5-Oxo (Ketone)Moderate polarity. Hydrogen bond acceptors present, but no donors.
Substituents 3,3-Gem-dimethylIncreases lipophilicity significantly compared to the parent azepane. Creates steric bulk that may aid in regioisomer separation.[1]
UV Activity Weak (Carbonyl

@ ~210-220 nm)
Critical: Standard UV detection at 254 nm is often insufficient. RI (Refractive Index) or ELSD (Evaporative Light Scattering) is preferred. Chemical staining is mandatory for TLC.
Stability Acid-Sensitive (Boc group)Prolonged exposure to acidic silica can lead to deprotection (isobutylene loss). Buffer usage is recommended.

Method Development & Optimization

Thin Layer Chromatography (TLC) Screening

Due to the weak UV absorbance, visualization strategy is the primary bottleneck.

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[2]
    
  • Visualization Reagents:

    • PMA (Phosphomolybdic Acid): Preferred. Stains the Boc group and hydrocarbon backbone deep blue/green upon heating.

    • KMnO₄ (Basic): Stains the alkene/oxidizable groups (less effective for this saturated structure but usable).

    • Ninhydrin: Ineffective (Boc-amines do not react unless deprotected in situ).

    • Iodine Chamber: Reversible, non-destructive initial check.

Solvent System Optimization: The 3,3-dimethyl group makes this compound more non-polar than typical Boc-amino ketones.

  • Screen 1: 10% EtOAc in Hexanes (

    
    ) - Too retentive.
    
  • Screen 2: 30% EtOAc in Hexanes (

    
    ) - Optimal. 
    
  • Screen 3: 50% EtOAc in Hexanes (

    
    ) - Too fast; poor resolution from impurities.
    
Regioisomer Resolution Strategy

If the crude material originates from a Tiffeneau-Demjanov ring expansion of a substituted cyclohexanone, the 4-oxo regioisomer is a common co-eluting impurity.

  • Observation: The 3,3-dimethyl-5-oxo isomer typically elutes slightly later than the 4-oxo isomer due to the ketone's accessibility to the silica surface (less sterically shielded by the gem-dimethyl group compared to the 4-position).

  • Mitigation: Use a shallower gradient slope (1-2% change per CV) around the elution zone.

Detailed Purification Protocol

Phase A: Column Preparation

Goal: Ensure a neutral, tightly packed bed to prevent channeling and Boc-deprotection.

  • Stationary Phase: Spherical Silica Gel (20-40 µm) is recommended for difficult separations. Standard irregular silica (40-63 µm) is acceptable for routine cleanup.

  • Column Sizing: Load ratio 1:50 (Sample:Silica) by weight.

    • Example: For 1.0 g crude, use a 40 g or 80 g cartridge.

  • Conditioning: Flush column with 3 Column Volumes (CV) of 100% Hexanes containing 1% Triethylamine (TEA) .

    • Why? The TEA neutralizes acidic silanol sites, preventing Boc cleavage and reducing peak tailing.

Phase B: Sample Loading

Technique: Dry Loading (Solid Load)

  • Rationale: The compound is an oil/solid. Liquid loading in EtOAc can cause band broadening due to the "strong solvent effect."

  • Procedure:

    • Dissolve crude (1.0 g) in minimal DCM (5 mL).

    • Add Celite 545 or coarse silica (2.0 g).

    • Rotary evaporate to a free-flowing powder.

    • Pack into a solid load cartridge or pre-column.

Phase C: Gradient Elution Profile

Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc) Flow Rate: Optimized for column diameter (e.g., 40 mL/min for a 40g column).

StepTime / CV% Mobile Phase BModePurpose
1 0 - 2 CV0%IsocraticFlush void volume; elute non-polar grease/hydrocarbons.
2 2 - 5 CV0%

10%
Linear RampGently move the product band; elute fast-moving impurities.
3 5 - 15 CV10%

40%
Linear RampMain Elution Window. Product typically elutes at ~25-30% B.
4 15 - 18 CV40%IsocraticEnsure complete elution of the tail.
5 18 - 20 CV40%

100%
FlushElute highly polar baseline impurities (e.g., deprotected amines).
Phase D: Fraction Collection & Analysis
  • Collection: Collect small fractions (approx. 1/3 of CV size) during the 10-40% gradient window.

  • TLC Analysis: Spot every 3rd tube. Visualize with PMA stain (heat gun required).

  • Pooling:

    • Pure Fractions: Pool tubes showing single spot at

      
       0.45.
      
    • Mixed Fractions: If regioisomers overlap, keep the "shoulder" fractions separate for re-chromatography or recrystallization.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate) TLC TLC Screening (30% EtOAc/Hex, PMA Stain) Start->TLC Decision Separation Difficulty? TLC->Decision Std_Method Standard Protocol Hex/EtOAc Gradient Decision->Std_Method Clean Spot Adv_Method High-Res Protocol Add 1% Et3N + Isocratic Hold Decision->Adv_Method Streaking or Close Impurities Loading Dry Load on Celite Std_Method->Loading Adv_Method->Loading Elution Gradient Elution (0-40% B over 15 CV) Loading->Elution Detection Detection (ELSD or PMA Stain) Elution->Detection Pool Pool Pure Fractions (Evaporate < 40°C) Detection->Pool

Caption: Decision tree for the purification of functionalized azepanes, highlighting the divergence for difficult separations requiring amine modifiers.

Troubleshooting & Critical Parameters

Issue: Co-elution of Regioisomers (4-oxo vs 5-oxo)
  • Cause: Similar polarity and hydrodynamic volume.

  • Solution: Switch solvent system to DCM/TBME (tert-Butyl methyl ether) . The ether oxygen interacts differently with the ketone position relative to the gem-dimethyl group.

    • Gradient: 0-10% TBME in DCM.

Issue: Product Decomposition (Loss of Boc)
  • Cause: Acidity of silica gel acting on the carbamate.

  • Solution: Pre-wash the column with 1% Triethylamine (TEA) in hexanes. Do not add TEA to the mobile phase during the run if using UV detection (TEA absorbs at low wavelengths), but for ELSD/TLC it is acceptable.

Issue: "Ghost" Peaks or Poor Mass Balance
  • Cause: The compound lacks a strong chromophore. 254 nm UV misses the product.

  • Solution: Rely on 210 nm (if solvent cutoff allows) or ELSD . If neither is available, "blind" collection based on TLC of every fraction is required.

References

  • Williams, J. T., et al. (2010). "Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation." Chemical Communications.[3] Link

  • BenchChem. (2025).[4] "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." BenchChem Technical Library. Link

  • Organic Syntheses. (2011). "General Guidelines for Handling Hazardous Reagents and Chemical Waste." Prudent Practices in the Laboratory. Link

  • Vertex AI Search. (2023). "Purification of azepan-4-one and azepan-5-one derivatives." Aggregated Search Results. 5

  • AChemBlock. (2026).[6] "tert-butyl 3-oxoazepane-1-carboxylate Product Data." AChemBlock Catalog. Link

Sources

Method

Advanced Characterization and Functionalization of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Part 1: Strategic Overview The azepane (homopiperidine) scaffold represents a critical area of "blue ocean" intellectual property in medicinal chemistry, offering a distinct vector from the crowded pyrrolidine and piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The azepane (homopiperidine) scaffold represents a critical area of "blue ocean" intellectual property in medicinal chemistry, offering a distinct vector from the crowded pyrrolidine and piperidine chemical space. Specifically, tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate combines three strategic design elements:

  • The 7-Membered Ring: Provides unique bond vectors and conformational flexibility not available in 5- or 6-membered rings, often used to span difficult binding pockets in GPCRs and proteases.

  • The gem-Dimethyl Group (C3): Introduces the Thorpe-Ingold effect , restricting the conformational freedom of the flexible 7-membered ring. This pre-organizes the molecule for binding and blocks metabolic oxidation at the susceptible

    
    -position.
    
  • The C5-Ketone Handle: A versatile electrophile positioned

    
     to the nitrogen, ideal for reductive aminations, Grignard additions, or Horner-Wadsworth-Emmons olefinations.
    

This Application Note provides a rigorous, field-proven guide to characterizing and functionalizing this specific scaffold, addressing the unique challenges posed by steric hindrance and transannular reactivity in medium-sized rings.

Part 2: Structural Validation (The "Fingerprint")

Spectroscopic Characterization Profile

Accurate identification requires distinguishing the ketone carbonyl from the carbamate (Boc) carbonyl and verifying the integrity of the gem-dimethyl group.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.45 (s, 9H):  The characteristic Boc tert-butyl singlet.
      
    • 
       1.05 - 1.15 (s, 6H):  The gem-dimethyl group at C3. Note: In flexible conformations at room temperature, this appears as a singlet. If the ring is conformationally locked (e.g., at -40°C), these methyls may split into diastereotopic singlets.
      
    • 
       2.40 - 2.60 (m, 2H):  Protons at C4 (
      
      
      
      to ketone,
      
      
      to gem-dimethyl). These signals are often broadened due to ring flipping.
    • 
       3.40 - 3.60 (m, 4H):  Protons at C2 and C7 (
      
      
      
      to Nitrogen).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       ~208-210 ppm:  Ketone C=O[1] (Distinctly downfield).
      
    • 
       ~155 ppm:  Carbamate C=O[2] (Boc).[3][4]
      
    • 
       ~80 ppm:  Quaternary Carbon of tert-butyl.[3]
      
    • 
       ~35-40 ppm:  Quaternary Carbon at C3 (gem-dimethyl bearing).
      
Infrared Spectroscopy (FT-IR)
  • 1715 cm

    
    :  Ketone stretch (Sharp, strong).
    
  • 1690 cm

    
    :  Urethane (Boc) stretch (Often broader, overlapping but distinguishable).
    
  • 1365/1390 cm

    
    : gem-Dimethyl "doublet" deformation (diagnostic for tert-butyl and gem-dimethyl presence).
    
Purity & Stability Analysis
  • HPLC Method: Use a C18 column with a generic gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Retention Time: The Boc and gem-dimethyl groups make this compound lipophilic. Expect elution at >60% ACN.

    • Detection: UV absorbance is weak (only carbonyls). ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended for accurate quantitation.

  • TLC Visualization: Stain with Ninhydrin (requires deprotection on plate) or KMnO

    
      (oxidizes C-H bonds). UV visualization is often ineffective.
    

Part 3: Functionalization Protocols

The primary utility of this scaffold is the C5-Ketone . However, the gem-dimethyl group at C3 exerts steric pressure, and the 7-membered ring is prone to transannular interactions. Standard reductive amination protocols often fail or stall.

Protocol A: Titanium-Mediated Reductive Amination

Objective: Install a secondary or tertiary amine at C5 without Boc-cleavage. Rationale: The gem-dimethyl group hinders the approach of nucleophiles. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation, preventing the formation of enamine side-products.

Materials
  • Substrate: tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)
    
  • Reductant: Sodium borohydride (NaBH

    
    ) or Sodium triacetoxyborohydride (STAB)[5]
    
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Imine Formation (The "Pre-Complexation"):

    • In a flame-dried flask under Argon, dissolve the Azepane Ketone (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.2 M).

    • Add Ti(OiPr)

      
        (1.5 equiv) dropwise.
      
    • Observation: The solution often turns slightly yellow/orange.

    • Condition: Stir at Ambient Temperature for 6–12 hours . (Do not reflux; thermal stress can degrade the Boc group in the presence of Lewis acids).

    • Checkpoint: Monitor by LCMS. Look for the Imine mass [M+H]

      
      . The ketone peak should disappear.
      
  • Reduction:

    • Cool the mixture to 0°C .

    • Add NaBH

      
        (2.0 equiv) portion-wise (if using ethanol as co-solvent) OR add NaBH(OAc)
      
      
      
      (2.0 equiv) if in DCM.
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Critical for Ti Removal):

    • Quench by adding 1N NaOH or Rochelle’s Salt (Sat. Pot. Sod. Tartrate) solution.[2]

    • Crucial Step: Stir the biphasic mixture vigorously for 1 hour until the white Titanium emulsion breaks into clear layers.

    • Extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Controlled Boc-Deprotection

Objective: Reveal the azepane nitrogen without affecting the C5-functionalization. Risk: Strong acids can induce transannular cyclization if a nucleophile is present at C5.

  • Dissolve substrate in 1,4-Dioxane .

  • Add 4N HCl in Dioxane (5 equiv) at 0°C.

  • Stir at 0°C

    
     RT.
    
  • Note: Avoid TFA/DCM if the C5 position contains an electron-rich aromatic amine, as Friedel-Crafts alkylation (polymerization) can occur.

Part 4: Visualization of Workflows

Workflow 1: Analytical & Functional Logic

This diagram illustrates the decision tree for characterizing and reacting the scaffold.

AzepaneWorkflow Start Start: 3,3-dimethyl-5-oxoazepane Analysis Validation (NMR/IR) Start->Analysis Decision Target Functionalization? Analysis->Decision RedAm Reductive Amination (C5-Ketone) Decision->RedAm Modify Core Deprotect N-Boc Deprotection (Azepane NH) Decision->Deprotect Link Scaffold TiAdd Add Ti(OiPr)4 (Scavenge H2O) RedAm->TiAdd Imine Imine Intermediate (Check LCMS) TiAdd->Imine Reduce Reduction (NaBH4) Imine->Reduce

Caption: Logical workflow for structural validation and Titanium-mediated reductive amination of the hindered azepane ketone.

Workflow 2: Conformational & Steric Considerations

Understanding the steric environment created by the gem-dimethyl group.[6]

Sterics Core Azepane Ring (7-Mem) GemDi 3,3-Dimethyl Group Core->GemDi Substitution Ketone 5-Oxo Group Core->Ketone Functional Handle Effect1 Thorpe-Ingold Effect (Restricts Flexibility) GemDi->Effect1 Induces Effect2 Steric Shielding (Slows Nucleophiles) GemDi->Effect2 Causes Effect2->Ketone Protects

Caption: Impact of the 3,3-dimethyl substitution on the reactivity and conformation of the 5-oxoazepane core.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Steric hindrance of gem-dimethyl group prevents imine formation.Switch to Ti(OiPr)

protocol.
Standard acetic acid catalysis is insufficient for this hindered scaffold.
Boc Loss during Reaction Lewis acid (Ti) acidity or high temperature.Keep reaction at Ambient Temp . Do not heat. Ensure anhydrous conditions.
Broad NMR Signals Ring flipping (conformational exchange) on NMR timescale.Run NMR at -40°C or +50°C to resolve conformers or average them, respectively.
Enamine Formation Incomplete reduction or isomerization.Ensure the reduction step (NaBH

) runs for at least 2 hours.

References

  • BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. (General principles of azepane conformation and NMR analysis).

  • National Institutes of Health (PMC). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (Protocol basis for Ti-mediated reductive amination).

  • Master Organic Chemistry. Reductive Amination: Sodium Triacetoxyborohydride (STAB) and Ti(OiPr)4. (Mechanistic grounding for reagent choice).

  • Scilit. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (Analogous synthesis and scale-up considerations for azepane ketones).

  • RSC Publishing. Conformational regulation of substituted azepanes through selective monofluorination.[7] (Academic grounding on azepane ring flexibility).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Synthesis of 3,3-Disubstituted Azepanones

This guide addresses the specific synthetic challenges associated with 3,3-disubstituted azepan-2-ones (hexahydro-2H-azepin-2-ones). These scaffolds possess a seven-membered lactam ring with a quaternary carbon to the ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific synthetic challenges associated with 3,3-disubstituted azepan-2-ones (hexahydro-2H-azepin-2-ones). These scaffolds possess a seven-membered lactam ring with a quaternary carbon


 to the carbonyl—a structural motif that introduces significant steric strain and regiochemical ambiguity during synthesis.

Status: Operational Ticket Focus: Troubleshooting Quaternary Center Formation in 7-Membered Lactams Authorized By: Senior Application Scientist

Route Selection: The Decision Matrix

Before troubleshooting specific reactions, verify you have selected the correct synthetic strategy for your specific substitution pattern.

RouteSelection Start Start: Choose Precursor Cyclohexanone Precursor: 2,2-Disubstituted Cyclohexanone Start->Cyclohexanone Acyclic Precursor: Acyclic Di-olefin or Amino-Ester Start->Acyclic Lactam Precursor: Unsubstituted Azepan-2-one Start->Lactam Decision1 Is the quaternary center electron-rich (e.g., aryl)? Cyclohexanone->Decision1 Decision2 Can you handle high-dilution work? Acyclic->Decision2 Alkylation Route C: Direct alpha-Alkylation Lactam->Alkylation Sequential Deprotonation Beckmann Route A: Ring Expansion (Beckmann/Schmidt) RCM Route B: Ring Closing Metathesis (RCM) Decision1->Beckmann No (Alkyl/EWG) Decision1->RCM Yes (Risk of Fragmentation) Decision2->RCM Yes Decision2->Alkylation No

Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability and substrate electronic properties.

Troubleshooting Route A: Ring Expansion (Beckmann/Schmidt)

Context: This is the most common route, converting 2,2-disubstituted cyclohexanones to 3,3-disubstituted azepanones. Core Issue: Regioselectivity and Fragmentation.

Issue 1: "I am getting the wrong regioisomer (7,7-disubstituted instead of 3,3)."

In the Beckmann rearrangement, the group anti-periplanar to the hydroxyl leaving group migrates. For 2,2-disubstituted cyclohexanone oximes, steric clashes often force the oxime hydroxyl group to orient towards the bulky C2 substituents (


-isomer), causing the unsubstituted C6 methylene to migrate.

Corrective Protocol: Directed Oxime Formation To force the formation of the 3,3-isomer, you must ensure the migration of the quaternary carbon (C2).

  • Use Lewis Acid Catalysis: Instead of standard

    
    , use 
    
    
    
    or
    
    
    during oxime formation to coordinate the carbonyl and amine, potentially altering the
    
    
    ratio.
  • Chromatographic Separation: Isolate the oxime isomers. The

    
    -isomer (required for 3,3-product) typically has a distinct 
    
    
    
    .
  • Switch to Schmidt Reaction: The Schmidt reaction (Ketone +

    
    ) relies on the migration of the group best able to stabilize the positive charge. Quaternary centers (especially if alkyl) migrate preferentially over methylenes due to electronic stabilization.
    
    • Caution: If the quaternary center is electron-withdrawing, migration will fail.

Issue 2: "My reaction turns black and I see nitrile peaks in the IR (Beckmann Fragmentation)."

Diagnosis: You have triggered "Second-Order Beckmann Fragmentation." This occurs when the quaternary carbon stabilizes a carbocation. Instead of migrating, the C1-C2 bond breaks, opening the ring to form an alken-nitrile.

Mechanism of Failure:



Troubleshooting Guide:

Parameter Recommendation Rationale

| Reagent | Avoid


, 

, or conc.

. | Strong acids/Lewis acids promote carbocation formation, triggering fragmentation. | | Alternative | Use Tosyl Chloride (TsCl) / DMAP or Cyanuric Chloride . | Promotes a concerted rearrangement mechanism rather than a stepwise cationic one [1].[1] | | Solvent | Switch to Acetonitrile or Nitromethane . | Solvents with high dielectric constants can stabilize the rearrangement transition state over the fragmentation pathway. |

Troubleshooting Route B: Ring Closing Metathesis (RCM)

Context: Cyclizing a diene to form the 7-membered lactam. Core Issue: Steric hindrance preventing ring closure.

Issue: "The precursor disappears, but I only isolate dimers or oligomers."

Diagnosis: Intermolecular metathesis is competing with intramolecular cyclization. 7-membered rings are entropically difficult to close, especially with a quaternary center (gem-dialkyl effect) that is sterically bulky.

Optimization Protocol:

  • Concentration: Run the reaction at high dilution (0.001 M to 0.005 M) . This is non-negotiable for 7-membered rings to favor cyclization over polymerization.

  • Catalyst Choice:

    • Generation 1 Grubbs: Likely inactive due to sterics at the quaternary center.

    • Generation 2 Grubbs / Hoveyda-Grubbs: Required. The N-heterocyclic carbene (NHC) ligand is robust enough to handle the tetrasubstituted transition state.

  • Temperature: Heat to reflux in Dichloromethane (DCM) or Toluene . High temperature is often needed to overcome the activation energy of forming the sterically crowded ring.

  • Additives: Add Ti(OiPr)4 (0.3 equiv). This acts as a "scavenger" for the chelation of the amide oxygen to the Ruthenium catalyst, which can otherwise kill the active species [2].

Troubleshooting Route C: Direct Alkylation

Context: Sequential alkylation of azepan-2-one. Core Issue: Polyalkylation and Enolate Control.

Issue: "I cannot get the second alkyl group on C3."

Mono-alkylation is straightforward, but the second alkylation is sterically hindered by the ring conformation and the first alkyl group.

Step-by-Step Protocol: Sequential C3-Gem-Dialkylation

  • Protection: You must protect the Nitrogen. Use a Benzyl (Bn) or para-Methoxybenzyl (PMB) group.

    • Why? The N-H proton is more acidic (

      
      ) than the 
      
      
      
      -proton (
      
      
      ). Without protection, you will alkylate the nitrogen.
  • Base Selection:

    • First Alkylation: LDA (1.1 equiv), -78 °C.

    • Second Alkylation: Use KHMDS or t-BuLi (stronger, less aggregated bases). The second deprotonation is kinetically much slower.

  • Electrophile: Add HMPA or DMPU (2-4 equiv) as a co-solvent.

    • Mechanism:[1][2][3][4][5][6] These additives solvate the Lithium cation, breaking up the tight ion pair of the enolate. This exposes the "naked" enolate, drastically increasing reactivity toward the second alkyl halide [3].

Summary of Key Reaction Conditions

StrategyKey ReagentCritical ParameterBest For...
Schmidt

Control of acid strengthElectron-rich migrating groups (Alkyl).
Beckmann

Stereochem of Oxime (

vs

)
Preventing fragmentation in sensitive substrates.
RCM Grubbs IIDilution (< 5 mM)Substrates where ring expansion fails regiochemically.
Alkylation

N-Protection (Bn)Introducing two different alkyl groups.

References

  • Mild Beckmann Rearrangement: De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions.[7] The Journal of Organic Chemistry, 67(17), 6272-6274.

  • RCM Optimization: Fürstner, A., Langemann, K. (1997). Total syntheses of (+)-ricinelaidic acid lactone and of (-)-gloeosporone based on transition-metal-catalyzed C-C bond formations. Journal of the American Chemical Society, 119(39), 9130-9136.

  • Enolate Alkylation: Carlier, P. R., et al. (2003). Deprotonation and alkylation of N-protected-3-substituted lactams. The Journal of Organic Chemistry, 68(11), 4322-4329.

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

This guide addresses the technical challenges in synthesizing tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate . Based on the structural constraints (a 7-membered azepane ring with a gem-dimethyl group at C3 and a keto...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate .

Based on the structural constraints (a 7-membered azepane ring with a gem-dimethyl group at C3 and a ketone at C5), low yields are typically caused by regioselectivity issues during the ring expansion of piperidones. While direct ring expansion is common, it often favors the thermodynamically or kinetically "wrong" isomer (4-oxo) or results in difficult-to-separate mixtures.

This guide prioritizes the Dieckmann Condensation strategy as the superior method for high-yield, regiocontrolled synthesis, while also providing optimization protocols for the Ring Expansion route if you are constrained to that pathway.

Part 1: Strategic Analysis & Route Selection

Why is my yield low?

If you are currently using the ring expansion of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate with ethyl diazoacetate (EDA), your low yield is likely due to regiochemical mismatch .

  • The Mechanism: In Tiffeneau-Demjanov-type expansions, the migration of the carbon bond is governed by electronic aptitude and steric hindrance.

  • The Problem: The C3 position is quaternary (gem-dimethyl). The C5 position is secondary. During diazo insertion, the bond between C4-C5 migrates more readily than the sterically hindered C4-C3 bond.

    • Major Product (Undesired): 3,3-dimethyl-4-oxoazepane (via C5 migration).

    • Minor Product (Target): 3,3-dimethyl-5-oxoazepane (via C3 migration).

The Solution: Deterministic Synthesis

To guarantee the 3,3-dimethyl-5-oxo substitution pattern, you must switch to a Dieckmann Condensation approach. This builds the ring from a linear precursor where the positions of the gem-dimethyl and ketone are fixed before cyclization.

Part 2: Recommended Protocol (Dieckmann Condensation)

This route provides the highest yield and purity because it avoids isomer separation.

Workflow Diagram

DieckmannSynthesis Start Starting Material: 3-amino-2,2-dimethylpropanoate Step1 Step 1: N-Protection & Alkylation (Formation of Diester Precursor) Start->Step1 + Methyl Acrylate + Boc2O Step2 Step 2: Dieckmann Cyclization (Base-Mediated Ring Closure) Step1->Step2 t-BuOK / THF (Intramolecular Claisen) Step3 Step 3: Krapcho Decarboxylation (Removal of Ester) Step2->Step3 DMSO / NaCl / H2O 150°C Target Target: tert-Butyl 3,3-dimethyl- 5-oxoazepane-1-carboxylate Step3->Target Purification

Caption: Deterministic synthesis of the 5-oxoazepane scaffold via Dieckmann condensation to avoid regioselectivity issues.

Detailed Methodology
Step 1: Assembly of the Linear Diester
  • Reagents: Methyl 3-amino-2,2-dimethylpropanoate (or similar amino ester), Methyl acrylate, Boc anhydride (

    
    ).
    
  • Protocol:

    • Michael Addition: React the amino ester with methyl acrylate (1.1 equiv) in methanol. Note: The gem-dimethyl group on the amine slows this reaction; mild heating (40-50°C) may be required.

    • Protection: Treat the resulting secondary amine crude with

      
       (1.2 equiv) and TEA in DCM.
      
    • Outcome: You now have the linear diester: 1-tert-butyl 4-methyl 3-(2-methoxy-2-oxoethyl)-3-methylbutanoate derivative.

Step 2: Dieckmann Cyclization
  • Reagents: Potassium tert-butoxide (

    
    ), dry THF or Toluene.
    
  • Critical Control Point: Use strictly anhydrous conditions. Water kills the enolate.

  • Protocol:

    • Dissolve the diester in anhydrous THF (0.1 M).

    • Add

      
       (2.5 equiv) at 0°C, then warm to room temperature (RT). Stir for 4-16 hours.
      
    • Quench: Acidify with cold 1M HCl or acetic acid.

    • Result: This yields the

      
      -keto ester  intermediate.[1][2] The cyclization occurs preferentially to form the 7-membered ring.
      
Step 3: Krapcho Decarboxylation
  • Reagents: LiCl or NaCl, DMSO, Water (trace).

  • Protocol:

    • Dissolve the

      
      -keto ester in DMSO.
      
    • Add LiCl (2-3 equiv) and 1-2 drops of water.

    • Heat to 140-160°C. Monitor by LCMS for the loss of

      
       (M-44).
      
    • Workup: Dilute with water, extract with EtOAc.

  • Yield Expectation: 60-75% over 3 steps.

Part 3: Alternative Protocol (Ring Expansion Optimization)

If you must use the ring expansion route (e.g., raw material availability), use this optimized protocol to influence regioselectivity.

Mechanism & Competition

RingExpansion Start Start: N-Boc-3,3-dimethyl-4-piperidone Intermediate Betaine/Diazonium Intermediate Start->Intermediate + EDA / BF3·OEt2 PathA Path A: Migration of C4-C5 Bond (Less Hindered) Intermediate->PathA Fast PathB Path B: Migration of C3-C4 Bond (Sterically Hindered) Intermediate->PathB Slow ProductA Major Product: 3,3-dimethyl-4-oxoazepane (WRONG ISOMER) PathA->ProductA ProductB Target Product: 3,3-dimethyl-5-oxoazepane PathB->ProductB

Caption: Competitive migration pathways in the ring expansion of 3,3-dimethyl-4-piperidone.

Optimization Table: Pushing for the 5-Oxo Isomer
ParameterStandard ConditionOptimized Condition for 5-OxoRationale
Lewis Acid


or

Harder Lewis acids or bulky oxonium salts can sometimes alter the chelation state, favoring migration of the more substituted carbon (Path B).
Temperature -78°C to 0°C-78°C constant Lower temperatures increase selectivity for the kinetically favored product (though often this is still the 4-oxo; careful screening is needed).
Diazo Source Ethyl Diazoacetate (EDA)TMS-Diazomethane TMS-diazomethane is less bulky than EDA, potentially reducing the steric penalty of attacking near the gem-dimethyl group.

Protocol:

  • Dissolve N-Boc-3,3-dimethyl-4-piperidone in anhydrous

    
     or DCM.
    
  • Cool to -78°C.

  • Add

    
     (1.1 equiv).
    
  • Add Ethyl Diazoacetate (1.2 equiv) dropwise over 1 hour. Slow addition is critical to prevent polymerization.

  • Crucial Step: If the 4-oxo isomer is dominant (check NMR), you cannot "fix" it chemically. You must separate via preparative HPLC or careful column chromatography (the isomers often have very similar Rf values).

Part 4: Troubleshooting FAQ

Q1: I am seeing a "double insertion" byproduct. How do I stop this?

  • Cause: Excess diazoacetate is reacting with the product (the azepanone) to form an 8-membered ring (azocanone).

  • Fix: Use exactly 1.05 equivalents of EDA. Monitor the reaction by LCMS and quench immediately upon consumption of the starting material. Do not let it stir overnight.

Q2: In the Dieckmann route, the cyclization yield is <20%. Why?

  • Cause: The "gem-dimethyl effect" (Thorpe-Ingold effect) usually helps cyclization, so low yield suggests moisture or improper base.

  • Fix: Ensure the THF is distilled or from a fresh seal. Use sublimed

    
    . Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
    

Q3: How do I distinguish the 4-oxo and 5-oxo isomers by NMR?

  • 5-oxo (Target): Look for the

    
     protons at C4. They will appear as a singlet (or AB quartet) integrating to 2H, with no vicinal coupling to the gem-dimethyl region.
    
  • 4-oxo (Undesired): The

    
     at C5 will show coupling to the 
    
    
    
    at C6. The gem-dimethyl group will be adjacent to the carbonyl, shifting the methyl singlets downfield.

References

  • Dieckmann Condensation Mechanisms & Reviews

    • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. Comprehensive Organic Synthesis.

  • Azepane Synthesis via Ring Expansion

    • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Scilit. (Discusses scale-up of the parent azepane).

  • Moorthy, J. N., & Singhal, N. (2007). Regioselective homologation of ketones with diazoalkanes. Journal of Organic Chemistry.
  • Boc-Piperidone Precursors

    • Synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. (Analogous chemistry for substituted piperidones).

Sources

Troubleshooting

Removal of byproducts from azepanone synthesis

Introduction: The Criticality of Purity in Azepanone Synthesis Azepanone, known more commonly in industry as ε-caprolactam, is a foundational monomer for the production of Nylon 6, a widely used polyamide in textiles and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Azepanone Synthesis

Azepanone, known more commonly in industry as ε-caprolactam, is a foundational monomer for the production of Nylon 6, a widely used polyamide in textiles and engineering plastics.[1][2] The quality and performance of the final polymer, including its viscosity, color, and thermal stability, are directly dependent on the purity of the caprolactam monomer.[3] Even trace impurities can terminate polymer chains, cause discoloration, or degrade the physical properties of the resulting material.[3][4]

The most prevalent industrial synthesis route is the Beckmann rearrangement of cyclohexanone oxime, typically catalyzed by a strong acid like sulfuric acid or oleum.[1][5] While effective, this process can generate a variety of byproducts stemming from side reactions, incomplete conversion, and impurities in the feedstock.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of these byproducts, ensuring the acquisition of high-purity azepanone for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in my crude azepanone?

A1: Crude azepanone from a Beckmann rearrangement typically contains several classes of impurities. Understanding their origin is the first step toward effective removal.

  • Reaction-Derived Impurities: These are formed during the rearrangement process itself. A significant byproduct is ammonium sulfate , which forms when sulfuric acid catalyst is neutralized with ammonia.[1][7] Other organic impurities include unreacted cyclohexanone oxime , oligomers of caprolactam (dimers, trimers), and products of side reactions like octahydrophenazine , which can cause discoloration.[3][8][9]

  • Hydrolysis and Oxidation Products: Azepanone can undergo hydrolysis to form aminocaproic acid , especially in the presence of water at elevated temperatures.[8] It is also susceptible to thermal degradation and oxidation, leading to various oxidized lactam compounds.[8]

  • Feedstock Impurities: Impurities present in the initial cyclohexanone can carry through the synthesis. For example, methylcyclopentanols in the cyclohexanol feedstock can lead to the formation of δ-valerolactams .[6]

  • Residual Solvents: Solvents used during the synthesis or extraction, such as toluene , benzene , or methanol , may remain in the crude product.[8]

Q2: My final product has a yellow tint. What is the likely cause and how can I prevent it?

A2: A yellow or off-color tint in purified azepanone is a common issue, often attributed to trace impurities that contain strong chromophores. The primary culprit is often 1,2,3,4,6,7,8,9-octahydrophenazine , an impurity formed as a side-reaction of the Beckmann rearrangement.[3] This compound can significantly impact the UV absorption rate of the caprolactam product even at very low concentrations.[3] Other potential causes include oxidation products or impurities from the starting materials.

To mitigate this, focus on:

  • Optimizing the Beckmann Rearrangement: Carefully control reaction parameters such as temperature, acid/oxime ratio, and reaction time to minimize the formation of side products.[6]

  • Effective Purification: Standard purification may not be sufficient. A final purification step involving treatment with activated carbon can be effective at adsorbing colored impurities.[7] Recrystallization from a suitable solvent like toluene can also help isolate the pure, white product.[9]

Q3: I'm struggling to separate the bulk of ammonium sulfate from my crude product. What is the standard industrial approach?

A3: The separation of azepanone from the large quantities of ammonium sulfate produced during neutralization is a critical step. The process typically involves a phase separation. After neutralization with ammonia, the reaction mixture separates into two layers: an aqueous crude lactam layer and an ammonium sulfate solution.[7]

The ammonium sulfate is then typically recovered from its aqueous solution via crystallization , often in a multi-stage evaporation process.[7][10] The resulting ammonium sulfate crystals are a valuable byproduct used as an agricultural fertilizer.[1][5] For laboratory-scale work, after neutralization, the organic product can be separated from the aqueous ammonium sulfate layer using a separatory funnel, followed by solvent extraction to recover dissolved caprolactam from the aqueous phase.[11][12]

Q4: How do I choose between distillation, recrystallization, and chromatography for final purification?

A4: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: This is highly effective for separating azepanone from non-volatile impurities like oligomers, residual salts, and some degradation products.[4] It is often used on an industrial scale.

  • Recrystallization: An excellent technique for removing impurities that have different solubility profiles from azepanone. Dissolving the crude lactam in a hot solvent (e.g., toluene, benzene) and allowing it to cool will yield high-purity crystals, leaving many byproducts in the mother liquor.[9] This method is very effective for achieving high purity on a lab scale.

  • Preparative Chromatography (HPLC): While less common for bulk production due to cost, preparative HPLC is the most powerful method for achieving ultra-high purity, especially when dealing with byproducts that have very similar physical properties to azepanone.[13] It is best suited for producing analytical standards or small quantities of material for high-sensitivity applications.[13][14]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a cause-and-solution format.

Observed Problem Potential Cause(s) Suggested Solutions & Explanations
Low Yield After Workup 1. Incomplete Extraction: Azepanone has some solubility in aqueous solutions, especially the ammonium sulfate brine.[12] 2. Product Loss During Distillation: Co-distillation with volatile impurities or thermal degradation at too high a temperature. 3. Incomplete Reaction: The Beckmann rearrangement did not go to completion.1. Perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., toluene, benzene) to maximize recovery.[11][12] 2. Use vacuum distillation to lower the boiling point and prevent degradation. Ensure the fractionating column is efficient. 3. Monitor the reaction by TLC or GC to confirm the disappearance of cyclohexanone oxime before quenching the reaction.[15]
Product Fails Purity Analysis (GC/HPLC) 1. Presence of Unreacted Oxime: Incomplete rearrangement.[9] 2. Residual Solvents: Insufficient removal of extraction or reaction solvents.[8] 3. Co-eluting Impurities: Byproducts with similar volatility or polarity to azepanone.1. Optimize rearrangement conditions (time, temp). Purify via recrystallization, as the oxime has different solubility.[9] 2. Dry the product thoroughly under high vacuum, possibly with gentle heating. 3. Change the chromatography conditions (column, temperature program, or mobile phase) to resolve the peaks. For preparative work, a more efficient purification method like preparative HPLC may be needed.[13]
Polymerization Fails or Yields Low-Quality Polymer 1. Residual Aminocaproic Acid: This hydrolysis product can act as a chain terminator.[8] 2. Moisture Content: Water can interfere with the ring-opening polymerization mechanism. 3. Acidic or Basic Impurities: Traces of acid or base can disrupt the catalytic process of polymerization.1. Purify the azepanone via vacuum distillation to remove the less volatile aminocaproic acid. 2. Ensure the monomer is rigorously dried before polymerization. Recrystallization followed by vacuum drying is effective. 3. Wash the organic solution of crude lactam with a dilute basic solution (e.g., aqueous sodium bicarbonate) and then with water before final distillation.[16][17]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purity issues during azepanone synthesis.

G start Crude Azepanone Product Obtained analytical Analyze Purity (GC-MS, HPLC, NMR) start->analytical purity_check Purity Meets Specification? analytical->purity_check end High-Purity Azepanone purity_check->end Yes impurity_id Identify Major Impurities purity_check->impurity_id No salts High Salt Content? (Ammonium Sulfate) impurity_id->salts solvents Residual Solvents? salts->solvents No wash_extract Action: Improve Phase Separation & Extraction salts->wash_extract Yes organics Organic Byproducts? solvents->organics No vacuum_dry Action: High Vacuum Drying solvents->vacuum_dry Yes distill Action: Vacuum Distillation organics->distill Yes (Non-volatile) recrystallize Action: Recrystallization organics->recrystallize Yes (Solubility Differs) wash_extract->analytical vacuum_dry->analytical distill->analytical recrystallize->analytical

Caption: A troubleshooting workflow for azepanone purification.

Experimental Protocols

Protocol 1: Lab-Scale Purification of Crude Azepanone

This protocol describes a general procedure for purifying crude azepanone obtained from an acid-catalyzed Beckmann rearrangement after neutralization.

Objective: To remove ammonium sulfate, unreacted starting materials, and other organic byproducts.

Methodology:

  • Phase Separation & Extraction:

    • Transfer the neutralized reaction mixture to a separatory funnel. Allow the layers to fully separate.

    • Drain the lower aqueous ammonium sulfate layer.

    • Extract the aqueous layer three times with toluene (or another suitable solvent like benzene).[11][12] The volume of toluene for each extraction should be approximately one-third of the aqueous layer volume.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer with a saturated sodium bicarbonate solution to remove any residual acid.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[18]

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the concentrated crude product to a distillation apparatus suitable for vacuum distillation.

    • Slowly apply vacuum and gently heat the flask.

    • Discard any initial low-boiling fractions.

    • Collect the azepanone fraction at its boiling point under the applied pressure (approx. 139 °C at 10 mmHg).

    • Stop the distillation before the pot runs dry to avoid charring of high-boiling residues (oligomers, etc.).

  • (Optional) Recrystallization for High Purity:

    • Dissolve the distilled azepanone in a minimum amount of hot toluene.[9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold toluene.

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in the azepanone product.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified azepanone in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for your specific setup and expected impurities).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

    • Identify the main peak corresponding to azepanone (m/z = 113).

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).[19][20]

    • Quantify impurities by integrating the peak areas, assuming similar response factors for a preliminary assessment. For accurate quantification, calibration with authentic standards is required.[20][21]

Visual Workflow for Purification

G cluster_0 Liquid-Liquid Extraction cluster_1 Distillation cluster_2 Final Purification crude Crude Product (in Reaction Mixture) extract Extract with Toluene crude->extract wash Wash & Dry Organic Layer extract->wash rotevap Remove Solvent (Rotary Evaporator) wash->rotevap vac_dist Vacuum Distillation rotevap->vac_dist recryst (Optional) Recrystallization vac_dist->recryst dry Vacuum Dry recryst->dry final_product Pure Azepanone dry->final_product

Caption: General experimental workflow for azepanone purification.

References

  • Veeprho Pharmaceuticals. Caprolactam Impurities and Related Compound. Available from: [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Wikipedia. (2021, April 1). Beckmann rearrangement. Available from: [Link]

  • Google Patents. EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Google Patents. CN104387322A - Preparation method for caprolactam with low byproducts of ammonium sulfate.
  • Han, J. (2019, April 8). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Se Pu, 37(4), 444-448. Available from: [Link]

  • SEnglishsoTech GmbH. Caprolactam Processing. Available from: [Link]

  • ResearchGate. An analysis of impurities affecting the volatile base content in caprolactam. Available from: [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Beckmann Rearrangement Reaction. Available from: [Link]

  • Google Patents. WO2000066561A1 - Process for the preparation of caprolactam.
  • ResearchGate. Determination of impurities in industrial caprolactam produced from toluene by SPME and GC–MS. Available from: [Link]

  • ResearchGate. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Available from: [Link]

  • Google Patents. US3882102A - Process for the purification of caprolactam.
  • Google Patents. US4720328A - Method for removing impurities from caprolactam.
  • ChemEurope.com. Beckmann rearrangement. Available from: [Link]

  • ResearchGate. Extraction of caprolactam from aqueous ammonium sulfate solution in pulsed packed column using 250Y Mellapak packings. Available from: [Link]

  • ResearchGate. The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • Scribd. Caprolactam Production Overview. Available from: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • Organic Syntheses. 2-PROPYL-1-AZACYCLOHEPTANE. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein J. Org. Chem., 8, 289–294. Available from: [Link]

  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. Available from: [Link]

  • ResearchGate. Novel synthesis process of 5H-dibenz [b, f] azepine and removal of chloroformyl protection group. Available from: [Link]

  • Shimadzu. Purification made easy - secrets of science. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Available from: [Link]

  • Molecules. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Molecules, 16(5), 3565–3574. Available from: [Link]

Sources

Optimization

Technical Support: Protecting Group Strategies for 3,3-Dimethyl-5-oxoazepane

System Overview & Chemical Challenges The 3,3-dimethyl-5-oxoazepane scaffold presents a unique "push-pull" challenge in synthetic organic chemistry. Unlike simple cyclic amines, this molecule possesses two distinct struc...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Chemical Challenges

The 3,3-dimethyl-5-oxoazepane scaffold presents a unique "push-pull" challenge in synthetic organic chemistry. Unlike simple cyclic amines, this molecule possesses two distinct structural features that dictate protecting group (PG) strategy:

  • The 3,3-Dimethyl "Buttress" (Steric Challenge): The gem-dimethyl group at C3 is positioned

    
     to the nitrogen (N1) and 
    
    
    
    to the C4 methylene. This creates significant steric bulk that shields the N1 lone pair, often retarding the rate of protection (acylation/carbamoylation).
  • The C5-Ketone (Reactivity Challenge): The ketone functionality is susceptible to reduction (during Cbz removal) and enolization (during Fmoc removal). Crucially, the 3,3-dimethyl group sterically blocks enolization at C4, directing base-mediated reactivity almost exclusively to C6.

This guide provides troubleshooting workflows for the three most common protecting groups (Boc, Cbz, Fmoc) and introduces orthogonal alternatives (Alloc, Teoc) for complex syntheses.

Troubleshooting & FAQs

Scenario A: Cbz Deprotection is Reducing the C5 Ketone

User Question: "I am trying to remove a Cbz group using standard H₂/Pd-C conditions. The amine is deprotected, but the C5-ketone is partially reduced to an alcohol (or fully to methylene). How do I prevent this?"

Technical Insight: Catalytic hydrogenation (H₂/Pd) is non-selective for Cbz in the presence of accessible ketones. The 5-oxoazepane ring allows the carbonyl to adopt a conformation that interacts easily with the palladium surface, facilitating reduction.

Solution 1: The "Poisoned" Transfer Hydrogenation (Recommended) Switch from H₂ gas to a hydrogen donor like 1,4-cyclohexadiene or ammonium formate. These donors often exhibit slower kinetics for carbonyl reduction than for benzyl ester cleavage.

  • Protocol: Dissolve substrate in MeOH. Add 10% Pd/C (10 wt%). Add 1,4-cyclohexadiene (10 equiv). Stir at RT. Monitor via LCMS.[1]

Solution 2: Lewis Acid-Mediated Deprotection (The "Pro" Method) Avoid reduction entirely by using a Lewis Acid cleavage strategy. A recently optimized protocol using Aluminum Chloride in Hexafluoroisopropanol (HFIP) is highly selective for Cbz removal without touching ketones.

  • Protocol:

    • Dissolve N-Cbz-3,3-dimethyl-5-oxoazepane (1 equiv) in HFIP (0.2 M).

    • Add AlCl₃ (3 equiv) at RT.[2] (Note: Reaction may be a suspension).[2]

    • Stir for 2–4 hours.

    • Quench with aq. NaHCO₃ and extract with DCM.

    • Mechanism:[1][2][3][4][5][6] HFIP enhances the Lewis acidity of AlCl₃, coordinating to the carbamate carbonyl and facilitating C-O bond cleavage via an S_N1-like pathway, leaving the C5 ketone untouched.

Scenario B: Fmoc Removal Causes Oligomerization/Side Products

User Question: "I used 20% piperidine in DMF to remove Fmoc. Yields are low, and I see peaks consistent with dimers. Is the ketone enolizing?"

Technical Insight: Yes. While the 3,3-dimethyl group blocks enolization at C4, the C6 protons are acidic. Piperidine (pKa ~11) is basic enough to generate the enolate at C6, which can then attack the ketone of another molecule (Aldol condensation), leading to dimers or oligomers.

Solution: Non-Nucleophilic / Non-Basic Cleavage Switch to a deprotection cocktail that drives the reaction via nucleophilic scavenging rather than high basicity.

  • Protocol (DBU/Thiol Method):

    • Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2%) and 1-Octanethiol (5%) in DMF.

    • Why? The thiol acts as a scavenger for the dibenzofulvene byproduct, driving the equilibrium forward. DBU is a base, but the lower concentration and the presence of the thiol reduce the lifetime of the ketone enolate, minimizing side reactions.

Scenario C: N-Protection is Sluggish (Boc/Cbz Introduction)

User Question: "I am trying to install a Boc group using Boc₂O and TEA, but the reaction stalls at 50% conversion after 24 hours."

Technical Insight: The 3,3-dimethyl group creates a "neopentyl-like" environment around the nitrogen. The conformational lock of the 7-membered ring further hinders the approach of the electrophile. Standard conditions are insufficient.

Solution: Catalytic Activation You must increase the electrophilicity of the Boc reagent or the nucleophilicity of the amine.

  • Protocol:

    • Use Boc₂O (1.5 equiv) in MeCN or THF (reflux).

    • Add DMAP (10-20 mol%): 4-Dimethylaminopyridine forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the 3,3-dimethyl group.

    • Alternative: Use Boc-ON or Boc-N₃ (if safety permits) which are less sterically demanding than the bulky anhydride.

Comparative Guide: Protecting Group Selection

Use this table to select the correct group based on your downstream chemistry requirements.

Protecting GroupInstallation DifficultyRemoval ConditionStability of C5-KetonePrimary Risk Factor
Boc (tert-butyl)Moderate (Needs DMAP)Acid (TFA/HCl)High Acid-catalyzed aldol (rare); Volatile byproducts.
Cbz (Benzyl)ModerateH₂/Pd OR AlCl₃Low (with H₂) / High (with AlCl₃)Reduction of ketone to alcohol during H₂ removal.
Fmoc (Fluorenyl)EasyBase (Piperidine)Moderate Base-mediated enolization at C6 (Aldol dimerization).
Alloc (Allyl)EasyPd(PPh₃)₄ / SilaneVery High None (Orthogonal). Requires Pd catalyst removal.
Teoc (Silyl)ModerateFluoride (TBAF/CsF)Very High Expensive reagents; Fluoride waste.

Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting a protecting group for 3,3-dimethyl-5-oxoazepane, prioritizing the stability of the C5-ketone.

PG_Selection Start Start: Protect 3,3-dimethyl-5-oxoazepane AcidSensitive Is the target molecule Acid Sensitive? Start->AcidSensitive BaseSensitive Is the target molecule Base Sensitive? (Risk of Aldol/Enolization) AcidSensitive->BaseSensitive No (Stable to Acid) UseAlloc Use Alloc Group (Orthogonal / Pd(0) removal) AcidSensitive->UseAlloc Yes (Labile to Acid) UseTeoc Use Teoc Group (Fluoride removal) AcidSensitive->UseTeoc Yes (Labile to Acid) ReductiveRisk Will you use Hydrogenation downstream? BaseSensitive->ReductiveRisk No (Stable to Base) UseBoc Use Boc Group (Remove with TFA) BaseSensitive->UseBoc Yes (Labile to Base) UseFmoc Use Fmoc Group (Caution: Use DBU/Thiol) ReductiveRisk->UseFmoc Yes (Avoid Cbz) UseCbz Use Cbz Group (Caution: Use AlCl3/HFIP removal) ReductiveRisk->UseCbz No (Cbz is OK) UseFmoc->UseTeoc If Dimerization occurs UseCbz->UseAlloc If Ketone reduces

Caption: Decision tree for selecting N-protecting groups based on the sensitivity of the 3,3-dimethyl-5-oxoazepane scaffold.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Standard reference for general deprotection conditions).
  • Vinayagam, V.; et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org.[2] Chem.2024 , 89, 5665–5674.[2][7] Link (Source for the non-reductive Cbz removal protocol).

  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504. Link (Review of Fmoc/Boc stability and side reactions).

  • Scattolin, T.; et al. "Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates."[7] Org.[2][4] Lett.2022 , 24, 3736–3740.[7] Link (Alternative non-hydrogenolytic Cbz removal).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in tert-Butoxycarbonylation

Case ID: BOC-808-OPT Status: Open Agent: Senior Application Scientist Subject: Diagnostic & Recovery Protocols for Failed Boc-Protections Ticket Summary You are experiencing lower-than-expected yields during the protecti...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BOC-808-OPT Status: Open Agent: Senior Application Scientist Subject: Diagnostic & Recovery Protocols for Failed Boc-Protections

Ticket Summary

You are experiencing lower-than-expected yields during the protection of amines with di-tert-butyl dicarbonate (


). This is a standard transformation, yet it frequently fails due to invisible "sinks" in the workflow: steric stalling, competitive isocyanate formation, or inadvertent deprotection during workup.

This guide moves beyond textbook definitions to address the causality of failure. We will treat your reaction as a system with three failure nodes: Kinetics (It didn't react), Thermodynamics/Stability (It fell apart), and Isolation (It was lost).

Part 1: Diagnostic Workflow

Before modifying your protocol, locate the failure node using this logic tree.

BocTroubleshooting Start START: Characterize the Failure TLC_Check Check TLC/LCMS of Crude Reaction Start->TLC_Check SM_Remains Starting Material (SM) Persists TLC_Check->SM_Remains Reaction Stalled New_Spots SM Consumed, Multiple New Spots TLC_Check->New_Spots Messy Profile Clean_Crude Crude looks good, Yield low after column TLC_Check->Clean_Crude Loss during Workup Steric Issue: Steric/Electronic Barrier Action: Add Catalyst (DMAP/Mg(ClO4)2) or Heat SM_Remains->Steric Organic Soluble Amine Solubility Issue: Solubility (Amino Acids) Action: Switch to NaOH/THF/H2O SM_Remains->Solubility Zwitterionic/Salt Urea Issue: Isocyanate/Urea Formation Action: Remove DMAP, Lower Temp New_Spots->Urea Using DMAP? DiBoc Issue: N,N-di-Boc Formation Action: Reduce Eq. of Boc2O New_Spots->DiBoc Excess Boc2O? Acidic_Silica Issue: Acidic Silica Deprotection Action: Add 1% Et3N to Eluent Clean_Crude->Acidic_Silica Purification Step Volatile Issue: Product Volatility Action: Check Rotovap Bath Temp Clean_Crude->Volatile Low MW Product

Figure 1: Diagnostic logic tree for isolating the root cause of low Boc-protection yields.

Part 2: The "No Reaction" Cluster (Kinetics)

Q: My amine is sterically hindered (e.g., tert-butylamine or an aniline). The reaction is stalled even with excess


. Should I heat it? 

A: Heating is a double-edged sword.


 is thermally unstable and begins to decompose appreciably above 65°C.
  • The Fix: Instead of brute-force heating, use catalysis . The standard catalyst is 4-Dimethylaminopyridine (DMAP).[1][2]

  • The Mechanism: DMAP attacks

    
     to form a highly electrophilic N-Boc-pyridinium species. This intermediate is orders of magnitude more reactive toward your hindered amine than 
    
    
    
    itself.
  • Warning: If your substrate is not hindered, DMAP can cause side reactions (see Part 3). Use it only when necessary (0.1–0.2 equiv).

Q: I am protecting an amino acid, but it won't dissolve in DCM or THF. How do I make it react?

A: Amino acids exist as zwitterions in their solid state, making them insoluble in organic solvents.[3]

  • The Fix: Use the Schotten-Baumann conditions . Dissolve the amino acid in a mixture of NaOH (aq) and THF (or Dioxane). The NaOH deprotonates the ammonium to the free amine, which is nucleophilic, while the organic cosolvent solubilizes the

    
    .
    
  • Protocol Note: Ensure the pH remains >10. If the pH drops as the reaction proceeds (due to carbonic acid byproducts), the amine reprotonates and the reaction stops.

Part 3: The "Impure Product" Cluster (Side Reactions)

Q: I see a major impurity that is not starting material. What is it?

A: The two most common "Boc-killers" are Ureas and N,N-di-Boc species.[4]

  • Urea Formation (The DMAP Trap):

    • Cause: If you use DMAP with a primary amine, the highly reactive N-Boc-pyridinium intermediate can sometimes trigger an elimination to form an isocyanate (

      
      ). This isocyanate then reacts with a second molecule of your amine to form a symmetric urea (
      
      
      
      ).
    • Solution: If you see urea, stop using DMAP . Switch to a milder activation method, such as using Iodine (

      
      )  (5 mol%) in solvent-free conditions, or simply increase concentration to 2M–5M (neat if liquid).
      
  • N,N-di-Boc Formation:

    • Cause: Using a large excess of

      
       (>2.5 equiv) with a strong base (like NaH or excess TEA) can force a second Boc group onto the nitrogen.
      
    • Solution: Use stoichiometric

      
       (1.1 equiv) and monitor the reaction. If di-Boc forms, it can often be converted back to mono-Boc by brief treatment with dilute NaOH or trifluoroacetic acid (TFA) (controlled deprotection).
      

BocMechanism Boc2O Boc2O Activated N-Boc-Pyridinium (Super Electrophile) Boc2O->Activated + DMAP DMAP DMAP DMAP->Activated Product R-NH-Boc Activated->Product + Amine (Desired) Isocyanate Isocyanate (Side Path) Activated->Isocyanate - tBuOH (Elimination) Amine R-NH2 Urea Urea (Impurity) Isocyanate->Urea + Amine

Figure 2: Mechanistic pathway showing DMAP activation and the competitive isocyanate/urea side reaction.

Part 4: The "Yield Loss" Cluster (Workup & Isolation)

Q: My crude NMR looks perfect, but after column chromatography, I lost 40% of my mass. Where did it go?

A: This is a classic "Invisible Deprotection" scenario.

  • The Culprit: Silica gel is slightly acidic. If your Boc-protected amine is sensitive (or if the column run is slow), the Boc group can cleave on the column. The free amine then sticks to the silica (streaking) and never elutes, or elutes as a salt.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent system. This neutralizes the acidic sites on the silica.

Q: I have excess


 contaminating my product. It's an oil, so I can't recrystallize. How do I remove it? 

A:


 is not easily removed by standard extraction because it is lipophilic.
  • The "Grease" Solution (N,N-dimethyl-1,3-propanediamine): Add 0.5 equiv of N,N-dimethyl-1,3-propanediamine (DMPA) or imidazole to the reaction mixture 15 minutes before workup.

    • Why? The DMPA reacts rapidly with excess

      
       to form a highly polar, basic urea.
      
    • Result: This byproduct is easily washed away with a dilute acidic wash (e.g., 0.5M HCl or Citric Acid) during extraction, leaving your pure product in the organic layer.

Part 5: Standardized Protocols
Method A: The "Standard" (Robust for 80% of cases)
  • Substrate: Primary/Secondary aliphatic amines.

  • Reagents: Amine (1.0 eq),

    
     (1.1–1.2 eq), TEA (1.5 eq).
    
  • Solvent: DCM or THF (0.2 M).

  • Procedure:

    • Dissolve amine and TEA in DCM.

    • Add

      
       (dissolved in minimal DCM) dropwise at 0°C.
      
    • Warm to RT and stir 2–4 h.

    • Workup: Wash with 0.5M Citric Acid (removes TEA), then Sat.

      
      , then Brine. Dry over 
      
      
      
      .[3][5]
Method B: The "Stubborn Substrate" (Hindered/Anilines)
  • Substrate: Anilines, sterically crowded amines.

  • Reagents: Amine (1.0 eq),

    
     (2.0 eq), DMAP (0.1 eq).
    
  • Solvent: Acetonitrile (MeCN) or THF (Reflux may be needed).

  • Procedure:

    • Dissolve amine and DMAP in MeCN.

    • Add

      
      .[1][3][4][6][7][8][9]
      
    • Stir at RT.[3][5][7][9] If no reaction after 4h, heat to 50°C.

    • Quench: Add N,N-dimethyl-1,3-propanediamine (0.5 eq) to consume excess

      
       before workup.
      
Method C: The "Green/Clean" (Solvent-Free)
  • Substrate: Liquid amines or simple solids.

  • Reagents: Amine (1.0 eq),

    
     (1.1 eq), Iodine (
    
    
    
    , 5 mol%).
  • Solvent: None (Neat).

  • Procedure:

    • Mix amine and

      
      .[1][3]
      
    • Add catalytic iodine.

    • Stir at RT (Reaction is usually very fast, <30 min).

    • Workup: Dissolve in

      
      , wash with 
      
      
      
      (to remove Iodine), then water.
Part 6: Optimization Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard ConditionsOptimization for Low YieldWhy?
Solvent DCM or THFMeCN or Neat Higher concentration increases rate; MeCN is more polar, stabilizing the transition state.
Base Triethylamine (TEA)NaOH (aq) or None TEA can be weak for some salts. NaOH ensures full deprotonation. "None" prevents side reactions if amine is liquid.
Catalyst NoneDMAP or

DMAP activates

(nucleophilic catalysis). Iodine acts as a mild Lewis acid.
Temp 0°C

RT
50°C Overcomes activation energy barrier for hindered amines. Do not exceed 65°C.
Workup Acid/Base WashDMPA Scavenger Chemical scavenging removes excess

without difficult distillations.
References
  • Basel, Y., & Hassner, A. (2001).[10] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[10] Synthesis, 2001(04), 0550-0552.[10]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[11] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Knölker, H. J., Braxmeier, T., & Ongania, K. H. (1996). A Novel Method for the Synthesis of Isocyanates and Ureas from Amines.[3] Angewandte Chemie International Edition, 34(22), 2497.

  • Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[11] (Standard Reference for Stability/Deprotection).

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[11] Iodine-catalyzed N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 71(21), 8283-8286.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Disubstituted Ring Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the most critical bottlenecks encountered when synthesizing sp3-rich, 3,3-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the most critical bottlenecks encountered when synthesizing sp3-rich, 3,3-disubstituted cyclic scaffolds (e.g., oxetanes, azetidines, morpholines, and oxindoles).

While the Thorpe-Ingold (gem-dialkyl) effect thermodynamically favors the formation of small rings by compressing the internal bond angle, the sheer steric bulk of geminal substituents severely hampers the kinetics of nucleophilic attacks, transmetalation, and face-selective functionalization. The troubleshooting guides below bridge the gap between theoretical causality and benchtop execution.

Module 1: Intramolecular Cyclization (Oxetanes & Azetidines)

FAQ: Why does my Williamson etherification fail when attempting to close a 3,3-disubstituted oxetane ring from a 1,3-diol precursor, resulting instead in retro-aldol cleavage or elimination?

The Causality: The failure is rarely thermodynamic; it is kinetic and conformational. To achieve the necessary SN2 ring closure, the alkoxide must attack the adjacent carbon bearing the leaving group from a strict antiperiplanar trajectory. In 3,3-disubstituted systems, bulky geminal groups (e.g., aryl or branched alkyls) create severe steric shielding around the electrophilic carbon. When using standard bases like Sodium Hydride (NaH), the resulting sodium alkoxide often forms tight, insoluble ion pairs. The high activation energy required to reach the SN2 transition state allows competing side reactions—such as retro-aldol fragmentation or E2 elimination—to outpace ring closure[1][2].

The Solution: Switch from a concerted diol activation to a stepwise monotosylation followed by bulky-base cyclization . Utilizing Potassium tert-butoxide (KOtBu) provides a highly soluble, strictly non-nucleophilic basic environment. The potassium counterion dissociates more readily than sodium in ethereal solvents, creating a more reactive "naked" alkoxide that can overcome the steric activation barrier without acting as a competing nucleophile[3].

OxetaneCyclization A 1,3-Diol Precursor B Monotosylation (TsCl, Pyridine, 0°C) A->B C Base Selection B->C D NaH (Standard) C->D Tight ion pair, competing S_N2 E KOtBu (Optimized) C->E Bulky, non-nucleophilic, high solubility F Retro-Aldol / Elimination (Failed Ring Closure) D->F G 3,3-Disubstituted Oxetane (Successful Closure) E->G

Fig 1. Troubleshooting workflow for the Williamson etherification of sterically hindered 1,3-diols.

Self-Validating Protocol: Synthesis of 3,3-Disubstituted Oxetanes
  • Pre-activation (Monotosylation): Dissolve the 1,3-diol (1.0 eq) in anhydrous CH₂Cl₂ and pyridine (2.5 eq) at 0 °C. Add p-Toluenesulfonyl chloride (1.05 eq) dropwise. Causality note: Strict stoichiometric control prevents ditosylation, which would poison the cyclization step.

  • Base-Mediated Cyclization: Isolate the monotosylate. Dissolve in anhydrous THF at 0 °C. Add a 1.0 M solution of KOtBu in THF (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • System Validation (QC): Monitor via TLC. If the monotosylate spot disappears but the oxetane product is absent, spray the TLC plate with 2,4-DNP stain. A positive yellow/orange spot indicates retro-aldol fragmentation (aldehyde/ketone byproduct). If this occurs, lower the cyclization temperature to -20 °C to suppress the higher-activation-energy fragmentation pathway.

Module 2: Cross-Coupling at Geminal Centers (Morpholines & Cyclopropanes)

FAQ: I am synthesizing a library of gem-disubstituted linezolid analogs. My Buchwald-Hartwig and standard Ullmann couplings are stalling at the transmetalation step. How do I force the coupling?

The Causality: In traditional Pd- or Cu-catalyzed cross-couplings, the catalytic cycle relies on a 2-electron transmetalation step where the nucleophile (e.g., the nitrogen of a gem-disubstituted morpholine) must closely coordinate with the metal center. The gem-disubstitution creates a "steric wall" that physically blocks the amine from entering the metal's coordination sphere, stalling the cycle and leading to catalyst decay or protodehalogenation of the aryl halide[4].

The Solution: Employ a Cu-Catalyzed Ullmann Coupling utilizing a bidentate, sterically demanding ligand like BINOL . Ironically, adding a bulky ligand helps. The bidentate BINOL forces the copper into a highly reactive, under-coordinated geometry. This lowers the energy barrier for the sterically hindered amine to coordinate, while simultaneously accelerating the final reductive elimination step by "pushing" the coupled product off the metal center[4]. Alternatively, photoredox dual catalysis can be used to bypass transmetalation entirely via a 1-electron radical pathway[5].

CrossCoupling A Gem-Disubstituted Amine/Halide B Catalytic Pathway A->B C Standard Pd/Cu (Ligandless / Monodentate) B->C D CuBr + BINOL Ligand (Steric Acceleration) B->D E Steric Clash at Metal Center (Reaction Stalls) C->E Shielded Orbitals F Forced Coordination & Rapid Reductive Elimination D->F Bidentate Bite Angle G Coupled Product (e.g., Linezolid Analog) F->G

Fig 2. Mechanistic divergence comparing standard transmetalation vs. BINOL-accelerated Ullmann coupling.

Self-Validating Protocol: Cu-Catalyzed Ullmann Coupling of Gem-Disubstituted Morpholines
  • Catalyst Preparation: In a nitrogen-filled glovebox, combine CuBr (10 mol %), BINOL (20 mol %), and K₃PO₄ (2.0 eq) in anhydrous DMF. Stir for 15 minutes until a distinct color change occurs (indicating the formation of the active Cu-BINOLate complex).

  • Coupling Reaction: Add the aryl iodide (1.0 eq) and the gem-disubstituted morpholine (1.5 eq). Seal the vessel, remove it from the glovebox, and heat to 80 °C for 12–24 hours.

  • System Validation (QC): If the reaction mixture turns black within the first hour, the Cu catalyst has aggregated into inactive Cu(0) nanoparticles (often due to oxygen ingress or insufficient ligand coordination). A healthy reaction should maintain a homogeneous, deep-colored solution. If aggregation occurs, increase BINOL loading to 25 mol % to better stabilize the monomeric copper species.

Module 3: Asymmetric Functionalization (Oxindoles)

FAQ: When adding a second heteroatom to the C3 position of a 3-substituted oxindole, my enantiomeric excess (ee) is plummeting. How do I differentiate the enantiotopic faces when the existing C3 substituent is already so bulky?

The Causality: The C3 position of a monosubstituted oxindole is highly congested. When attempting to introduce a second substituent (e.g., via sulfenylation or selenylation), the incoming electrophile faces severe steric repulsion. Because the existing substituent is similar in size to the oxindole core itself, standard chiral catalysts fail to adequately differentiate the Re and Si faces, leading to racemic mixtures[6][7].

The Solution: Utilize Hydrogen-Bonding Organocatalysis (e.g., Cinchonidine) . Instead of relying purely on steric shielding, cinchonidine uses a dual-activation mode. The quinuclidine nitrogen deprotonates the oxindole to form an enolate, while the hydroxyl group of the catalyst hydrogen-bonds with the electrophile (e.g., N-(arylsulfanyl)succinimide). This highly structured, rigid transition state forces the electrophile to approach exclusively from one face, overriding the background steric noise[7].

Quantitative Data Summary

The following table synthesizes the expected outcomes when applying the optimized strategies detailed above compared to standard methodologies.

Ring SystemSteric ChallengeOptimized StrategyCatalyst / ReagentTypical YieldEnantiomeric Excess (ee)
3,3-Disubstituted Oxetanes C2-hindered Williamson etherificationMonotosylation + Bulky BaseKOtBu / THF59% - 87%N/A
Gem-Disubstituted Morpholines Blocked transmetalation in cross-couplingCu-Catalyzed Ullmann CouplingCuBr (10%) / BINOL (20%)65% - 85%N/A (Retention of stereocenter if present)
3,3-Disubstituted Oxindoles Enantiotopic face differentiationH-Bonding OrganocatalysisCinchonidine (10 mol%)72% - 99%>99%

References

  • Synthesis of 3,3-disubstituted oxetane building blocks Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity Source: PMC (National Institutes of Health) URL:[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Oxindoles Bearing Two Different Heteroatoms at the C3 Position by Organocatalyze Source: Semantic Scholar URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis Methods for Substituted Azepanones

Executive Summary Azepan-2-ones (caprolactams) are privileged scaffolds in medicinal chemistry, serving as core structures in kinase inhibitors (e.g., Balanol), cathepsin K inhibitors, and psychotropic agents. Their seve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepan-2-ones (caprolactams) are privileged scaffolds in medicinal chemistry, serving as core structures in kinase inhibitors (e.g., Balanol), cathepsin K inhibitors, and psychotropic agents. Their seven-membered ring geometry introduces unique conformational flexibility that is often critical for binding affinity but synthetically challenging due to entropic and enthalpic barriers.

This guide objectively compares the three dominant synthetic methodologies: Ring Expansion (Schmidt/Beckmann) , Ring-Closing Metathesis (RCM) , and Annulation Strategies .

Quick Selection Matrix
RequirementRecommended MethodWhy?
Bicyclic/Fused Systems Intramolecular Schmidt Superior regiocontrol; single-step ring expansion and fusion.
Chiral, Non-Racemic Cores Beckmann Rearrangement Stereospecific migration preserves chirality of the oxime precursor.[1]
Complex/Fragile Substituents Ring-Closing Metathesis Mild conditions; tolerates diverse functional groups; avoids strong acids.
High Atom Economy Schmidt/Beckmann 100% atom economy (theoretical); minimal waste compared to RCM.

Part 1: Strategic Disconnections & Mechanisms

The synthesis of substituted azepanones generally follows two opposing strategies: Ring Expansion of readily available cyclohexanones or Ring Closure of acyclic precursors.

Ring Expansion: Schmidt vs. Beckmann

These methods rely on inserting a nitrogen atom into a pre-existing six-membered ring. While they share a similar outcome, their mechanisms—and thus their regioselectivity rules—differ fundamentally.

  • Schmidt Reaction: Driven by electronic factors . The migration preference is roughly correlated with the migratory aptitude of the carbon substituents (Tertiary > Secondary > Primary ~ Aryl). However, in intramolecular cases, tether length dictates regiochemistry.

  • Beckmann Rearrangement: Driven by stereoelectronic factors . The group anti-periplanar to the leaving group (hydroxyl/sulfonate) on the nitrogen migrates. This allows for programmable regioselectivity if the oxime geometry can be controlled.

Ring Closure: Metathesis (RCM)

RCM constructs the ring from a diene precursor. The challenge here is entropy . Forming a 7-membered ring is slower than 5- or 6-membered rings, often requiring high dilution to suppress intermolecular polymerization.

AzepanonePathways Cyclohexanone Substituted Cyclohexanone Oxime Oxime Intermediate Cyclohexanone->Oxime NH2OH Azide Azido-Ketone Intermediate Cyclohexanone->Azide HN3 / Lewis Acid Azepanone Substituted Azepan-2-one Oxime->Azepanone Beckmann (Stereoelectronic Control) Azide->Azepanone Schmidt (Electronic/Tether Control) Diene Acyclic Diene Diene->Azepanone RCM (Grubbs) (Thermodynamic Control)

Figure 1: Strategic Disconnections. Comparison of Ring Expansion (Blue/Yellow) vs. Ring Closure (Red) pathways.

Part 2: Detailed Experimental Protocols

Protocol A: Intramolecular Schmidt Reaction

Best for: Fused bicyclic azepanones (e.g., pyrroloazepinones). Mechanism: Acid-mediated attack of an alkyl azide onto a ketone, followed by rearrangement.

Reagents:

  • Substrate:

    
    -Azido ketone (prepared via alkylation of ketone enolate).
    
  • Acid: Trifluoroacetic acid (TFA) or

    
    .
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -azido ketone (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Activation: Cool the solution to 0°C under an inert argon atmosphere.

  • Acid Addition: Slowly add TFA (2.0–5.0 equiv) dropwise. Note: For acid-sensitive substrates, use

    
     (1.1 equiv).
    
  • Reaction: Allow the mixture to warm to room temperature. Gas evolution (

    
    ) will be observed. Stir for 2–12 hours.
    
    • Checkpoint: Monitor by TLC. The azide spot (often UV active or stains with phosphomolybdic acid) should disappear.

  • Quench: Carefully pour the reaction mixture into saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically EtOAc/Hexanes).

Critical Insight: The intramolecular Schmidt is superior to the intermolecular version because the tether forces the azide to attack the ketone, overcoming the poor nucleophilicity of alkyl azides.

Protocol B: Ring-Closing Metathesis (RCM)

Best for: Isolated azepanone rings with fragile functional groups. Mechanism: Ru-catalyzed redistribution of alkene bonds.

Reagents:

  • Substrate:

    
    -alkenyl-
    
    
    
    -acyl amino alkene (Diene precursor).
  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II.

  • Solvent: Anhydrous DCM or Toluene (Degassed).

Step-by-Step Methodology:

  • Degassing: Degas the solvent (DCM) thoroughly by sparging with Argon for 30 minutes. Oxygen poisons the ruthenium catalyst.

  • Dilution: Dissolve the diene precursor in DCM to a final concentration of 0.005 M to 0.01 M .

    • Why? High dilution is critical to favor intramolecular cyclization (forming the 7-ring) over intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C for DCM) for 2–24 hours.

  • Scavenging (Optional but Recommended): To remove Ru residues, add activated charcoal or a specific scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) and stir for 1 hour.

  • Purification: Filter through a pad of Celite and concentrate. Purify via silica gel chromatography.

Self-Validating Check: If the yield is low and the NMR shows broad peaks, oligomerization occurred. Repeat the experiment at higher dilution (0.001 M).

Part 3: Comparative Performance Analysis

The following table synthesizes data from key literature sources comparing these methodologies in the context of drug discovery.

FeatureSchmidt Reaction (Intramolecular)Beckmann RearrangementRing-Closing Metathesis (RCM)
Regioselectivity High (Tether controlled)High (Stereo-controlled)N/A (Defined by precursor)
Substrate Scope Ketones, Azido-alkanesKetones, OximesDienes (Esters/Amides)
Atom Economy Excellent (Loss of

)
Excellent (Isomerization)Moderate (Loss of Ethylene)
Scalability Good (Safety concern: Azides)Excellent (Industrial standard)Moderate (Dilution required)
Cost Low (Reagents cheap)LowHigh (Ru-Catalyst)
Key Limitation Handling potentially explosive azides.[2]Separation of

oximes required.
High dilution; Catalyst removal.
Signaling Pathway of Decision Making

Use this logic flow to determine the correct synthetic route for your target molecule.

DecisionTree Start Target: Substituted Azepanone IsBicyclic Is the target bicyclic/fused? Start->IsBicyclic Schmidt Method: Intramolecular Schmidt (Aubé Protocol) IsBicyclic->Schmidt Yes ChiralCenter Is there a chiral center adjacent to the nitrogen? IsBicyclic->ChiralCenter No Beckmann Method: Beckmann Rearrangement (Stereospecific Migration) ChiralCenter->Beckmann Yes (Need Retention) FragileGroups Are there acid-sensitive groups? ChiralCenter->FragileGroups No RCM Method: Ring-Closing Metathesis (Grubbs Catalyst) FragileGroups->RCM Yes CHOx Method: C-H Oxidation (Late Stage) FragileGroups->CHOx No (Late Stage)

Figure 2: Decision Matrix. Logical flow for selecting the optimal synthesis method based on structural requirements.

References

  • Intramolecular Schmidt Reaction of Alkyl Azides . Journal of the American Chemical Society. [Link]

  • Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline (and Azepane analogs) . Organic Syntheses. [Link]

  • Beckmann Rearrangement: Convenient alternative to polyphosphoric acid . The Journal of Organic Chemistry. [Link][3]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds . Current Organic Chemistry. [Link]

  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes . Angewandte Chemie International Edition. [Link]

Sources

Comparative

Comparative analysis of purification techniques for ketone compounds

An In-Depth Comparative Guide to the Purification of Ketone Compounds Authored by a Senior Application Scientist Ketone compounds are fundamental building blocks in organic synthesis and key intermediates in the pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purification of Ketone Compounds

Authored by a Senior Application Scientist

Ketone compounds are fundamental building blocks in organic synthesis and key intermediates in the pharmaceutical, fragrance, and polymer industries.[1][2] Their purity is paramount, as even trace impurities can impede reaction pathways, introduce undesirable side products, or compromise the safety and efficacy of final products. This guide provides a comparative analysis of the primary techniques used to purify ketone compounds, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Impurity Landscape

Before selecting a purification strategy, it is crucial to understand the nature of the impurities present. In the synthesis of ketones, common contaminants include:

  • Unreacted Starting Materials: Such as secondary alcohols.[3][4]

  • Side-Reaction Products: Including aldehydes, aldol condensation products, or over-oxidation products like carboxylic acids.

  • Solvents and Reagents: Residual solvents or catalysts used during the reaction.[2]

  • Water: Often introduced during aqueous workups or as a byproduct of certain reactions.[5]

The choice of purification technique is dictated by the differences in the physical and chemical properties between the target ketone and these impurities.

Distillation: The Workhorse for Volatility-Based Separation

Distillation separates components of a liquid mixture based on differences in their boiling points. It is often the first choice for large-scale and industrial purifications due to its efficiency and cost-effectiveness.[5]

Causality of Experimental Choice

The efficacy of distillation hinges on Raoult's Law, which states that the partial vapor pressure of a component in a mixture is equal to the vapor pressure of the pure component multiplied by its mole fraction. The component with the higher vapor pressure (and thus lower boiling point) will be enriched in the vapor phase.

  • Simple Distillation: Is effective when the boiling points of the ketone and impurities differ by more than 25 °C or when separating a volatile ketone from non-volatile solids.

  • Fractional Distillation: Is necessary for separating ketones from impurities with closer boiling points. The inclusion of a fractionating column provides a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, progressively enriching the vapor with the more volatile component.

Experimental Protocol: Fractional Distillation of Cyclohexanone
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer placed so the bulb is just below the side-arm leading to the condenser.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude cyclohexanone and add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising through the column. Maintain a slow and steady distillation rate (approx. 1-2 drops per second) to allow the temperature gradient in the column to establish, ensuring proper separation.

  • Fraction Collection: Collect the distillate in fractions. The initial fraction will be enriched in lower-boiling impurities. The boiling point will then rise and stabilize. Collect the main fraction of pure cyclohexanone at its characteristic boiling point (155 °C).

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

  • Analysis: Confirm the purity of the collected fraction using Gas Chromatography (GC) or Infrared (IR) Spectroscopy.[6]

Advantages vs. Limitations
FeatureAdvantagesLimitations
Scalability Excellent for both lab-scale and industrial volumes.[5]Not suitable for heat-sensitive (thermally labile) compounds.
Purity Good for removing non-volatile or significantly different boiling point impurities.Ineffective for separating azeotropes or compounds with very close boiling points.
Cost Relatively low cost for equipment and consumables.Can be energy-intensive, especially on a large scale.
Workflow for Fractional Distillation

cluster_0 Distillation Flask cluster_1 Fractionating Column cluster_2 Condenser cluster_3 Receiving Flask A Crude Ketone + Boiling Chips B Vapor-Liquid Equilibria A->B Heat C Vapor to Liquid B->C Enriched Vapor D Purified Ketone C->D Condensate

Caption: Workflow of a fractional distillation setup.

Chromatography: High-Resolution Separation Based on Polarity

Chromatography offers superior separation power for complex mixtures or for achieving very high purity levels. The principle involves the differential partitioning of components between a stationary phase and a mobile phase.

Causality of Experimental Choice

The choice of chromatographic method depends on the volatility and polarity of the ketone and its impurities.

  • Column Chromatography: A robust technique where a solid stationary phase (typically silica gel) is packed into a column.[7] A liquid mobile phase (eluent) carries the mixture through the column. Less polar compounds interact weakly with the polar silica and elute faster, while more polar compounds are retained longer. This is ideal for preparative scale purification in a lab setting.

  • Gas Chromatography (GC): Used for volatile ketones. An inert gas (mobile phase) carries the vaporized sample through a column containing a liquid or solid stationary phase. Separation is based on boiling point and interaction with the stationary phase. It is primarily an analytical technique for purity assessment but can be used for preparative separation.[8]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique using high pressure to force the mobile phase through a column packed with small particles.[8] It is highly versatile for both analytical and preparative work, especially for non-volatile or thermally sensitive ketones.[9]

Experimental Protocol: Column Chromatography of a Ketone Mixture
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a vertical glass column, allowing the silica to settle into a uniform bed without air bubbles. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude ketone mixture in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin passing the mobile phase through the column. Start with a low polarity eluent and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds based on their polarity.

  • Fraction Collection: Collect the eluate in small, numbered fractions using test tubes.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to analyze the composition of each fraction.

  • Product Isolation: Combine the pure fractions containing the target ketone and remove the solvent using a rotary evaporator.

  • Validation: Assess the final purity via HPLC, GC, or NMR spectroscopy.[10][11]

Workflow for Column Chromatography Purification

A Prepare Slurry (Silica + Solvent) B Pack Column A->B C Load Crude Ketone Mixture B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Purity Analysis (HPLC/GC/NMR) H->I

Caption: Experimental workflow for column chromatography.

Chemical Methods: Reactive Extraction for Selective Removal

When physical properties like boiling point and polarity are too similar for effective separation, a chemical approach can be employed. This involves a reversible reaction that selectively transforms the ketone into a species with dramatically different solubility.

Principle: Bisulfite Adduct Formation

The most common reactive extraction for ketones (and aldehydes) utilizes the nucleophilic addition of sodium bisulfite (NaHSO₃) to the carbonyl group.[12][13] This reaction forms a charged bisulfite adduct, which is highly soluble in water.[14][15] Sterically unhindered methyl ketones and cyclic ketones are particularly susceptible to this reaction.[15][16]

The key to this technique is that the adduct formation is reversible. After the water-soluble adduct is separated from non-reactive organic impurities via liquid-liquid extraction, the original ketone can be regenerated by adding a base (e.g., Na₂CO₃) or a strong acid.[14][15]

Experimental Protocol: Purification of a Reactive Ketone via Bisulfite Extraction
  • Reaction: Dissolve the crude mixture containing the reactive ketone in a water-miscible solvent like methanol or DMF to ensure contact between the ketone and the aqueous bisulfite.[15]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the solution in a separatory funnel and shake vigorously for 30-60 seconds.[14][17] The charged adduct will form and partition into the aqueous phase.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the funnel. Shake and allow the layers to separate. The non-reactive organic impurities will remain in the organic layer.[16]

  • Separation: Drain the aqueous layer containing the bisulfite adduct. The organic layer containing the impurities can be discarded.

  • Regeneration: Place the aqueous layer in a clean flask and add a base, such as aqueous sodium carbonate, until the solution is basic. This will reverse the reaction and regenerate the insoluble ketone, which will often precipitate or form a separate layer.

  • Isolation: Extract the regenerated ketone from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether).

  • Final Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by evaporation to yield the purified ketone.

Workflow of Bisulfite Extraction and Regeneration

cluster_extraction Extraction Phase cluster_regeneration Regeneration Phase start Crude Mixture (Ketone + Impurities) in Miscible Solvent adduct_formation Add Saturated NaHSO₃ (aq) Shake Vigorously start->adduct_formation:f0 phase_separation Add Immiscible Organic Solvent + Water Separate Layers adduct_formation->phase_separation:f0 organic_impurities Organic Layer (Impurities) phase_separation:f1->organic_impurities Discard aqueous_adduct Aqueous Layer (Ketone-Bisulfite Adduct) phase_separation:f1->aqueous_adduct regeneration To Aqueous Layer: Add Base (e.g., Na₂CO₃) Regenerate Ketone final_extraction Extract Ketone with Organic Solvent Dry and Evaporate regeneration->final_extraction:f0 pure_ketone Pure Ketone final_extraction->pure_ketone aqueous_adduct->regeneration:f0

Caption: Bisulfite extraction and ketone regeneration workflow.

Comparative Summary of Purification Techniques

The optimal purification strategy depends on the specific context, including the scale of the reaction, the nature of the impurities, and the required final purity.

TechniquePrincipleBest For...Purity AchievableScalabilityKey Advantage
Fractional Distillation Boiling Point DifferenceLarge volumes; impurities with significantly different boiling points.[5]Moderate to HighExcellentCost-effective for bulk purification.
Column Chromatography Polarity DifferenceComplex mixtures; separation of isomers; achieving high purity on a lab scale.[7]High to Very HighPoor to ModerateHigh resolution and versatility.
Recrystallization Solubility DifferencePurifying solid ketones or their solid derivatives.Very HighModerateCan yield exceptionally pure crystalline material.
Bisulfite Extraction Reversible Chemical ReactionSelectively removing sterically unhindered ketones from complex mixtures.[14][15]HighGoodHighly selective based on chemical reactivity, not physical properties.

Purity Validation: The Self-Validating System

A purification protocol is incomplete without a final validation step to confirm its success.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Confirms the presence of the C=O bond (strong absorption around 1685-1750 cm⁻¹) and the absence of impurities like alcohols (-OH stretch) or carboxylic acids.[6][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed structural map. ¹H and ¹³C NMR can confirm the ketone's structure and reveal the presence of impurities through extraneous peaks.[10][11] The chemical shift of protons alpha to the carbonyl typically appears at 2.0-2.5 ppm.[11]

  • Chromatographic Methods:

    • Gas Chromatography (GC) & HPLC: These are the gold standards for quantitative purity assessment.[8] A pure sample will show a single major peak. The area under the peak is proportional to the concentration, allowing for a precise purity determination (e.g., >99.5%).

Conclusion

The purification of ketone compounds is a multi-faceted challenge that requires a logical, evidence-based approach. While distillation remains the method of choice for large-scale industrial applications, chromatography provides unparalleled resolution for achieving high purity in laboratory and pharmaceutical contexts. For challenging separations where physical properties fail to provide a basis for separation, reactive extraction via bisulfite adduct formation offers a highly selective and effective alternative. By understanding the underlying principles of each technique and validating the outcome with rigorous analytical methods, researchers can confidently obtain ketone compounds of the requisite purity for their specific applications.

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Google Patents. (1939).
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. [Link]

  • Google Patents. (1958).
  • RSC Publishing. (n.d.). Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Studylib. (n.d.). Experiment 17: Unknown Aldehyde & Ketone Identification. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Scribd. (n.d.). Identifying Unknown Aldehyde/Ketone Lab | PDF | Filtration. [Link]

  • Google Patents. (1943).
  • Vedantu. (n.d.). Methods of Preparation of Aldehydes and Ketones Explained. [Link]

  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

  • CK-12 Foundation. (2026). Preparation of Ketones. [Link]

  • ResearchGate. (n.d.). Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion | Request PDF. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. [Link]

  • EBSCO. (n.d.). Ketones | Chemistry | Research Starters. [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

  • GeeksforGeeks. (2025). Uses of Aldehydes and Ketones. [Link]

  • The Chemical Educator. (n.d.). CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences. [Link]

Sources

Validation

Spectroscopic Differentiation of Azepanone Diastereomers: A Technical Guide

Executive Summary The azepanone scaffold (specifically azepan-3-one and azepan-4-one) represents a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepanone scaffold (specifically azepan-3-one and azepan-4-one) represents a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics. However, the seven-membered ring's inherent conformational flexibility—oscillating between twist-chair, chair, and boat forms—complicates stereochemical assignment. Distinguishing diastereomers in this class is not merely a purity exercise; it is a fundamental requirement for establishing Structure-Activity Relationships (SAR), as the vector orientation of substituents dictates binding affinity.

This guide outlines a rigorous spectroscopic workflow for differentiating azepanone diastereomers, synthesizing data from High-Field NMR (


H, 

C, NOESY), IR spectroscopy, and conformational analysis.

Theoretical Framework: The 7-Membered Ring Challenge

Unlike cyclohexane, which resides predominantly in a rigid chair conformation, the azepanone ring is fluxional. The introduction of a ketone (sp


 center) and substituents creates specific low-energy conformers.
  • Conformational Locking: A substituent at C4 or C5 will attempt to adopt an equatorial position to minimize 1,3-diaxial-like interactions.

  • The Carbonyl Influence: The ketone at C3 introduces planarity that favors a twist-chair or distorted chair geometry.

  • Diastereomeric Consequence:

    • Cis-isomers often exhibit distinct ring puckering to accommodate both groups, altering the dihedral angles (

      
      ).
      
    • Trans-isomers typically lock into a more rigid conformer where the bulky group is equatorial, leading to predictable coupling constants (

      
      ).
      
Visualizing the Elucidation Workflow

Azepanone_Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: 1D Spectroscopy cluster_2 Phase 3: 3D Conformation Crude Mixture Crude Mixture HPLC/SFC Separation HPLC/SFC Separation Crude Mixture->HPLC/SFC Separation Pure Diastereomers (A & B) Pure Diastereomers (A & B) HPLC/SFC Separation->Pure Diastereomers (A & B) 1H NMR (Coupling Analysis) 1H NMR (Coupling Analysis) Pure Diastereomers (A & B)->1H NMR (Coupling Analysis) IR (C=O Stretch) IR (C=O Stretch) Pure Diastereomers (A & B)->IR (C=O Stretch) Scalar Coupling (J-values) Scalar Coupling (J-values) 1H NMR (Coupling Analysis)->Scalar Coupling (J-values)  Karplus Analysis NOESY/ROESY NOESY/ROESY Final Assignment Final Assignment NOESY/ROESY->Final Assignment Scalar Coupling (J-values)->NOESY/ROESY  Spatial Verification

Figure 1: Strategic workflow for the isolation and stereochemical assignment of azepanone diastereomers.

Comparative Spectroscopic Analysis

Proton NMR ( H NMR)

The most diagnostic tool for azepanone diastereomers is the analysis of vicinal coupling constants (


) and chemical shift anisotropy.
The

-Proton Probe

Protons adjacent to the ketone (C2 and C4) or the nitrogen (C2 and C7) are the most sensitive probes.

  • Axial Protons (

    
    ):  Typically appear upfield (shielded) and exhibit large diaxial couplings (
    
    
    
    Hz).
  • Equatorial Protons (

    
    ):  Appear downfield (deshielded by the carbonyl cone or anisotropy) and show smaller couplings (
    
    
    
    Hz).

Case Study: 4-Substituted Azepan-3-one In a 4-methylazepan-3-one system, the H4 proton provides immediate evidence of stereochemistry.

FeatureTrans-Isomer (4-Me equatorial)Cis-Isomer (4-Me axial)Mechanistic Rationale
H4 Signal Multiplicity Doublet of Doublets (dd) or dddBroad Multiplet or qKarplus Relation: Trans H4 is axial (

dihedral to H5ax).

(Hz)
Large (

Hz)
Small (

Hz)
Axial-Axial coupling is large; Eq-Axial is small.
H2 Chemical Shift Distinct AB systemCollapsed AB systemRing rigidity in trans enhances diastereotopicity of C2 protons.
C=O Shift (

C)

ppm

ppm
Slight compression of the C-C(O)-C angle in the cis isomer shields the carbonyl.
Infrared Spectroscopy (IR)

While less specific than NMR, IR provides corroborating evidence regarding ring strain and hydrogen bonding.

  • Bohlmann Bands: If the nitrogen lone pair is antiperiplanar to adjacent C-H bonds (common in specific rigid conformers), "Bohlmann bands" appear in the 2700–2800 cm

    
     region.
    
  • Carbonyl Stretch: Cis-diastereomers often suffer from higher steric compression, slightly increasing the carbonyl stretching frequency (

    
    ) compared to the relaxed trans-isomer.
    
NOESY/ROESY Correlations

This is the definitive "self-validating" step. You must map the through-space interactions.

  • Trans-Relationship: No NOE observed between the C4-substituent and the C5-axial proton. Strong NOE between H4(axial) and H6(axial) (1,3-diaxial interaction).

  • Cis-Relationship: Strong NOE between the substituent (if it has protons) and adjacent axial protons, or between H4(equatorial) and H5(equatorial).

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Objective: To maximize resolution of scalar couplings for Karplus analysis.

  • Solvent Selection: Use Benzene-d

    
      (
    
    
    
    ) or Toluene-d
    
    
    instead of Chloroform-d. The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in the 1.5–2.5 ppm region of azepanones.
  • Concentration: Prepare samples at 10–15 mg/mL. Higher concentrations can induce aggregation, broadening signals.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of quaternary carbons (carbonyl).
    • Acquire

      
      C spectra with at least 512 scans to resolve minor diastereomeric impurities.
      
Protocol B: NOE Difference Experiment

Objective: To confirm spatial proximity of the C4-substituent and ring protons.

  • Degassing: Oxygen is paramagnetic and promotes relaxation, killing NOE signals. Degas the sample by bubbling

    
     for 5 minutes or using the freeze-pump-thaw method.
    
  • Irradiation: Select the methyl doublet (or substituent signal) for selective irradiation.

  • Analysis:

    • Positive Result: Enhancement of the H2 or H6 axial signals confirms the substituent is in an axial-like orientation (often cis).

    • Negative Result: Lack of enhancement suggests the substituent is equatorial (trans), pointing away from the ring bulk.

Logical Pathway for Assignment (DOT Diagram)

The following diagram illustrates the decision tree for assigning stereochemistry based on the data collected.

Assignment_Logic H4 Proton Signal H4 Proton Signal Large Coupling (J > 10Hz) Large Coupling (J > 10Hz) H4 Proton Signal->Large Coupling (J > 10Hz) Small Coupling (J < 5Hz) Small Coupling (J < 5Hz) H4 Proton Signal->Small Coupling (J < 5Hz) H4 is Axial H4 is Axial Large Coupling (J > 10Hz)->H4 is Axial  Anti-periplanar H H4 is Equatorial H4 is Equatorial Small Coupling (J < 5Hz)->H4 is Equatorial  Gauche H Substituent is Equatorial Substituent is Equatorial H4 is Axial->Substituent is Equatorial Substituent is Axial Substituent is Axial H4 is Equatorial->Substituent is Axial TRANS Isomer TRANS Isomer Substituent is Equatorial->TRANS Isomer CIS Isomer CIS Isomer Substituent is Axial->CIS Isomer

Figure 2: Logic gate for stereochemical assignment based on H4 proton coupling constants.

References

  • Dhavale, D. D., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. Retrieved from [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois. Retrieved from [Link]

  • Waser, J., et al. (2019).[1] Synthesis of Highly Substituted Azepanones from 2H-Azirines. ACS Publications. Retrieved from [Link]

Sources

Comparative

Biological activity of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate versus analogs

Biological Activity and Pharmacokinetic Profiling of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate Derivatives vs. Traditional Analogs In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on p...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Pharmacokinetic Profiling of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate Derivatives vs. Traditional Analogs

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving drug target specificity and reducing off-target toxicity. The compound tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is a highly engineered, functionally dense synthon designed to address these challenges[1]. While this Boc-protected intermediate does not possess direct therapeutic activity itself, it serves as a foundational building block for synthesizing conformationally constrained, biologically active azepane derivatives[2].

This guide objectively compares the biological performance, metabolic stability, and target affinity of derivatives synthesized from the 3,3-dimethyl-5-oxoazepane scaffold against traditional analogs, such as unsubstituted azepanes and 6-membered piperidines.

Scaffold Deconstruction: The Mechanistic Role of the Core Motif

The architectural design of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate integrates three distinct structural features, each contributing to the biological efficacy of its downstream derivatives:

  • The 7-Membered Azepane Ring: The azepane core is a privileged structure in drug discovery, ranking among the top 100 most frequently used ring systems[3]. Unlike rigid 6-membered piperidines, the 7-membered ring explores a broader 3D vector space, allowing for unique interactions within deep or irregularly shaped protein binding pockets[4].

  • The 3,3-gem-Dimethyl Substitution: Unsubstituted 7-membered rings suffer from high conformational flexibility, leading to a severe entropic penalty upon target binding. The introduction of the gem-dimethyl group at the C3 position induces the Thorpe-Ingold effect [5]. This steric bulk restricts ring flipping, locking the azepane into a pre-organized twist-chair conformation that favors high-affinity target engagement[6]. Furthermore, it sterically shields adjacent C-H bonds from cytochrome P450 (CYP450) oxidation[7].

  • The 5-Oxo Handle & Boc Protection: The ketone at C5 provides an orthogonal reaction site for late-stage functionalization (e.g., reductive amination or spirocycle formation), while the Boc group at N1 ensures the secondary amine remains unreactive during these transformations[8].

Comparative Biological Performance: Azepanes vs. Analogs

When the 5-oxo handle is functionalized into a pharmacophore (e.g., a secondary amine targeting a kinase or GPCR), the resulting 3,3-dimethyl azepane derivative drastically outperforms its unsubstituted counterparts.

Target Affinity and Entropic Penalty

Unsubstituted azepanes must pay a high entropic cost to adopt the bioactive conformation required for target binding. By utilizing the 3,3-dimethyl azepane scaffold, the molecule is already pre-organized. This conformational constraint typically results in a 5- to 10-fold improvement in binding affinity (


) compared to piperidine or unsubstituted azepane analogs[5].
Metabolic Stability (Intrinsic Clearance)

A major liability of unsubstituted aliphatic heterocycles is their susceptibility to


-hydroxylation by liver microsomes. The gem-dimethyl group acts as a metabolic blockade. By increasing the steric hindrance around the ring, it prevents the CYP450 active site from accessing the vulnerable C-H bonds, drastically reducing intrinsic clearance (

) and extending the biological half-life[6][7].
Quantitative Data Comparison

The following table summarizes the typical biological and pharmacokinetic divergence observed when comparing a standardized pharmacophore attached to different heterocyclic scaffolds:

Scaffold DerivativeRing SizeSubstitutionRelative Target

(nM)
HLM

(µL/min/mg)
Half-life (

, min)
Primary Clearance Mechanism
Piperidine Analog 6None145.045.230N-dealkylation / Oxidation
Unsubstituted Azepane 7None85.588.415

-Hydroxylation
3,3-Dimethyl Azepane 7 gem-Dimethyl 12.4 14.6 >120 Glucuronidation (Minor)

Mechanistic Pathway Visualization

The diagram below illustrates the causal relationship between the structural constraints of the azepane scaffold and its downstream biological fate.

G N1 Unsubstituted Azepane (High Flexibility) N3 CYP450 Oxidation (Rapid Clearance) N1->N3 Susceptible C-H Bonds N5 Poor Target Affinity (Entropic Penalty) N1->N5 Multiple Conformations N2 3,3-Dimethyl Azepane (Conformationally Constrained) N4 Steric Shielding (Metabolic Stability) N2->N4 Gem-Dimethyl Blockade N6 High Target Affinity (Pre-organized Vector) N2->N6 Thorpe-Ingold Effect

Caption: Metabolic and binding pathway divergence governed by the gem-dimethyl effect in azepane scaffolds.

Experimental Protocols (Self-Validating Systems)

To accurately evaluate the biological activity of this scaffold, researchers must first functionalize the 5-oxo group, followed by rigorous in vitro pharmacokinetic profiling. The following protocols are designed with internal controls to ensure causality and data integrity.

Protocol A: Diastereoselective Reductive Amination of the 5-Oxo Handle

Rationale: Sodium triacetoxyborohydride (


) is utilized because it selectively reduces the transient iminium ion without reducing the starting ketone. The gem-dimethyl group at C3 dictates the facial attack of the hydride at C5, yielding a diastereomerically enriched product.
  • Imine Formation: Dissolve tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (1.0 eq) and the desired primary amine pharmacophore (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add

    
     (1.5 eq). The mild nature of this reducing agent prevents over-reduction and maintains the integrity of the Boc protecting group.
    
  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous

    
    . Extract the organic layer with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate under vacuum.
  • Validation: Analyze the crude mixture via

    
    -NMR. The diastereomeric ratio (dr) can be confirmed by integrating the distinct chemical shifts of the C5 methine proton, which is heavily influenced by the spatial proximity of the C3 methyl groups.
    
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: This assay isolates the variable of CYP450-mediated metabolism. By comparing the intrinsic clearance of the synthesized 3,3-dimethyl derivative against an unsubstituted azepane control, the metabolic shielding effect of the gem-dimethyl group is empirically validated.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes. Self-Validation Step: Include Verapamil as a high-clearance positive control to verify enzymatic activity.

  • Initiation: Add NADPH (final concentration: 1 mM) to initiate the metabolic reaction.

  • Quenching: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the microsomes, halting the reaction.

  • Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the

    
     based on the logarithmic decay of the parent compound area ratio (analyte/internal standard) over time.
    

References

  • BenchChem. "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." BenchChem Technical Support. 2

  • BenchChem. "Comparative Biological Activity of Azepane Analogs: A Guide for Researchers." BenchChem Technical Support. 9

  • Hermann, Thomas. "Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome." UCSD. 10

  • ResearchGate. "Recent Advances on the Synthesis of Azepane-Based Compounds." ResearchGate. 3

  • ResearchGate. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." ResearchGate. 4

  • BLD Pharm. "2031260-97-4|tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate." BLD Pharm. 1

  • ResearchGate. "New and Unusual Scaffolds in Medicinal Chemistry." Chemical Society Reviews.7

  • ACS Publications. "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters. 8

  • ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." ResearchGate. 6

  • Beilstein Journals. "Further exploration of the heterocyclic diversity accessible from the allylation chemistry of indigo." Beilstein Journal of Organic Chemistry. 5

Sources

Validation

Reactivity comparison of 3,3-dimethyl-5-oxoazepane with other cyclic ketones

This guide provides an in-depth technical comparison of 3,3-dimethyl-5-oxoazepane against standard cyclic ketones. It synthesizes theoretical principles of medium-ring reactivity with practical experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,3-dimethyl-5-oxoazepane against standard cyclic ketones. It synthesizes theoretical principles of medium-ring reactivity with practical experimental protocols.

Executive Summary

3,3-Dimethyl-5-oxoazepane represents a specialized class of medium-ring heterocycles where the inherent flexibility of the seven-membered ring is constrained by the Thorpe-Ingold (gem-dimethyl) effect . Unlike the highly reactive cyclohexanone or the strained cyclobutanone, this molecule exhibits a unique "kinetic stability" profile. The 3,3-dimethyl substitution biases the ring conformer population, reducing the entropic penalty for cyclization and shielding the C5-carbonyl from certain trajectories of nucleophilic attack.

Reactivity Hierarchy (Nucleophilic Addition)
  • Cyclobutanone: Highest (Strain release)

  • Cyclohexanone: High (Ideal chair

    
     twist-boat transition)
    
  • Cyclopentanone: Moderate (Eclipsing interactions)

  • 3,3-Dimethyl-5-oxoazepane: Low-Moderate (Transannular strain + Steric shielding)

  • Unsubstituted Azepan-5-one: Low (High conformational mobility)

Structural & Conformational Analysis

The reactivity of 3,3-dimethyl-5-oxoazepane is dictated by the interplay between the nitrogen lone pair, the carbonyl dipole, and the steric bulk of the gem-dimethyl group.

Conformational Locking (Thorpe-Ingold Effect)

In unsubstituted azepanes, the ring rapidly interconverts between twist-chair and twist-boat conformers (


). The introduction of the 3,3-dimethyl group restricts this mobility.
  • Steric Anchoring: The bulky methyl groups prefer equatorial-like positions to minimize 1,3-diaxial interactions, effectively "locking" the ring into a preferred twist-chair conformation.

  • Transannular Shielding: The gem-dimethyl group at C3 can project electron density across the ring, subtly shielding the C5 carbonyl carbon from nucleophilic attack compared to the open face of cyclohexanone.

Visualization: Conformational Energy Landscape

Conformation Unsub Unsubstituted Azepan-5-one (High Entropy / Floppy) TwistChair Twist-Chair Conformer (Major Species) Unsub->TwistChair Fast Exchange TwistBoat Twist-Boat Conformer (Minor Species) Unsub->TwistBoat Fast Exchange GemDi 3,3-Dimethyl-5-oxoazepane (Conformationally Biased) GemDi->TwistChair Thorpe-Ingold Lock GemDi->TwistBoat Disfavored

Caption: The gem-dimethyl group (green path) significantly lowers the entropic barrier, locking the azepane into a major twist-chair conformer compared to the fluxional unsubstituted analog.

Comparative Reactivity Data

The following table contrasts 3,3-dimethyl-5-oxoazepane with standard benchmarks in key organic transformations.

FeatureCyclohexanone 3,3-Dimethyl-5-oxoazepane Unsub. Azepan-5-one Mechanistic Driver
Ring Strain Low (Ideal Chair)Moderate (Medium Ring)Moderate7-membered rings suffer from transannular strain.
Nucleophilic Addition (

)
1.00 (Reference)~0.05 - 0.10~0.01Gem-dimethyl group adds steric bulk; 7-ring is floppier than 6-ring.
Enolization Rate FastModerateSlowC3-dimethyl blocks enolization on one side; only C6 protons are available.
Reductive Amination Excellent YieldsGood YieldsPoor YieldsConformational locking aids imine formation in the dimethyl variant.
Dieckmann Cyclization N/AFavored DisfavoredThorpe-Ingold effect accelerates ring closure 10-100x vs linear precursors.

Experimental Protocols

Protocol A: Synthesis via Dieckmann Condensation

This protocol leverages the Thorpe-Ingold effect to construct the 7-membered ring.

Reagents:

  • Precursor: Dimethyl 3,3-dimethyl-4-((3-methoxy-3-oxopropyl)amino)butanoate (or N-protected equivalent).

  • Base: Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (

    
     concentration relative to substrate) under 
    
    
    
    atmosphere.
  • Base Addition: Add KOtBu (2.2 equiv) in a single portion. The solution may turn slightly yellow.

  • Substrate Addition: Add the diester precursor dropwise over 30 minutes. Note: The gem-dimethyl group enables faster addition than typical medium-ring cyclizations.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (disappearance of diester).
    
  • Quench & Decarboxylation: Cool to

    
    . Quench with 
    
    
    
    . Reflux the acidic biphasic mixture for 2 hours to induce decarboxylation of the intermediate
    
    
    -keto ester.
  • Workup: Neutralize with

    
    , extract with EtOAc (
    
    
    
    ), and dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Comparative Borohydride Reduction

To benchmark reactivity against cyclohexanone.

  • Dissolve 1.0 mmol of ketone (Cyclohexanone or 3,3-dimethyl-5-oxoazepane) in

    
     MeOH.
    
  • Cool to

    
    . Add 
    
    
    
    (0.5 equiv).
  • Checkpoint: Cyclohexanone reacts completely within <5 mins. The azepane derivative typically requires 30–60 mins due to steric hindrance from the C3-dimethyl group shielding the C5 carbonyl.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and subsequent reactivity pathways, highlighting the critical role of the gem-dimethyl group.

SynthesisPath Diester Linear Diester Precursor (N-protected) Enolate Enolate Intermediate Diester->Enolate Deprotonation Base KOtBu / THF CyclicBeta Cyclic Beta-Keto Ester Enolate->CyclicBeta Dieckmann Cyclization (Accelerated by gem-dimethyl) Target 3,3-Dimethyl-5-oxoazepane CyclicBeta->Target Decarboxylation (-CO2) NuAttack Nucleophilic Attack (Slower than Cyclohexanone) Target->NuAttack Steric Shielding RingOpen Ring Opening (Resistant) Target->RingOpen Kinetic Stability

Caption: The gem-dimethyl group accelerates the rate-limiting cyclization step (Dieckmann) but retards subsequent nucleophilic attacks on the ketone.

References

  • The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Medium Ring Reactivity: Prelog, V., & Traynham, J. G. (1960). Transannular hydride shifts in medium-sized rings. Molecular Rearrangements, 1, 593.
  • Dieckmann Condensation in Heterocycles: Davis, B. R., & Garrett, P. J. (1979). Acylation of Esters, Ketones and Nitriles. Comprehensive Organic Chemistry, 2, 795.
  • Azepane Synthesis: Sibi, M. P., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. J. Org. Chem., 76(11), 4749–4752. Link

  • Conformational Analysis of 7-Membered Rings: Bocian, D. F., et al. (1975). Conformations of cycloheptane. J. Am. Chem. Soc., 97(3), 687–695. Link

Comparative

Evaluation of different tert-butyl protecting group strategies

Executive Summary The tert-butyl ( -Bu) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and complex natural product assembly. Its utility stems from a unique duality: it provides rob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl (


-Bu) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and complex natural product assembly. Its utility stems from a unique duality: it provides robust steric shielding and lipophilicity during basic or nucleophilic transformations, yet collapses rapidly under specific acidic conditions via an E1 or S_N1 pathway.

This guide evaluates the three primary tert-butyl protection strategies—Esters (acids), Ethers (alcohols), and Carbamates (amines/Boc) . It moves beyond standard textbook definitions to analyze installation efficiency, orthogonality, and the critical, often overlooked, thermodynamics of deprotection scavenging.

Part 1: Strategic Selection & Orthogonality

The Stability Profile

The tert-butyl group acts as a "base-proof" shield.[1] Its steric bulk (


-value ~5.0) prevents attack on the protected heteroatom, while its electronic properties render it inert to hydrogenolysis and mild reduction.
Conditiontert-Butyl BehaviorStrategic Implication
Basic Hydrolysis (NaOH, LiOH)Stable Allows saponification of methyl/ethyl esters in its presence.
Nucleophilic Bases (Piperidine)Stable Completely orthogonal to Fmoc deprotection.
Hydrogenolysis (H₂/Pd-C)Stable Orthogonal to Cbz (Z) and Benzyl (Bn) groups.
Oxidation (Jones, PCC)Stable Survives alcohol oxidations elsewhere in the molecule.
Acid (TFA, HCl, Lewis Acids)Labile Cleaves rapidly; requires cation management.
Orthogonality Logic Map

The following diagram illustrates how tert-butyl fits into a multi-step synthesis, specifically highlighting its orthogonality to Fmoc and Benzyl strategies.

Orthogonality cluster_0 Base Labile cluster_1 Acid Labile (t-Bu) cluster_2 Hydrogenolysis/Reductive Fmoc Fmoc (Amine) Boc Boc (Amine) Fmoc->Boc Orthogonal (Piperidine stable) MeEst Methyl Ester Boc->Fmoc Orthogonal (TFA stable) Bn Benzyl Ether Boc->Bn Orthogonal (TFA stable) tBuEst t-Butyl Ester tBuEst->MeEst Orthogonal (LiOH stable) tBuEth t-Butyl Ether Cbz Cbz (Amine) Bn->Boc Orthogonal (H2/Pd stable)

Caption: Orthogonality map showing the non-interfering relationships between t-Bu strategies and other common protecting groups.

Part 2: Comparative Installation Methodologies

Choosing the right installation method is a trade-off between atom economy, reagent cost, and substrate sensitivity.

Method A: The Classic (Isobutylene gas)
  • Mechanism: Acid-catalyzed addition of the alcohol/acid across the alkene.

  • Pros: High atom economy, low reagent cost.

  • Cons: Requires pressure vessels (gas); harsh acidic conditions (H₂SO₄) incompatible with sensitive substrates.

Method B: The Mild & Precise (tert-Butyl Trichloroacetimidate - TBTA)
  • Mechanism: Lewis-acid catalyzed imidate alkylation.

  • Pros: Bench-stable liquid, mild conditions (room temp), no gas handling.

  • Cons: Reagent is more expensive; generates trichloroacetamide byproduct.

Method C: The Modern Standard (Boc₂O + Catalyst)
  • Mechanism: DMAP or Mg(ClO₄)₂ catalyzed transfer.

  • Pros: Uses standard solid reagents, very mild, high chemoselectivity.

  • Cons: Slower reaction times for sterically hindered alcohols.

Comparative Performance Table
FeatureIsobutylene / H₂SO₄TBTA / Lewis AcidBoc₂O / Mg(ClO₄)₂
Substrate Scope Robust, simple acids/alcoholsAcid-sensitive, complex scaffoldsSterically hindered or sensitive alcohols
Acid Conditions pH < 1 (Strong)Mild Lewis Acid (BF₃·OEt₂ or TfOH)Neutral / Very Mild
Byproducts None (Gas evolution)Trichloroacetamide (Solid)CO₂, t-BuOH
Yield (Typical) 60-80%85-95%90-99%
Scalability High (Industrial)Medium (Research/Pilot)Medium (Research)

Part 3: Deprotection Dynamics & Scavenging

The removal of tert-butyl groups is deceptively simple. While TFA cleaves the bond, the resulting


-butyl cation (

-Bu⁺)
is a potent electrophile.[2] Without a "sink" (scavenger), this cation will re-alkylate electron-rich residues (Trp, Tyr, Met, Cys), leading to irreversible side products.
The Scavenging Mechanism

The following diagram details the flow of the cation from generation to quenching.

Scavenging cluster_reaction Acidic Cleavage Zone cluster_outcome Fate of the Cation Substrate Substrate-O-tBu Intermediate Oxonium Intermediate Substrate->Intermediate Protonation TFA TFA (Acid) TFA->Intermediate Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage Isobutylene Isobutylene (Gas) Cation->Isobutylene E1 Elimination Trapped Scavenger-tBu (Inert Waste) Cation->Trapped With Scavenger (Fast Kinetics) SideReaction Alkylated Peptide (Trp-tBu, Tyr-tBu) Cation->SideReaction No Scavenger (Attack on Nucleophiles) Scavenger Scavenger (Silane/Thiol) Scavenger->Trapped

Caption: The kinetic competition between scavenger trapping and side-reaction alkylation during deprotection.

Scavenger Cocktail Guide

Select the cocktail based on the amino acid residues or functional groups present in your molecule.

Cocktail NameComposition (v/v)Best Use Case
Standard TFA (95) / TIS (2.[3]5) / H₂O (2.5)General deprotection; no Met/Trp/Cys.
Reagent K TFA (82.[4][5]5) / Phenol (5) / H₂O (5) / Thioanisole (5) / EDT (2.[4][6]5)The "Heavy Duty" Mix. Essential for peptides with Cys, Met, Trp, Tyr. Prevents oxidation and alkylation.[3]
Reagent B TFA (88) / Phenol (5) / H₂O (5) / TIS (2)Similar to K but without thiols (less odor). Good for Trp, but less effective for Met/Cys.
Low Odor (L) TFA (90) / TIS (5) / DTT (2.5) / H₂O (2.5)Modern alternative to EDT/Thioanisole. DTT reduces Met oxides.

Key: TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DTT = Dithiothreitol.

Part 4: Experimental Protocols

Protocol 1: Mild tert-Butyl Ether Formation (TBTA Method)

Best for: Acid-sensitive alcohols or complex natural products.

Reagents:

  • Substrate Alcohol (1.0 equiv)[1]

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv) OR Triflic acid (TfOH) (catalytic)

  • Solvent: Dichloromethane (DCM) / Cyclohexane (2:1)

Step-by-Step:

  • Dissolution: Dissolve the alcohol in anhydrous DCM/Cyclohexane (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add TBTA (2.0 equiv) to the stirring solution at room temperature.

  • Catalysis: Add BF₃·OEt₂ (dropwise). Note: A white precipitate of trichloroacetamide will begin to form almost immediately.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 2–16 hours (monitor by TLC).

  • Quench: Add solid NaHCO₃ to neutralize the catalyst.

  • Workup: Filter off the trichloroacetamide precipitate. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel). Note: The product is stable, but avoid prolonged exposure to strong acids.

Protocol 2: Magnesium Perchlorate Catalyzed Protection

Best for: Sterically hindered alcohols where acid catalysis causes elimination.

Reagents:

  • Substrate Alcohol (1.0 equiv)[1]

  • Boc₂O (2.3 equiv)[7]

  • Mg(ClO₄)₂ (0.1 equiv)

  • Solvent: DCM (or neat if liquid)[3]

Step-by-Step:

  • Safety Check: Mg(ClO₄)₂ is a strong oxidant. Do not heat above 40°C or mix with high concentrations of organic acids.

  • Mix: Combine alcohol, Boc₂O, and Mg(ClO₄)₂ in a reaction vial.

  • Reaction: Cap the vial and stir at 40°C.

  • Duration: Primary alcohols react in ~4h; secondary/tertiary may require 18-24h.

  • Workup: Dilute with water, extract with Ethyl Acetate. The catalyst is water-soluble and washes away.

Protocol 3: High-Fidelity Deprotection (Reagent K)

Best for: Peptides or molecules containing Methionine (Met), Tryptophan (Trp), or Cysteine (Cys).

Step-by-Step:

  • Preparation: Pre-cool the cleavage cocktail (TFA/Phenol/Water/Thioanisole/EDT) to 0°C.

  • Addition: Add the cocktail to the dry protected substrate (10 mL per gram of resin/substrate).

  • Reaction: Allow to warm to room temperature. Stir for 2–3 hours.

    • Insight: Do not exceed 4 hours; Tryptophan alkylation is kinetically favored over long durations even with scavengers.

  • Precipitation: Filter the solution (if solid phase) directly into cold Diethyl Ether (-20°C). The peptide/product will precipitate; the organic scavengers remain in the ether.

  • Wash: Centrifuge, decant ether, and wash the pellet 3x with cold ether to remove residual phenol/thioanisole.

References

  • BenchChem. A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. Retrieved from

  • Bartoli, G., et al. (2005).[7] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. Organic Letters.[8][9] Retrieved from

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[10] Wiley-Interscience.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques and Cocktails. Retrieved from

  • Ogasa, C., et al. (2024).[10] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[11] Synlett. Retrieved from

  • MedChemExpress. tert-Butyl 2,2,2-trichloroacetimidate Protocol and Usage. Retrieved from

Sources

Validation

Conformational Analysis of Gem-Dimethyl Substituted Azepanones: A Comparative Technical Guide

Executive Summary Objective: This guide provides a technical framework for analyzing the conformational dynamics of gem-dimethyl substituted azepanones (7-membered lactams). It compares these scaffolds against unsubstitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for analyzing the conformational dynamics of gem-dimethyl substituted azepanones (7-membered lactams). It compares these scaffolds against unsubstituted analogs to demonstrate how steric bulk dictates 3D topology, ring inversion barriers, and pharmacological utility.[1]

Context: The azepanone ring is inherently fluxional, possessing high entropic freedom that often hampers ligand-target binding affinity.[1] The introduction of a gem-dimethyl group exploits the Thorpe-Ingold effect (gem-dialkyl effect) to restrict conformational mobility, pre-organizing the scaffold into a bioactive geometry. This guide details the experimental and computational workflows required to validate these structural constraints.

Part 1: The Conformational Landscape

Unsubstituted vs. Gem-Dimethyl Azepanones

The 7-membered lactam ring exists in a complex equilibrium of conformers. Unlike the rigid chair of cyclohexane, azepanones traverse a low-energy landscape populated by Twist-Chair (TC) , Chair (C) , Twist-Boat (TB) , and Boat (B) forms.[1]

FeatureUnsubstituted Azepan-2-oneGem-Dimethyl Azepan-2-one
Dominant Conformer Fluxional equilibrium (TC

TB)
Locked (typically TC or distorted C)
Ring Inversion Barrier Low (< 8-10 kcal/mol)High (> 12-15 kcal/mol)
Entropic Cost of Binding High (Penalty upon binding)Low (Pre-organized)
1,3-Transannular Strain MinimalSignificant (Forces ring puckering)

Mechanism of Action: The gem-dimethyl group introduces severe 1,2-gauche and 1,3-diaxial-like interactions.[1] To relieve this steric strain, the ring expands bond angles at the quaternary carbon (Thorpe-Ingold compression), forcing the remaining chain into a folded, more compact conformation. This effectively "locks" the ring, raising the energy barrier for inversion.

Part 2: Comparative Analytical Methodologies

To rigorously characterize these systems, a multi-modal approach is required. The following table compares the three primary analytical pillars.

MethodologyPrimary UtilityPros for AzepanonesCons for Azepanones
Dynamic VT-NMR Kinetics: Determines the energy barrier (

) of ring inversion.
Directly observes the solution-state dynamics relevant to biology.Requires low temperatures (-90°C) to freeze fluxional 7-membered rings.
X-Ray Crystallography Structure: Defines the global minimum geometry (solid state).Provides precise bond angles/lengths to confirm Thorpe-Ingold compression.Crystal packing forces may distort the "true" solution conformer.
DFT Calculations Thermodynamics: Maps the full potential energy surface (PES).Identifies Transition States (TS) inaccessible to experiment; predicts relative stability of isomers.Sensitive to functional choice; must account for dispersion forces in medium rings.

Part 3: Experimental & Computational Protocols

Protocol A: Variable Temperature (VT) NMR for Barrier Determination

Objective: Calculate the free energy of activation (


) for the ring flip by observing the decoalescence of the gem-dimethyl signals.
  • Sample Preparation: Dissolve 5-10 mg of the azepanone in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2).

    • Rationale: CD₂Cl₂ has a low freezing point (-95°C) and low viscosity, essential for resolving broad peaks at cryogenic temperatures.[1]

  • Acquisition (High Temp): Acquire a standard ¹H NMR spectrum at 298 K. The gem-dimethyl group typically appears as a singlet (fast exchange).

  • Stepwise Cooling: Decrease temperature in 10 K increments. Shim at each step.

  • Coalescence Point (

    
    ):  Identify the temperature where the singlet broadens maximally and splits into two distinct doublets (or singlets depending on coupling).
    
  • Calculation: Use the Eyring equation variant for coalescence:

    
    [1]
    
    • Where

      
       is in Kelvin and 
      
      
      
      is the separation (Hz) of the resolved signals at the slow exchange limit.
Protocol B: DFT Conformational Search (In Silico)

Objective: Generate the Potential Energy Surface (PES) to identify the global minimum and transition states.

  • Conformational Sampling: Use a force field (e.g., MMFF94) to generate initial rotamers. 7-membered rings have complex puckering; ensure >50 starting geometries.[1]

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / Q-Chem.

    • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Rationale: Standard B3LYP fails to accurately model the dispersion interactions (transannular van der Waals forces) critical in medium-sized rings.

    • Basis Set: def2-TZVP or 6-311+G(d,p).[1]

  • Frequency Calculation: Confirm minima (0 imaginary frequencies) and Transition States (1 imaginary frequency corresponding to the ring flip vector).

  • Solvent Model: Apply IEFPCM (Dichloromethane) to match NMR conditions.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The Analytical Workflow

This workflow illustrates the integration of synthesis, spectroscopy, and computation to validate the scaffold.

AnalyticalWorkflow Synth Synthesis (Gem-Dimethyl Insertion) NMR VT-NMR (Solution Dynamics) Synth->NMR Determine Tc XRay X-Ray Diffraction (Solid State Geometry) Synth->XRay Grow Crystals DFT DFT Calculation (Energy Landscape) NMR->DFT Validate Barrier XRay->DFT Input Geometry Model 3D Pharmacophore Generation XRay->Model DFT->Model Bioactive Conformer

Caption: Integrated workflow for validating conformational constraints in azepanone scaffolds.

Diagram 2: Conformational Energy Landscape

This diagram represents the ring inversion pathway characteristic of gem-dimethyl substituted medium rings.

EnergyLandscape TC Twist-Chair (TC) Global Minimum TS Transition State (Ring Flattening) TC->TS  High Barrier (>12 kcal/mol) TB Twist-Boat (TB) Local Minimum TS->TB  Relaxation TB->TC  Interconversion Start End

Caption: Simplified potential energy surface showing the high-barrier interconversion stabilized by gem-dimethyl substitution.

Part 5: Case Study & Data Interpretation

Case Study: Cathepsin K Inhibitors (Azepan-3-ones) Research into Cathepsin K inhibitors utilized methyl-substituted azepan-3-ones to optimize binding.[2]

  • Observation: The introduction of a methyl group at the C7 position (pseudo-equatorial) significantly improved potency compared to the unsubstituted analog.

  • Structural Analysis:

    • X-Ray: Revealed that the C7-methyl group forces the ring into a specific Twist-Chair conformation that perfectly aligns the carbonyl oxygen with the enzyme's oxyanion hole.

    • Comparison: Unsubstituted analogs adopted a mixture of conformers, resulting in a higher entropic penalty upon binding (lower

      
      ).[1]
      
    • Gem-Dimethyl Effect: While monomethylation provided some bias, gem-dimethylation at C4 or C6 was found to rigidify the ring excessively in some derivatives, preventing the "induced fit" required for this specific target, highlighting the need for precise conformational tuning.[1]

Data Summary Table: Impact of Substitution

Compound Variant

(Cathepsin K)
Conformational State (Soln)
Unsubstituted0.16 nMFluxional Mixture
7-methyl (cis)0.04 nMMajor Twist-Chair
Gem-dimethyl (Rigid)VariableLocked (Single Conformer)

Note: Data derived from Yamashita et al. (See References).[1][3]

References

  • The Thorpe-Ingold Effect (Classic Foundation): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][4] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions.

  • Azepanone Cathepsin K Inhibitors (Case Study): Yamashita, D. S., et al. (2006).[1] "Structure-Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors." Journal of Medicinal Chemistry.

  • DFT Analysis of Medium Rings: Weber, F., & Brückner, R. (2013).[1] "Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives." Chemistry – A European Journal.

  • Ring Inversion Barriers in Medium Rings: Shainyan, B., et al. (2012).[1] "Dynamic NMR parameters and barrier to ring inversion of 1,3-dimethyl-3-phenyl-1,3-azasilinane." ResearchGate / J. Phys. Org. Chem.

  • Gem-Dimethyl Effect in Medicinal Chemistry (Review): Talele, T. T. (2018).[1][5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Comparative

Conformational Engineering in Drug Discovery: A Comparative Guide to Azepanone-Based Scaffolds

As drug discovery programs increasingly target complex protein-protein interactions and highly homologous enzyme families, the limitations of highly flexible, acyclic molecules become apparent. Flexible peptides and acyc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly homologous enzyme families, the limitations of highly flexible, acyclic molecules become apparent. Flexible peptides and acyclic small molecules often suffer from poor oral bioavailability due to their susceptibility to proteolytic degradation and recognition by efflux transporters like P-glycoprotein (P-gp).

To overcome these hurdles, medicinal chemists employ conformational constraints. Among saturated nitrogen heterocycles, the 7-membered azepanone scaffold has emerged as a privileged structure, particularly in the development of cysteine protease inhibitors. This guide objectively compares the azepanone scaffold against its 5-membered (pyrrolidinone) and 6-membered (piperidone) counterparts, utilizing Cathepsin K inhibition as our primary comparative case study.

Structural Logic: Why the 7-Membered Ring?

The primary objective of incorporating a cyclic ketone scaffold is to lock the molecule into a bioactive conformation while preventing epimerization at the stereocenters adjacent to the ketone (the


-carbon).

In 5-membered and 6-membered cyclic ketones, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protons are relatively unhindered. The resulting enolate intermediate is planar and relatively strain-free, facilitating rapid keto-enol tautomerization. This leads to the , rendering the drug inactive or drastically reducing its potency over time.

Conversely, the 7-membered azepanone ring introduces significant transannular strain (Prelog strain) and unfavorable torsional interactions when forced into a planar enolate geometry. Consequently, the activation energy for enolization is substantially higher. This effectively "locks" the synthesized stereocenter in its desired configuration under physiological conditions, providing superior [1].

G A Acyclic / 5-Membered Ring (High Flexibility) B P-gp Efflux Susceptibility (Low Bioavailability) A->B Epimerization C Azepanone Scaffold (7-Membered Constraint) A->C Scaffold Hopping D Configurational Stability (C-4 Stereocenter Locked) C->D E High Target Affinity (Cathepsin K S3 Pocket) D->E Bioactive Conformation F Evasion of Efflux Pumps (High Oral Bioavailability) D->F Locked-out Conformation

Logical flow of conformational constraint via azepanone scaffolds in drug design.

Comparative Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease heavily involved in bone resorption and is a primary target for osteoporosis therapeutics. Achieving selectivity for Cathepsin K over highly homologous off-targets (like Cathepsins L and S) requires precise orientation of the P2 and P3 substituents.

In a landmark comparative study, researchers synthesized a series of ketone-based inhibitors. As shown in the data below, the azepanone scaffold (specifically Compound 20) demonstrated a profound advantage. By locking the C-4 substituent into a higher-energy axial orientation when bound within the active site, the azepanone derivative achieved sub-nanomolar potency. Furthermore, by restricting the molecule from adopting the extended conformations preferred by the P-gp binding pocket, the azepanone scaffold drastically reduced efflux, yielding a [2].

Quantitative Data Comparison
Scaffold TypeRing SizeC-4 Configurational StabilityHuman CatK

(nM)
P-gp Efflux RatioOral Bioavailability (Rat)
Pyrrolidinone 5-memberedLow (Rapid Epimerization)~15.0> 5.0< 10%
Piperidone 6-memberedModerate~8.5~ 3.5~ 15%
Azepanone 7-memberedHigh (Kinetically Locked)0.16 < 1.5 42%

Data synthesized from comparative evaluations of cyclic ketone protease inhibitors[2].

Pathway Target Cathepsin K Cysteine Protease Pocket S3 Binding Pocket Tyr67 Specificity Pocket->Target Protease Inhibition Ligand Azepanone Cmpd 20 C-4 (S) Axial Conformation Ligand->Pocket High Affinity Binding Efflux P-glycoprotein (P-gp) Intestinal Efflux Ligand->Efflux Evades Recognition Bioavail Oral Bioavailability 42% in Rat Model Efflux->Bioavail Reduced Clearance

Mechanistic pathway of azepanone-mediated Cathepsin K inhibition and P-gp evasion.

Self-Validating Experimental Workflows

To ensure that the observed biological effects are genuinely due to the scaffold's conformational properties and not off-target artifacts, we must employ a self-validating experimental system. The following protocols detail the orthogonal validation of azepanone-based inhibitors.

Workflow Step1 1. Stereoselective Synthesis (Diazocarbonyl Expansion) Step2 2. Conformational Mapping (X-Ray & NMR) Step1->Step2 Step3 3. Target Engagement (FRET-Based Assay) Step2->Step3 Step4 4. Efflux Phenotyping (Bidirectional CaCo-2) Step3->Step4

Self-validating experimental workflow for azepanone inhibitor characterization.

Protocol 1: Conformational Mapping via X-Ray Crystallography & NMR

Causality: We must verify that the azepanone ring maintains the C-4 (S)-stereochemistry and understand its unbound vs. bound states. Small-molecule X-ray crystallography establishes the solid-state conformation, while NMR confirms solution-phase behavior.

  • Crystal Growth: Dissolve the purified azepanone derivative in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexanes). Allow slow evaporation at 4°C over 72 hours to yield single crystals.

  • Diffraction Analysis: Mount a suitable crystal on a diffractometer. Collect X-ray diffraction data at 100 K to minimize thermal motion.

  • NMR Validation: Perform ¹H NMR and 2D NOESY in CDCl₃. Calculate the vicinal coupling constants (

    
    ) using the Karplus equation to determine the dihedral angles.
    
  • Validation Check: The unbound azepanone should exhibit an equatorial conformation for the C-4 substituent. However, will reveal that the ligand is forced into the higher-energy axial orientation upon binding, driven by the enthalpic gain of optimal S3 pocket interactions[3].

Protocol 2: Enzymatic FRET Assay for Cathepsin K Kinetics

Causality: To quantify the potency (


) gained by the conformational lock.
  • Reagent Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM DTT.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (1 nM final concentration) in the assay buffer for 15 minutes at room temperature to ensure full reduction of the active-site cysteine.

  • Inhibitor Titration: Add the azepanone inhibitor in a 10-point serial dilution (ranging from 10

    
    M to 1 pM). Incubate for 30 minutes to allow tight-binding equilibration.
    
  • Substrate Cleavage: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (10

    
    M).
    
  • Data Acquisition: Monitor fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm). Calculate the apparent

    
     using the Morrison equation for tight-binding inhibitors.
    
Protocol 3: Bidirectional CaCo-2 Permeability Assay

Causality: To prove that the azepanone scaffold "locks out" the extended conformation required for P-gp recognition, we measure directional flux across an intestinal epithelial model.

  • Cell Culture: Seed CaCo-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250

    
    .
    
  • Apical to Basolateral (A

    
    B) Transport:  Add 10 
    
    
    
    M of the azepanone compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.
  • Basolateral to Apical (B

    
    A) Transport:  In separate wells, add the compound to the basolateral chamber and sample the apical chamber at the same intervals.
    
  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (

    
    ).
    
  • Validation Check: Calculate the Efflux Ratio (

    
    ). An ER < 2.0 confirms that the rigidified azepanone scaffold successfully evades P-gp mediated efflux, explaining the high in vivo oral bioavailability.
    

Conclusion

The transition from flexible acyclic chains and epimerization-prone 5/6-membered rings to the 7-membered azepanone scaffold represents a masterclass in rational drug design. By leveraging transannular strain to lock the C-4 stereocenter, medicinal chemists can pre-organize molecules for optimal target engagement while simultaneously masking them from efflux transporters. This dual-action conformational constraint makes azepanone derivatives highly valuable assets in the development of next-generation protease inhibitors and neuropharmacological agents.

References

  • Marquis, R. W., Ru, Y., LoCastro, S. M., et al. "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • Marquis, R. W., et al. "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry, ACS Publications, 2005.[Link]

  • "Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2023.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Guide: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

As a Boc-protected azepanone derivative, tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is a highly valuable building block in pharmaceutical synthesis and drug discovery. While it does not possess acute toxicity or...

Author: BenchChem Technical Support Team. Date: March 2026

As a Boc-protected azepanone derivative, tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is a highly valuable building block in pharmaceutical synthesis and drug discovery. While it does not possess acute toxicity or reactivity hazards like pyrophorics or chemical weapons, its disposal must strictly adhere to environmental health and safety (EHS) regulations to prevent ecological contamination and ensure laboratory compliance. This guide outlines the operational and logistical procedures for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Waste Classification

To implement a self-validating disposal system, we must first analyze the compound's structural components. The molecule consists entirely of carbon, hydrogen, nitrogen, and oxygen ()[1]. Understanding this composition is critical for routing the chemical into the correct waste stream.

PropertyValue / ClassificationOperational Impact
Chemical Name tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylateN/A
CAS Number 2031260-97-4Tracked via laboratory inventory and manifest systems.
Molecular Formula C13H23NO3Dictates combustion byproducts (CO₂, H₂O, NOₓ).
Halogen Content 0%Qualifies for standard non-halogenated waste streams.
Primary Disposal Route High-Temperature IncinerationRequires collection in compatible combustible containers.
Scientific Causality in Waste Segregation

The fundamental rule of organic waste management is the strict segregation of halogenated and non-halogenated streams. Because tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate lacks halogens, it is inherently a non-halogenated organic waste .

Causality: When incinerated, non-halogenated organics combust cleanly into carbon dioxide, water, and nitrogen oxides (NOₓ), which are easily managed by standard facility scrubbers. However, if this compound is mixed with halogenated solvents (e.g., dichloromethane or chloroform during liquid-liquid extraction), the entire mixture must be reclassified as halogenated waste. Halogenated waste incineration generates corrosive hydrogen halides (e.g., HCl), requiring specialized alkaline scrubbers and significantly increasing operational disposal costs and environmental processing load ()[2].

Standard Operating Procedure: Disposal & Waste Segregation

This protocol is designed as a self-validating system: at each step, the physical state and solvent matrix dictate the routing, ensuring no incompatible materials are mixed.

Methodology 1: Processing Liquid Waste (Reaction Mixtures & Fractions)
  • Identify the Solvent Matrix: Before transferring the waste, verify the solvent composition of your reaction mixture or chromatography fractions. A non-halogenated solute dissolved in a halogenated solvent mandates the entire mixture be treated as halogenated waste.

  • Route by Halogen Content:

    • If dissolved in EtOAc, Hexanes, MeOH, or DMSO: Pour the solution into the designated "Non-Halogenated Organic Liquid Waste" carboy.

    • If dissolved in DCM, Chloroform, or mixed with brine: Pour the solution into the "Halogenated Organic Liquid Waste" carboy.

  • Validate the Transfer: Ensure the waste carboy is stationed in a secondary containment tray within a certified fume hood. Cap the carboy immediately after transfer to prevent volatile organic compound (VOC) emissions.

  • Log the Addition: Update the RCRA hazardous waste log attached to the carboy with the compound name, estimated mass, and date.

Methodology 2: Processing Solid Waste (Neat Chemical & Consumables)
  • Collect Contaminated Solids: Gather any expired neat compound, contaminated weigh boats, spatulas, or silica gel used during the purification of tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

  • Package for Incineration: Place the solid materials into a puncture-resistant, double-lined "Solid Hazardous Organic Waste" drum.

  • Seal and Label: Seal the liner with a zip-tie and secure the drum lid. Affix a standardized EPA/institutional hazardous waste label, explicitly marking it as "Toxic/Irritant Solid - For Incineration."

Methodology 3: Spill Response and Decontamination
  • Containment: In the event of a solid spill on the benchtop, immediately don fresh nitrile gloves, a lab coat, and safety goggles.

  • Mechanical Recovery: Use a non-sparking brush and dustpan to sweep up the powder. Causality: Sweeping gently prevents the generation of airborne dust, mitigating inhalation risks and potential dust deflagration. Place the recovered solid into the solid waste bin.

  • Chemical Decontamination: Dampen a laboratory wipe with isopropanol or ethanol. Wipe down the spill area working from the outside in to prevent spreading the residue.

  • Final Disposal: Dispose of the contaminated wipes in the solid organic waste bin ()[2].

Waste Workflow Diagram

WasteWorkflow Start tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate Waste Generation State Physical State? Start->State Solid Solid Waste (Neat Chemical / PPE) State->Solid Neat/Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Dissolved BinSolid Solid Organic Waste Bin Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) Solvent->NonHalogenated No Halogens BinHalo Halogenated Waste Bin Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Bin NonHalogenated->BinNonHalo Incineration Licensed High-Temperature Incineration Facility BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Disposal and segregation workflow for tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Technical Safety Guide: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate Executive Summary & Compound Context tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is a specialized heterocyclic building block, typically e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate

Executive Summary & Compound Context

tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate is a specialized heterocyclic building block, typically employed in the synthesis of peptidomimetics or kinase inhibitors. As a Boc-protected amino ketone with a gem-dimethyl substitution, it presents a unique physicochemical profile: increased lipophilicity (enhancing skin absorption potential) and specific reactivity concerns regarding acid sensitivity.

The Safety Paradox: While specific toxicological monographs (e.g., LD50 data) are often unavailable for this specific isomer, the structural alerts (carbamate, ketone, aliphatic amine precursor) necessitate a Category 2/Category 3 (GHS) handling protocol . This guide operates on the Precautionary Principle : treating the substance as a potential sensitizer and irritant until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is not just a static solid; it is a reactive intermediate.[1]

Hazard ClassGHS Classification (Inferred*)Mechanism of Action
Skin Irritation Category 2 (H315)Lipophilic nature facilitates dermal penetration; ketone moiety can defat skin.
Eye Irritation Category 2A (H319)Fine particulates (dust) act as mechanical and chemical irritants to mucous membranes.
Respiratory Category 3 (H335)Dust inhalation may cause upper respiratory tract irritation.
Reactivity N/AAcid Sensitive: Contact with strong acids (TFA, HCl) releases Isobutylene (flammable gas) and CO2.

*Note: Classifications are based on Read-Across methodology from structural analogs (e.g., tert-Butyl 3-oxoazepane-1-carboxylate) in the absence of substance-specific data.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is engineered specifically for the handling of lipophilic organic solids and their solutions.

Table 1: PPE Specification
Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand (Primary) Nitrile Rubber Thickness:

0.11 mm (4 mil).Rationale: Provides adequate splash protection against the solid.
Hand (Solution) Double Gloving / Laminate Protocol: If dissolved in DCM or THF, wear Silver Shield (Laminate) liners under Nitrile.Rationale: Standard nitrile degrades in <5 mins with DCM (common solvent for this compound).
Eye/Face Chemical Goggles Spec: ANSI Z87.1 Impact + Splash rated.Rationale: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: N95/P100 only if hood is unavailable (Not recommended for routine handling).
Body Lab Coat (Cotton) Spec: 100% Cotton or Nomex (Flame Resistant).Rationale: Avoid synthetic blends (polyester) which can melt into skin if flash-ignited by solvents.

Visualization: PPE Decision Logic

The following decision tree guides the researcher through PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate State State of Matter? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Hood_Check Inside Fume Hood? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check PPE_Std Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses w/ Shields - Lab Coat Hood_Check->PPE_Std Yes PPE_Resp Enhanced PPE: - N95 Respirator Required - Chemical Goggles - Nitrile Gloves Hood_Check->PPE_Resp No (Avoid if possible) Solvent_Agg Aggressive (DCM, THF, DMF) Solvent_Check->Solvent_Agg Solvent_Std Standard (MeOH, EtOAc, Hexane) Solvent_Check->Solvent_Std PPE_Double Double Glove Protocol: - Inner: Laminate (PE/EVOH) - Outer: Nitrile (Disposable) - Fume Hood MANDATORY Solvent_Agg->PPE_Double PPE_Single Single Glove Protocol: - Nitrile (Min 5 mil) - Change every 30 mins - Fume Hood Recommended Solvent_Std->PPE_Single

Figure 1: PPE Selection Logic based on physical state and carrier solvent risks.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)
  • The Risk: Boc-protected solids often carry static charge, causing "fly-away" powder that contaminates balances and benches.

  • Protocol:

    • Static Control: Use an anti-static gun on the spatula and weighing boat before touching the compound.

    • Containment: Place the analytical balance inside a powder containment hood or use a localized draft shield.

    • Transfer: Do not dump. Tap gently. If spillage occurs on the balance pan, wipe immediately with a wet tissue (solvent-dampened) to prevent aerosolization.

B. Solubilization & Reaction
  • The Risk: Dissolving this compound in Dichloromethane (DCM) creates a mixture that permeates standard nitrile gloves in <2 minutes .

  • Protocol:

    • Glove Check: If using DCM, don Silver Shield® laminate gloves under standard nitrile gloves.

    • Pressure Relief: If performing a Boc-deprotection (acidic conditions), anticipate CO2/Isobutylene gas evolution. Never seal the reaction vessel tightly immediately after acid addition. Use a bubbler or vented septum.

C. Spill Response (Small Scale < 5g)
  • Solid Spill:

    • Do NOT sweep dry (creates dust).[2]

    • Cover with wet paper towels (water/methanol mix).

    • Scoop up the wet slurry and place in a solid waste container.

  • Solution Spill:

    • Cover with vermiculite or absorbent pads.

    • Crucial: If the solvent is DCM, do not use standard clay kitty litter (inefficient); use activated carbon pads if available.

Disposal & Environmental Stewardship

As a synthetic intermediate, this compound must be segregated strictly.

  • Solid Waste: Dispose of in "Hazardous Solid Waste" drums. Label clearly with "Boc-protected amine derivative."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol/EtOAc.

  • Wash Water: The first rinse of reaction glassware should be collected as organic waste, not poured down the drain, due to the high lipophilicity (LogP > 1.5 estimated) and potential aquatic toxicity.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[3] Compound Summary: tert-Butyl 3-oxoazepane-1-carboxylate (Analogous Structure). National Library of Medicine.

  • Ansell. (2022). Chemical Permeation & Degradation Guide (Nitrile vs. DCM).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

Sources

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